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  • Product: Ethyl 4-(4-formylphenoxy)butanoate
  • CAS: 92991-64-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4-(4-formylphenoxy)butanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule incorporating both an aldehyde and an ester moiety, tethered by a phenoxybuta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule incorporating both an aldehyde and an ester moiety, tethered by a phenoxybutanoate backbone. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, spectroscopic characterization, reactivity profile, and potential applications, with the aim of equipping researchers with the critical information required for its effective utilization.

Chemical Identity and Physical Properties

Ethyl 4-(4-formylphenoxy)butanoate, with the chemical formula C₁₃H₁₆O₄, is a colorless to pale yellow oil at room temperature.[1] Its core structure consists of a benzaldehyde unit ether-linked at the para position to a four-carbon ester chain. This structure provides two distinct reactive centers, the formyl group and the ethyl ester, allowing for a wide range of chemical transformations.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol [2]
IUPAC Name ethyl 4-(4-formylphenoxy)butanoate[2]
CAS Number 92991-64-5[2]
Appearance Colorless oil[1]
SMILES CCOC(=O)CCCOC1=CC=C(C=C1)C=O[2]

Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

The most common and efficient synthesis of Ethyl 4-(4-formylphenoxy)butanoate is achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with an ethyl 4-halobutanoate, typically ethyl 4-bromobutanoate, in the presence of a weak base.

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Reaction Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Reaction Base K₂CO₃ (Potassium Carbonate) Base->Reaction Solvent DMF or Butanone Solvent->Reaction Temperature Room Temperature to Reflux Temperature->Reaction Product Ethyl 4-(4-formylphenoxy)butanoate Reaction->Product Formation of Ether Linkage

Caption: Synthetic workflow for Ethyl 4-(4-formylphenoxy)butanoate.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature.[1][3]

Materials:

  • 4-Hydroxybenzaldehyde

  • Ethyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Butanone (Methyl Ethyl Ketone)

  • Ethyl acetate

  • n-Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the solvent (DMF or butanone).

  • Addition of Reagents: Stir the mixture at room temperature. To this, add ethyl 4-bromobutanoate (1.2 eq) dropwise over a period of time.

  • Reaction: The reaction mixture is then stirred at room temperature for 12 hours or refluxed for 6 hours, depending on the solvent and desired reaction rate.[1][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, filter the mixture to remove the potassium carbonate.

    • If butanone is used as the solvent, the filtrate is partitioned between water and butanone. The organic layer is separated, washed with dilute sodium hydroxide, water, and brine, and then dried over anhydrous magnesium sulfate.[1]

    • If DMF is used as the solvent, the filtrate is extracted with a mixture of ethyl acetate and n-hexane. The combined organic layers are washed with brine.[3]

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by silica gel flash column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure product as a colorless oil.[1][3]

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, making it nucleophilic, without promoting side reactions with the ester or aldehyde functionalities.

  • Solvent: DMF and butanone are polar aprotic solvents that are excellent for Sₙ2 reactions like the Williamson ether synthesis. They effectively solvate the cation of the base, leaving the anion more reactive.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring a high purity of the final product.

Spectroscopic Characterization

The structure of Ethyl 4-(4-formylphenoxy)butanoate can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.88s1H-CHO
7.83d, J = 8.7 Hz2HAr-H (ortho to -CHO)
6.99d, J = 8.7 Hz2HAr-H (ortho to -O)
4.15q, J = 7.2 Hz2H-OCH₂CH₃
4.11t, J = 6.2 Hz2HAr-OCH₂-
2.53t, J = 7.2 Hz2H-CH₂C(=O)O-
2.21-2.10m2H-OCH₂CH₂CH₂-
1.26t, J = 7.1 Hz3H-OCH₂CH₃

¹³C NMR (101 MHz, CDCl₃): [3]

Chemical Shift (δ, ppm)Assignment
190.9-CHO
173.1-C(=O)O-
164.0Ar-C (ipso to -O)
132.1Ar-CH (ortho to -CHO)
130.1Ar-C (ipso to -CHO)
114.8Ar-CH (ortho to -O)
67.2Ar-OCH₂-
60.6-OCH₂CH₃
30.7-CH₂C(=O)O-
24.5-OCH₂CH₂CH₂-
14.3-OCH₂CH₃
Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

  • MS (ESI) [M+H]⁺: Calculated for C₁₃H₁₇O₄: 237.1; Found: 237.1.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~3000-2850MediumC-H stretch (aliphatic)
~2820 and ~2720Medium, sharpC-H stretch (aldehyde, Fermi doublet)
~1735Strong, sharpC=O stretch (ester)
~1690Strong, sharpC=O stretch (aromatic aldehyde)
~1600, ~1580, ~1470Medium to weakC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1150StrongC-O stretch (ester)

Chemical Reactivity

The reactivity of Ethyl 4-(4-formylphenoxy)butanoate is dictated by its two primary functional groups: the aromatic aldehyde and the ethyl ester. This bifunctionality allows for selective transformations at either site, or simultaneous reactions, depending on the chosen reagents and conditions.

Reactions of the Aldehyde Group

The aromatic aldehyde group is susceptible to nucleophilic attack, though it is generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the phenyl ring.[1][2][3]

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • Reduction: Can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Can undergo reductive amination with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a secondary amine.

  • Wittig Reaction: Can react with phosphorus ylides to form alkenes.

  • Grignard and Organolithium Reactions: Reacts with organometallic reagents to form secondary alcohols.

Reactions of the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution.[4][5]

  • Hydrolysis: Can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[4][5][6] Basic hydrolysis is irreversible.[4]

  • Transesterification: Can be converted to a different ester by reacting with another alcohol in the presence of an acid or base catalyst.

  • Amidation: Can react with amines to form amides, often requiring heat.

  • Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions Start Ethyl 4-(4-formylphenoxy)butanoate Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation [O] Reduction_Aldehyde Reduction (e.g., NaBH₄) Start->Reduction_Aldehyde [H] Reductive_Amination Reductive Amination (Amine, NaBH₃CN) Start->Reductive_Amination R-NH₂ Wittig Wittig Reaction (Phosphorus Ylide) Start->Wittig Ph₃P=CHR Hydrolysis Hydrolysis (H⁺/H₂O or OH⁻/H₂O) Start->Hydrolysis H₂O Reduction_Ester Reduction (e.g., LiAlH₄) Start->Reduction_Ester [H] Amidation Amidation (Amine, heat) Start->Amidation R-NH₂ Carboxylic_Acid_Aldehyde Carboxylic_Acid_Aldehyde Oxidation->Carboxylic_Acid_Aldehyde Forms Carboxylic Acid Primary_Alcohol_Aldehyde Primary_Alcohol_Aldehyde Reduction_Aldehyde->Primary_Alcohol_Aldehyde Forms Primary Alcohol Secondary_Amine Secondary_Amine Reductive_Amination->Secondary_Amine Forms Secondary Amine Alkene Alkene Wittig->Alkene Forms Alkene Carboxylic_Acid_Ester Carboxylic_Acid_Ester Hydrolysis->Carboxylic_Acid_Ester Forms Carboxylic Acid Primary_Alcohol_Ester Primary_Alcohol_Ester Reduction_Ester->Primary_Alcohol_Ester Forms Primary Alcohol Amide Amide Amidation->Amide Forms Amide

Caption: Reactivity map of Ethyl 4-(4-formylphenoxy)butanoate.

Potential Applications

The bifunctional nature of Ethyl 4-(4-formylphenoxy)butanoate makes it a versatile building block in several areas of chemical research.

  • Pharmaceutical Synthesis: The phenoxybutanoate scaffold is present in various biologically active molecules. The aldehyde and ester groups serve as handles for further functionalization, allowing for the synthesis of compound libraries for drug discovery. For instance, the aldehyde can be used as a key site for the introduction of pharmacophores via reactions like reductive amination or the formation of Schiff bases. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This late-stage functionalization is a powerful strategy in medicinal chemistry.[7]

  • Materials Science: The aromatic core and reactive functional groups make this molecule a potential monomer or precursor for the synthesis of functional polymers and materials. For example, it could be incorporated into polymers to introduce reactive sites for cross-linking or for the attachment of other molecules.

  • Chemical Probes and Ligands: The molecule can be elaborated into more complex structures to serve as chemical probes for studying biological systems or as ligands for metal complexes.

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 4-(4-formylphenoxy)butanoate is not widely available, general precautions for handling similar chemical compounds should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly closed.[8][9]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If inhaled, move to fresh air.[9] If swallowed, seek immediate medical attention.[8]

Conclusion

Ethyl 4-(4-formylphenoxy)butanoate is a readily accessible and highly versatile synthetic intermediate. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a platform for a wide array of chemical transformations. This guide has outlined its core chemical properties, provided a detailed and rationalized synthetic protocol, and summarized its spectroscopic signature and reactivity. For researchers in organic synthesis, medicinal chemistry, and materials science, this molecule represents a valuable tool for the construction of novel and complex molecular architectures.

References

  • PrepChem. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. [Link]

  • Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. [Link]

  • PubChem. Ethyl 4-(4-formylphenoxy)butanoate. [Link]

  • Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]

  • LibreTexts Chemistry. 21.6: Chemistry of Esters. [Link]

  • askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. [Link]

  • Open Library Publishing Platform. 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Allen.In. REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE. [Link]

  • LibreTexts Chemistry. 2.10: Reactions of Esters. [Link]

  • Oreate AI Blog. Ethyl Esters: More Than Just a Chemical Name. [Link]

  • Save My Exams. Esters | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Quora. Which are more reactive, alkyl ketones or aromatic aldehydes?. [Link]

  • ANU Research Repository. An overview of late-stage functionalization in today's drug discovery. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of Ethyl 4-(4-formylphenoxy)butanoate via Williamson Ether Synthesis

Executive Summary: This document provides a comprehensive technical guide for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate, a key intermediate in various research and drug development applications. The primary syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical guide for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate, a key intermediate in various research and drug development applications. The primary synthesis route detailed is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2][3] This guide covers the underlying chemical principles, a detailed step-by-step experimental protocol, characterization techniques, and critical process considerations to ensure a high-yield, high-purity outcome. The intended audience includes researchers, process chemists, and drug development professionals who require a practical, in-depth understanding of this specific synthesis.

Introduction and Rationale

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule featuring both an aldehyde and an ester functional group. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The aldehyde group serves as a handle for reactions such as reductive amination, Wittig reactions, and aldol condensations, while the ester can be hydrolyzed to a carboxylic acid or used in transesterification reactions.

The most direct and efficient method for preparing this compound is through the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[1][2] In this specific application, the phenoxide ion of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate.[4]

Retrosynthetic Analysis

A retrosynthetic approach to Ethyl 4-(4-formylphenoxy)butanoate identifies the key ether linkage as the most logical disconnection point. This C-O bond can be retrosynthetically cleaved to reveal two commercially available and relatively inexpensive starting materials: 4-hydroxybenzaldehyde and an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. This pathway is strategically sound as it avoids the complexities of introducing the formyl group onto a pre-existing ether structure.

Primary Synthesis Pathway: Williamson Ether Synthesis

The forward synthesis proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde with a suitable base to form a potent nucleophile, the phenoxide ion. This ion then participates in a bimolecular nucleophilic substitution (SN2) reaction with ethyl 4-bromobutanoate.[2][5]

Reaction Scheme: 4-Hydroxybenzaldehyde + Ethyl 4-bromobutanoate → Ethyl 4-(4-formylphenoxy)butanoate

Mechanistic Considerations and Rationale

The Williamson ether synthesis is a cornerstone of ether preparation due to its reliability and broad scope.[2][3] The reaction proceeds via an SN2 mechanism, where the phenoxide nucleophile attacks the carbon atom bearing the bromine leaving group from the backside.[2][5]

  • Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal for this synthesis.[4] It is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it would promote unwanted side reactions, such as the hydrolysis of the ester group on the alkyl halide.

  • Choice of Alkyl Halide: A primary alkyl halide, ethyl 4-bromobutanoate, is used to ensure the reaction proceeds via the desired SN2 pathway.[1][2] Secondary or tertiary alkyl halides would be more susceptible to E2 elimination reactions, leading to the formation of undesired alkene byproducts.[1]

  • Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or butanone (methyl ethyl ketone) is preferred.[4][6] These solvents effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic, which accelerates the rate of the SN2 reaction.

Detailed Experimental Protocol

This protocol is adapted from established and verified procedures.[4]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
4-Hydroxybenzaldehyde122.1215.0 g1.0
Ethyl 4-bromobutanoate195.0524.0 g1.0
Anhydrous Potassium Carbonate138.2118.55 g1.1
Butanone (MEK)72.11210 mLSolvent
Deionized Water18.02As neededWorkup
Brine (Saturated NaCl)-As neededWorkup
Anhydrous Magnesium Sulfate120.37As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (15.0 g, 0.122 mol) and butanone (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (18.55 g, 0.134 mol) to the mixture. Stir vigorously at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkyl Halide Addition: Dissolve ethyl 4-bromobutanoate (24.0 g, 0.122 mol) in butanone (10 mL). Add this solution dropwise to the stirred reaction mixture over a period of approximately 1 hour.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain stirring for 6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After 6 hours, cool the reaction mixture to room temperature. Partition the mixture between water and butanone. Separate the organic layer in a separatory funnel.

  • Washing: Wash the organic phase sequentially with dilute sodium hydroxide solution, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil.

  • Purification: The resulting crude product can be purified by vacuum distillation (at 0.05 mmHg, the product distills at 152-156°C) to yield a colorless oil. Alternatively, for smaller scales, purification can be achieved via silica gel flash column chromatography.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: - 4-Hydroxybenzaldehyde - Ethyl 4-bromobutanoate - K2CO3 - Butanone Reaction Reaction: 1. Stir with K2CO3 (20 min, RT) 2. Add Alkyl Halide 3. Reflux for 6 hours Start->Reaction Workup Workup: 1. Cool to RT 2. Partition (Water/Butanone) 3. Separate Layers Reaction->Workup Wash Washing: 1. Dilute NaOH 2. Water 3. Brine Workup->Wash Dry Drying & Concentration: 1. Dry over MgSO4 2. Filter 3. Evaporate Solvent Wash->Dry Purify Purification: Vacuum Distillation or Column Chromatography Dry->Purify Product Final Product: Ethyl 4-(4-formylphenoxy)butanoate (Colorless Oil) Purify->Product

Caption: Workflow for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized Ethyl 4-(4-formylphenoxy)butanoate, several analytical techniques should be employed.

Expected Spectroscopic Data

The following data is based on literature values for the target compound.

TechniqueExpected Data
¹H NMR (CDCl₃)δ 9.90 (s, 1H, CHO), 7.38 (ABq, 4H, C₆H₄), 4.11 (q, 2H, ester CH₂), 4.09 (t, 2H, OCH₂), 2.49 (t, 2H, CH₂CO₂), 2.18 (m, 2H, OCH₂CH₂), 1.25 (t, 3H, ester CH₃)
IR (film, cm⁻¹)1730 (C=O, ester), 1685 (C=O, aldehyde), 1600, 1580, 1508 (aromatic C=C)
Molecular Weight 236.26 g/mol [7]

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected (literature yield is ~67%), ensure all reagents, especially the potassium carbonate and solvent, are anhydrous. Moisture can deactivate the phenoxide nucleophile. Reaction time may also be extended, with progress monitored by TLC.

  • Incomplete Reaction: If starting material (4-hydroxybenzaldehyde) remains, it indicates insufficient deprotonation or reaction time. Ensure the potassium carbonate is finely ground to maximize surface area.

  • Side Products: The primary potential side reaction is elimination from the alkyl halide. Sticking to a primary halide and avoiding excessively high temperatures minimizes this risk.[1] If purification by distillation is problematic, column chromatography is an effective alternative.[4]

Conclusion

The Williamson ether synthesis provides a reliable, efficient, and scalable method for the preparation of Ethyl 4-(4-formylphenoxy)butanoate from readily available starting materials. By carefully controlling reaction conditions, particularly the choice of base, solvent, and the exclusion of water, researchers can consistently obtain the desired product in high purity and good yield. The protocol and data presented in this guide serve as a robust foundation for laboratory synthesis and process development.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reber, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • ResearchGate. The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. [Link]

  • PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. [Link]

  • Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. [Link]

  • PubChem. Ethyl 4-(4-formylphenoxy)butanoate. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 4-(4-formylphenoxy)butanoate (CAS: 92991-64-5)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a terminal aldehyde, a phenoxy ether linkage, and an ethyl ester, making it a versatile building block for the synthesis of more complex molecules. The aldehyde group serves as a reactive handle for a variety of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The phenoxybutanoate moiety provides a flexible linker that can be incorporated into larger scaffolds, influencing properties such as solubility, conformation, and receptor binding affinity. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-(4-formylphenoxy)butanoate is presented in the table below. These values are a combination of experimentally derived data for closely related compounds and computationally predicted values.

PropertyValueSource
CAS Number 92991-64-5[1]
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
IUPAC Name ethyl 4-(4-formylphenoxy)butanoate[1]
SMILES CCOC(=O)CCCOC1=CC=C(C=C1)C=O[1]
Appearance Colorless oil (predicted)
Boiling Point ~328.7°C at 760 mmHg (predicted for acetate analog)[2]
Melting Point Not available
Solubility Soluble in organic solvents like butanone, DMF, and ethyl acetate.[3]
LogP 1.9 (predicted)[1]

Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

The most common and efficient method for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide is generated from 4-hydroxybenzaldehyde, which then displaces the bromide from ethyl 4-bromobutanoate.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde product Ethyl 4-(4-formylphenoxy)butanoate 4-hydroxybenzaldehyde->product + ethyl 4-bromobutanoate Ethyl 4-bromobutanoate ethyl 4-bromobutanoate->product K2CO3 Potassium Carbonate (Base) K2CO3->product Base Butanone Butanone (Solvent) Butanone->product Solvent

Caption: General workflow for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Ethyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Butanone (Methyl Ethyl Ketone, MEK)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in butanone, add anhydrous potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add a solution of ethyl 4-bromobutanoate (1.0 eq) in butanone dropwise to the stirred mixture over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium salts.

  • The filtrate is then concentrated under reduced pressure to remove the butanone.

  • The residue is taken up in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification of the crude product can be achieved by silica gel flash column chromatography to afford Ethyl 4-(4-formylphenoxy)butanoate as a colorless oil.[3]

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate proceeds via a classic Sₙ2 mechanism, known as the Williamson ether synthesis.[4][5]

Step 1: Deprotonation

The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base, in this case, potassium carbonate. This forms a potassium phenoxide intermediate, which is a potent nucleophile. The choice of a moderately weak base like potassium carbonate is crucial to avoid side reactions involving the ester or aldehyde functionalities.

Step 2: Nucleophilic Attack

The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of ethyl 4-bromobutanoate that is bonded to the bromine atom. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.

Step 3: Displacement of the Leaving Group

In a concerted step, as the new carbon-oxygen bond forms, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Product Formation Phenol 4-Hydroxybenzaldehyde Phenoxide Potassium Phenoxide Phenol->Phenoxide + Base Base K₂CO₃ TransitionState [Transition State] Phenoxide->TransitionState + Alkyl Halide AlkylHalide Ethyl 4-bromobutanoate Product Ethyl 4-(4-formylphenoxy)butanoate TransitionState->Product LeavingGroup KBr TransitionState->LeavingGroup

Caption: The three key stages of the Williamson ether synthesis.

Causality in Experimental Choices:

  • Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the ester or other unwanted side reactions.

  • Choice of Solvent: Butanone is an excellent solvent for this reaction as it is polar aprotic, which favors Sₙ2 reactions. It also has a convenient boiling point for reflux if needed, although this particular synthesis proceeds at room temperature.

  • Reaction Conditions: The reaction is typically carried out at room temperature to minimize potential side reactions. The dropwise addition of the alkyl halide helps to control the reaction rate and prevent a buildup of the electrophile, which could lead to side reactions.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Ethyl 4-(4-formylphenoxy)butanoate. The following data is predicted based on the analysis of the closely related compound, oxiran-2-ylmethyl 4-(4-formylphenoxy)butanoate, and general principles of spectroscopy.[3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.88s1HAr-CH O
7.84d2HAr-H (ortho to CHO)
6.98d2HAr-H (ortho to OCH₂)
4.15q2HO-CH ₂-CH₃
4.08t2HAr-O-CH
2.50t2HCH ₂-C(=O)O
2.15p2HO-CH₂-CH
1.26t3HO-CH₂-CH
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
190.8C HO
173.0C =O (ester)
163.9Ar-C -O
132.0Ar-C H (ortho to CHO)
130.0Ar-C -CHO
114.7Ar-C H (ortho to OCH₂)
67.5Ar-O-C H₂
60.6O-C H₂-CH₃
30.6C H₂-C(=O)O
24.5O-CH₂-C H₂
14.2O-CH₂-C H₃
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850MediumC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (aromatic aldehyde)
~1600, ~1580MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1160StrongC-O stretch (ester)
Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 236. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the butanoate chain, and cleavage at the ether linkage.

Applications in Drug Discovery and Development

While there are no marketed drugs that specifically use Ethyl 4-(4-formylphenoxy)butanoate as a direct intermediate, its structural motifs are prevalent in a wide range of biologically active molecules. The phenoxyalkanoic acid scaffold, which can be obtained by hydrolysis of the ethyl ester, is a well-known pharmacophore.

Potential as a Synthetic Intermediate:

  • Synthesis of Fibrates: The phenoxyalkanoic acid structure is central to the fibrate class of drugs used to treat hypercholesterolemia. While fibrates typically have an isobutyrate moiety, the butanoate chain in this compound could be explored for the synthesis of novel analogs with modified pharmacokinetic profiles.

  • Precursor to Enzyme Inhibitors: The aldehyde functionality can be used to synthesize inhibitors of various enzymes. For instance, it can be converted into a hydroxamic acid or a boronic acid, which are known zinc-binding groups in metalloproteinase inhibitors.

  • Building Block for Heterocyclic Chemistry: The aldehyde can participate in condensation reactions to form a variety of heterocyclic rings, which are common scaffolds in medicinal chemistry.

  • Linker for Prodrugs and Bioconjugates: The flexible phenoxybutanoate chain can serve as a linker to attach a pharmacophore to a carrier molecule for targeted delivery or to create a prodrug with improved properties.

A search of patent literature reveals that compounds with similar structures are often cited as intermediates in the synthesis of complex molecules for a variety of therapeutic areas, including oncology and inflammatory diseases.[6] The versatility of the functional groups present in Ethyl 4-(4-formylphenoxy)butanoate makes it a valuable tool for lead optimization and the exploration of new chemical space in drug discovery programs.

Safety and Handling

No specific safety data sheet (MSDS) is readily available for Ethyl 4-(4-formylphenoxy)butanoate. Therefore, it should be handled with the care appropriate for a novel chemical substance. Based on the safety information for structurally related compounds such as ethyl butyrate and other phenoxy derivatives, the following precautions are recommended.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl 4-(4-formylphenoxy)butanoate is a valuable and versatile building block in organic synthesis with significant potential for application in drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, combined with the reactivity of its aldehyde and ester functional groups, makes it an attractive starting material for the preparation of a wide range of more complex molecules. While specific applications in marketed pharmaceuticals have yet to be reported, the prevalence of its structural motifs in bioactive compounds suggests that it will continue to be a compound of interest for medicinal chemists. This guide provides a solid foundation of its synthesis, characterization, and potential utility, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • PubChem. Ethyl 4-(4-formylphenoxy)butanoate. Available from: [Link]

  • LookChem. Ethyl (4-formylphenoxy)acetate. Available from: [Link]

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • PubChem. Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. Available from: [Link]

  • Google Patents. Cationically curable composition.
  • U.S. Environmental Protection Agency. Ethyl (4-formylphenoxy)acetate Properties. Available from: [Link]

  • ScienceLab.com. Material Safety Data Sheet - Ethyl Butyrate. (2005). Available from: [Link]

  • iChemical. 4-formyl ethyl butanoate, CAS No. 22668-36-6. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link]

  • Google Patents. Methods and compositions for generating peroxyacetic acid. (2011).
  • PubChem. Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Available from: [Link]

  • Drug Patent Watch. Pharmaceutical drugs covered by patent 5,352,459. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Justia Patents. Patents Assigned to MOF Technologies Limited. Available from: [Link]

  • Adusumalli, S. R., & Rawal, D. G. (2020). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available from: [Link]

  • Diva-Portal.org. Synthesis of bioactive compounds. Available from: [Link]

  • Scribd. IR Spectra Analysis of Ethyl Compounds. Available from: [Link]

  • Chegg.com. Solved II. The 'H NMR and 13C NMR spectra for ethyl. (2021). Available from: [Link]

  • Mol-Instincts. ethyl 4-(4-formylphenoxy)butyrate - CAS 92991-64-5. Available from: [Link]

  • NIST WebBook. Butanoic acid, ethyl ester. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of ethyl methanoate. Available from: [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. (2023). Available from: [Link]

  • The Royal Society of Chemistry. Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones - Supporting Information. Available from: [Link]

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Exploratory

A Comprehensive Spectroscopic Guide to Ethyl 4-(4-formylphenoxy)butanoate: Structure, Purity, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of molecular structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of molecular structures is paramount. This guide provides a detailed spectroscopic analysis of Ethyl 4-(4-formylphenoxy)butanoate, a bifunctional molecule incorporating both an aldehyde and an ester moiety. As a Senior Application Scientist, this document is structured to not only present the core spectroscopic data but also to offer insights into the experimental rationale and data interpretation, ensuring a thorough understanding for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

Ethyl 4-(4-formylphenoxy)butanoate is a derivative of benzaldehyde and a butanoic acid ester. Its structure presents a unique combination of a reactive aldehyde group and a flexible ester chain, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₄[1]
Molecular Weight236.26 g/mol [1]
IUPAC Nameethyl 4-(4-formylphenoxy)butanoate[1]
CAS Number92991-64-5[1]

The following diagram illustrates the molecular structure and atom numbering scheme used for spectral assignments in this guide.

MS_Fragmentation cluster_main Electron Ionization cluster_fragments Major Fragments mol Ethyl 4-(4-formylphenoxy)butanoate (m/z = 236) frag1 [M - OCH₂CH₃]⁺ (m/z = 191) mol->frag1 Loss of ethoxy radical frag2 [M - CH₂CH₃]⁺ (m/z = 207) mol->frag2 Loss of ethyl radical frag3 [C₇H₅O₂]⁺ (m/z = 121) mol->frag3 Cleavage at ether linkage

Sources

Foundational

"Ethyl 4-(4-formylphenoxy)butanoate" molecular weight and formula

An In-Depth Technical Guide to Ethyl 4-(4-formylphenoxy)butanoate: Synthesis, Characterization, and Applications in Synthetic Chemistry Executive Summary Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-(4-formylphenoxy)butanoate: Synthesis, Characterization, and Applications in Synthetic Chemistry

Executive Summary

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure incorporates a reactive aldehyde group and an ethyl ester, connected by a flexible butoxy-phenyl linker. This unique combination allows for sequential, orthogonal chemical modifications, making it an attractive building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and molecular probes. This guide provides a comprehensive overview of its core properties, a detailed, field-proven synthesis protocol with mechanistic insights, methods for its characterization, and a discussion of its potential applications for researchers in drug development and materials science.

Core Molecular Profile

Ethyl 4-(4-formylphenoxy)butanoate is characterized by a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol .[1] The molecule's structure is key to its utility, featuring a terminal aldehyde that acts as a potent electrophile and an ethyl ester that can be hydrolyzed to a carboxylic acid, offering a secondary point for conjugation or modification.

Table 1: Key Identifiers and Properties

Property Value Source
Molecular Formula C13H16O4 PubChem[1]
Molecular Weight 236.26 g/mol PubChem[1]
CAS Number 92991-64-5 PubChem[1]
IUPAC Name ethyl 4-(4-formylphenoxy)butanoate PubChem[1]
Canonical SMILES CCOC(=O)CCCOC1=CC=C(C=C1)C=O PubChem[1]

| Synonyms | p-[3-(Ethylcarboxy)propoxy]benzaldehyde, 4-(4-formylphenoxy)butyric acid ethyl ester | PubChem[1] |

Caption: Chemical structure of Ethyl 4-(4-formylphenoxy)butanoate.

Synthesis and Mechanistic Rationale

The most reliable and scalable synthesis of Ethyl 4-(4-formylphenoxy)butanoate is achieved via a Williamson ether synthesis. This classical organic reaction is favored for its robustness and high yield. The reaction proceeds by the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality Behind Experimental Choices:

  • Reactants: 4-hydroxybenzaldehyde serves as the phenol precursor, providing the aromatic aldehyde moiety.[2][3] Ethyl 4-bromobutyrate is the alkylating agent, introducing the flexible butanoate chain.[4]

  • Base: Potassium carbonate (K2CO3) is an ideal base for this reaction. It is strong enough to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the reactive phenoxide nucleophile, but mild enough to avoid undesirable side reactions, such as hydrolysis of the ester.

  • Solvent: Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively dissolves the reactants and the potassium carbonate salt while not interfering with the nucleophilic substitution. Its high boiling point also allows for the reaction to be conducted at elevated temperatures if necessary, though this specific transformation proceeds efficiently at room temperature.[4]

G cluster_reactants Reactants cluster_conditions Conditions 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Center Williamson Ether Synthesis 4-hydroxybenzaldehyde->Reaction_Center ethyl_4_bromobutyrate Ethyl 4-bromobutyrate ethyl_4_bromobutyrate->Reaction_Center K2CO3 K2CO3 (Base) K2CO3->Reaction_Center DMF DMF (Solvent) DMF->Reaction_Center Product Ethyl 4-(4-formylphenoxy)butanoate Reaction_Center->Product cluster_aldehyde Aldehyde Modifications cluster_ester Ester Modification Start Ethyl 4-(4-formylphenoxy)butanoate ReductiveAmination Amine Derivative (via Reductive Amination) Start->ReductiveAmination + R₂NH + Reductant Oxidation Carboxylic Acid Derivative (via Oxidation) Start->Oxidation + Oxidant Reduction Alcohol Derivative (via Reduction) Start->Reduction + Reductant (e.g., NaBH₄) Hydrolysis Carboxylic Acid Linker (via Hydrolysis) Start->Hydrolysis + H₃O⁺ / OH⁻

Sources

Exploratory

The Reactivity Profile of Ethyl 4-(4-formylphenoxy)butanoate: A Comprehensive Guide for Bioconjugation and Drug Development

Abstract: Ethyl 4-(4-formylphenoxy)butanoate (E4FPB) is a highly versatile bifunctional linker utilized extensively in medicinal chemistry, materials science, and bioconjugation. Featuring a reactive formyl group and a t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Ethyl 4-(4-formylphenoxy)butanoate (E4FPB) is a highly versatile bifunctional linker utilized extensively in medicinal chemistry, materials science, and bioconjugation. Featuring a reactive formyl group and a terminal ethyl ester separated by a flexible phenoxy ether spacer[1], E4FPB offers orthogonal reactivity that is highly prized in multi-step drug synthesis. This whitepaper provides an in-depth mechanistic analysis of the formyl group's reactivity within E4FPB, detailing the electronic effects that govern its behavior, and provides field-proven, self-validating protocols for its most critical applications.

Electronic and Steric Profiling of the Formyl Group

To predict and control the reactivity of E4FPB, one must first understand the electronic cross-talk between its functional groups. The core structure consists of a benzaldehyde moiety with an ether linkage at the para position[1].

The +R Resonance Effect

The oxygen atom of the para-alkoxy group possesses lone pairs that donate electron density into the aromatic ring via resonance (the +R effect). This electron density is delocalized across the conjugated π -system and directly onto the formyl carbonyl oxygen.

Causality in Synthesis: Because of this electron donation, the partial positive charge ( δ+ ) on the formyl carbon is significantly reduced compared to unsubstituted benzaldehyde or electron-poor derivatives (e.g., p-nitrobenzaldehyde).

  • Stability: The reduced electrophilicity makes the E4FPB formyl group highly stable against unwanted hydration or spontaneous oligomerization during storage[2].

  • Chemoselectivity: It requires slightly elevated activation energy (often in the form of mild acid catalysis) to initiate nucleophilic attack. However, once an intermediate like an iminium ion is formed, it becomes highly reactive toward reduction, allowing for exquisite chemoselectivity in complex mixtures [Ref 1].

ElectronicEffects E4FPB Ethyl 4-(4-formylphenoxy)butanoate (E4FPB Core) RedAm Reductive Amination (Forms 2°/3° Amines) E4FPB->RedAm 1°/2° Amines Mild Reducing Agent Oxime Oxime/Hydrazone Ligation (Stable C=N Linkages) E4FPB->Oxime R-ONH2 / R-NHNH2 Acidic pH (4.5-5.5) Wittig Wittig/Knoevenagel (C-C Bond Formation) E4FPB->Wittig Phosphonium Ylides Base Catalysis OxRed Oxidation/Reduction (Acids/Alcohols) E4FPB->OxRed NaBH4 or KMnO4

Diagram 1: Divergent reactivity pathways of the E4FPB formyl group.

Core Reactivity Pathways

The formyl group of E4FPB is primarily exploited for its ability to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Below is a summary of its quantitative reactivity profile.

Table 1: Comparative Reactivity Profile of the E4FPB Formyl Group
Reaction TypeTarget LinkageOptimal ReagentsTypical YieldChemoselectivity Notes
Reductive Amination Secondary/Tertiary AmineAmine, NaBH(OAc)₃, DCE85–95%Ester group remains completely intact. Aldehyde resists over-reduction.
Oxime Ligation Oxime EtherR-ONH₂, Aniline (cat.), pH 5>90%Highly orthogonal; proceeds in aqueous/organic mixtures.
Schiff Base (Hydrazone) HydrazoneHydrazine derivative, EtOH, heat75–85%Requires dehydration (e.g., molecular sieves) due to +R effect[3].
Wittig Olefination AlkenePhosphonium ylide, t-BuOK60–80%Requires strict anhydrous conditions to prevent ester hydrolysis.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following methodologies are designed to ensure that the electronic properties of E4FPB are leveraged correctly, preventing common pitfalls such as ester cleavage or primary alcohol formation.

Protocol A: Chemoselective Reductive Amination

Reductive amination is the most critical application of E4FPB in synthesizing PROTAC linkers or drug conjugates. The choice of Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (NaBH₄) is not arbitrary. STAB is a mild reducing agent that specifically targets the protonated iminium ion, leaving the unreacted E4FPB aldehyde and the sensitive ethyl ester untouched ().

Step-by-Step Methodology:

  • Equilibration (Imine Formation): Dissolve 1.0 eq of E4FPB (approx. 236.26 g/mol [1]) and 1.05 eq of the target primary amine in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Causality: DCE is preferred over Dichloromethane (DCM) as it allows for slightly higher temperatures if the para-alkoxy group renders the aldehyde too sluggish.

  • Acid Catalysis (Optional but Recommended): Add 1.0 eq of glacial acetic acid.

    • Causality: The +R effect of the phenoxy group lowers the electrophilicity of the formyl carbon. Acetic acid protonates the carbonyl oxygen, accelerating imine formation without destroying the nucleophilicity of the amine.

  • Reduction: After 1 hour of stirring at room temperature, add 1.5 eq of NaBH(OAc)₃ in portions. Stir for 4–12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 7:3). The E4FPB starting material is highly UV-active. The disappearance of the aldehyde spot and the appearance of a more polar, ninhydrin-positive spot confirms successful conversion.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. The basic quench neutralizes the acetic acid and destroys excess STAB, preventing post-workup side reactions.

ReductiveAmination Step1 1. Equilibration Mix E4FPB & Amine in anhydrous DCE Step2 2. Activation Add AcOH to counter +R electronic effect Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (Chemoselective) Step2->Step3 Step4 4. Quench & Isolate NaHCO3 wash, Phase Separation Step3->Step4

Diagram 2: Self-validating workflow for the chemoselective reductive amination of E4FPB.

Protocol B: Aniline-Catalyzed Oxime Ligation

When E4FPB is used to attach biomolecules (e.g., peptides or oligonucleotides), reductive amination can sometimes be too harsh or non-specific. Oxime ligation offers superior orthogonality.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer at pH 4.5.

    • Causality: This specific pH is the "Goldilocks zone." It is acidic enough to protonate the E4FPB formyl group (enhancing its reactivity) but basic enough to ensure the incoming hydroxylamine (pKa ~6.0) remains partially unprotonated and nucleophilic.

  • Catalyst Addition: Add 10–100 mM of aniline to the buffer.

    • Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the E4FPB formyl group to form a Schiff base. Because the aniline Schiff base is highly protonated at pH 4.5, it is vastly more electrophilic than the starting p-alkoxybenzaldehyde, allowing the hydroxylamine to rapidly displace the aniline ().

  • Ligation: Add E4FPB (dissolved in a minimal amount of DMSO for solubility) to the aqueous buffer containing the alkoxyamine-functionalized payload.

  • Self-Validation: Monitor by LC-MS. The mass shift will correspond to the loss of H₂O (-18 Da) from the combined mass of the precursors. The ethyl ester will remain completely stable under these mildly acidic aqueous conditions.

Conclusion

The formyl group of Ethyl 4-(4-formylphenoxy)butanoate is a masterclass in tunable reactivity. The electron-donating nature of the para-alkoxy linkage tempers the extreme reactivity of the aldehyde, providing a stable, highly chemoselective handle for complex bioconjugation and multi-step synthesis. By understanding the electronic causality behind this functional group, researchers can deploy mild, self-validating protocols—such as STAB-mediated reductive amination and aniline-catalyzed oxime ligation—to achieve near-quantitative yields without compromising the integrity of the molecule's opposing ethyl ester.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Angewandte Chemie International Edition, 45(45), 7581-7584.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15517709, Ethyl 4-(4-formylphenoxy)butanoate." PubChem.[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Authoritative grounding on +R resonance effects of p-alkoxy substituents).[Link]

Sources

Foundational

Stability of the ether linkage in "Ethyl 4-(4-formylphenoxy)butanoate"

An In-depth Technical Guide to the Stability of the Ether Linkage in Ethyl 4-(4-formylphenoxy)butanoate Introduction Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule featuring an aromatic aldehyde, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of the Ether Linkage in Ethyl 4-(4-formylphenoxy)butanoate

Introduction

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule featuring an aromatic aldehyde, an ethyl ester, and, critically, an aryl ether linkage.[1] This structure serves as a valuable intermediate in the synthesis of more complex molecules in fields ranging from materials science to drug discovery. The inherent stability of its core structure, particularly the C-O-C ether bond, is a paramount consideration for its synthesis, purification, storage, and application.[2] Understanding the reactivity and potential degradation pathways of this molecule is essential for researchers, scientists, and drug development professionals to ensure the integrity, efficacy, and safety of downstream products.

This guide provides a detailed analysis of the stability of the aryl ether linkage within Ethyl 4-(4-formylphenoxy)butanoate. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its reactivity. We will explore its behavior under various stress conditions, offer field-proven experimental protocols for its assessment, and provide a mechanistic rationale for its stability profile.

Molecular Structure and Intrinsic Stability

The stability of the aryl ether bond in Ethyl 4-(4-formylphenoxy)butanoate is fundamentally derived from its electronic and structural properties.

Caption: Chemical Structure of Ethyl 4-(4-formylphenoxy)butanoate.

The ether linkage consists of an oxygen atom bridging an sp²-hybridized carbon of the benzene ring and an sp³-hybridized carbon of the butanoate chain. This aryl-alkyl ether structure is inherently robust for two primary reasons:

  • High Bond Dissociation Energy: The C(sp²)-O bond is significantly stronger than a typical C(sp³)-O bond due to the greater s-character of the sp² orbital, resulting in a shorter, stronger bond.

  • Resonance Stabilization: The lone pair electrons on the ether oxygen can participate in resonance with the aromatic π-system, further strengthening the C(sp²)-O bond and decreasing its susceptibility to nucleophilic attack.

Ethers are generally considered unreactive and are often used as solvents for this reason. Their cleavage requires forcing conditions, typically involving strong acids.[3][4][5]

Stability Under Forced Degradation Conditions

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule, as mandated by ICH guidelines.[6][7] The primary degradation pathways for Ethyl 4-(4-formylphenoxy)butanoate involve its other functional groups—the ester and the aldehyde—while the aryl ether linkage demonstrates remarkable resilience.

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a key degradation pathway for many pharmaceuticals.[8] The stability of the target molecule was evaluated under both acidic and basic conditions.

  • Acidic Conditions: Aryl ether linkages are highly resistant to acid-catalyzed cleavage.[4][9] The reaction mechanism requires protonation of the ether oxygen, followed by a nucleophilic substitution (Sₙ1 or Sₙ2) reaction.[3][5] In the case of an aryl-alkyl ether, the nucleophile will invariably attack the less sterically hindered alkyl carbon, cleaving the alkyl C-O bond and leaving the aromatic C-O bond intact to produce a phenol.[3] However, this process requires harsh conditions, such as concentrated HBr or HI at elevated temperatures, which are far more severe than typical forced degradation protocols (e.g., 0.1-1 M HCl).[4][8] The primary site of degradation under these milder conditions is the ethyl ester, which will hydrolyze to the corresponding carboxylic acid.

  • Basic Conditions: The aryl ether bond is exceptionally stable under basic conditions.[5] There is no plausible low-energy pathway for its cleavage by common bases like NaOH or KOH. In stark contrast, the ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification), which proceeds rapidly even at room temperature.

Oxidative Stability

Oxidative stress is simulated using reagents like hydrogen peroxide (H₂O₂).[8][10]

  • The aryl ether linkage is generally inert to mild oxidizing agents.

  • The primary site of oxidative attack on Ethyl 4-(4-formylphenoxy)butanoate is the formyl (aldehyde) group . Aldehydes are readily oxidized to carboxylic acids.

  • The butanoate alkyl chain and the aromatic ring are also resistant to oxidation under standard test conditions (e.g., 3% H₂O₂).

Thermal and Photolytic Stability
  • Thermal Degradation: The molecule is expected to be thermally stable under typical pharmaceutical storage and testing conditions (e.g., up to 80°C).[11] Pyrolysis, or bond cleavage at much higher temperatures, would be required to break the strong aryl ether bond.

  • Photolytic Degradation: Aromatic compounds, particularly those with carbonyl groups, can be susceptible to degradation upon exposure to light (UV/Vis).[8] While the ether bond itself is not a primary chromophore, energy absorbed by the aromatic aldehyde system could potentially lead to radical-mediated degradation pathways, though this is less common than hydrolysis or oxidation.

The following diagram illustrates the most probable degradation pathways under standard stress testing conditions.

Parent Ethyl 4-(4-formylphenoxy)butanoate AcidDeg 4-(4-formylphenoxy)butanoic acid (Ester Hydrolysis) Parent->AcidDeg Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) BaseDeg 4-(4-formylphenoxy)butanoate salt (Ester Hydrolysis) Parent->BaseDeg Basic Hydrolysis (e.g., 0.1M NaOH, RT) OxidDeg Ethyl 4-(4-carboxyphenoxy)butanoate (Aldehyde Oxidation) Parent->OxidDeg Oxidation (e.g., 3% H₂O₂, RT) EtherCleavage 4-Hydroxybenzaldehyde (Ether Cleavage - Unlikely) Parent->EtherCleavage Forcing Conditions (e.g., conc. HBr, >100°C) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench Reactions (at specified time points) stress->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by HPLC & LC-MS dilute->analyze evaluate Evaluate Data: - Assay of Parent - % Degradation - Identify Degradants - Mass Balance analyze->evaluate

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 4-(4-formylphenoxy)butanoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(4-formylphenoxy)butanoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(4-formylphenoxy)butanoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. The document combines theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: Understanding the Molecule

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule featuring an ethyl ester and a benzaldehyde moiety. Its chemical structure dictates its interactions with different solvents. A thorough understanding of its physicochemical properties is paramount to predicting and experimentally verifying its solubility.

Key Physicochemical Properties: [1]

  • Molecular Formula: C₁₃H₁₆O₄

  • Molecular Weight: 236.26 g/mol

  • XLogP3: 1.9 (A measure of lipophilicity)

  • Hydrogen Bond Acceptor Count: 4 (The ether oxygen, two ester oxygens, and the aldehyde oxygen)

  • Hydrogen Bond Donor Count: 0

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This principle suggests that substances with similar polarities and intermolecular force capabilities will be mutually soluble. Ethyl 4-(4-formylphenoxy)butanoate possesses both polar (ester, aldehyde, ether linkages) and non-polar (benzene ring, ethyl and butyl chains) regions, suggesting a nuanced solubility profile across a range of solvents.

Theoretical Solubility Profile

Based on its structure, we can predict the solubility of Ethyl 4-(4-formylphenoxy)butanoate in various organic solvents. The presence of multiple polar functional groups indicates that it will likely be soluble in polar organic solvents.[2] The moderate XLogP3 value suggests good solubility in solvents of intermediate polarity and potentially lower solubility in highly non-polar or highly polar (aqueous) environments.

The ester and aldehyde groups can participate in dipole-dipole interactions, while the oxygen atoms can act as hydrogen bond acceptors. Solvents capable of these interactions are expected to be effective at solvating this molecule.[2]

Predicted Solubility Data

While extensive experimental data is not publicly available, a predicted solubility profile can be constructed based on the aforementioned principles. The following table summarizes the expected solubility of Ethyl 4-(4-formylphenoxy)butanoate in a selection of common organic solvents at ambient temperature.

SolventSolvent TypePredicted SolubilityRationale
Acetone Polar AproticHighCan engage in dipole-dipole interactions with the ester and aldehyde groups.
Acetonitrile Polar AproticHighSimilar polarity to acetone, effective at solvating polar functional groups.
Dichloromethane (DCM) Polar AproticHighA good solvent for a wide range of organic compounds with moderate polarity.
Dimethylformamide (DMF) Polar AproticVery HighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar aprotic solvent, excellent for dissolving a wide array of organic molecules.[4]
Ethanol Polar ProticHighCapable of hydrogen bonding with the ether and carbonyl oxygens, and has a non-polar ethyl group to interact with the non-polar regions of the solute.[2]
Ethyl Acetate Polar AproticHighThe "like dissolves like" principle is strong here due to structural similarities.
Hexanes Non-polarLowThe significant polarity of the solute will limit its solubility in a purely non-polar solvent.
Methanol Polar ProticModerate to HighSimilar to ethanol but its higher polarity might slightly reduce its effectiveness for the non-polar parts of the molecule.
Tetrahydrofuran (THF) Polar AproticHighThe cyclic ether structure provides good solvation for a range of polarities.
Toluene Non-polarModerateThe aromatic ring of toluene can interact favorably with the benzene ring of the solute, but the polar functional groups will limit high solubility.
Water Polar ProticVery LowThe large non-polar surface area of the molecule will likely make it poorly soluble in water, despite the presence of hydrogen bond acceptors.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of Ethyl 4-(4-formylphenoxy)butanoate. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Ethyl 4-(4-formylphenoxy)butanoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H J Determine concentration from curve H->J I Prepare calibration curve I->J K Calculate solubility (mg/mL or mol/L) J->K

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Ethyl 4-(4-formylphenoxy)butanoate into several glass vials. The excess is crucial to ensure a saturated solution is formed.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of Ethyl 4-(4-formylphenoxy)butanoate of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration by the dilution factor.

    • The resulting value is the solubility of Ethyl 4-(4-formylphenoxy)butanoate in the specific solvent at the experimental temperature.

Safety and Handling

Ethyl 4-(4-formylphenoxy)butanoate and the organic solvents used should be handled in a well-ventilated fume hood.[5][6] Personal protective equipment, including safety glasses, lab coat, and appropriate gloves, should be worn at all times.[7] Consult the Safety Data Sheet (SDS) for detailed safety information for all chemicals used.[5][6][7]

Conclusion

The solubility of Ethyl 4-(4-formylphenoxy)butanoate is a critical parameter for its application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, alongside a detailed, robust experimental protocol for its empirical determination. By understanding both the predicted and experimentally verified solubility, researchers can optimize reaction conditions, purification processes, and formulation development involving this compound. The prediction of solubility remains a complex challenge in chemistry, and while computational methods are improving, experimental verification is still the gold standard.[8][9][10][11]

References

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Foundational

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of Ethyl 4-(4-formylphenoxy)butanoate

This guide provides an in-depth exploration of the potential research applications of Ethyl 4-(4-formylphenoxy)butanoate, a bifunctional molecule with significant promise in synthetic chemistry, chemical biology, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the potential research applications of Ethyl 4-(4-formylphenoxy)butanoate, a bifunctional molecule with significant promise in synthetic chemistry, chemical biology, and drug discovery. By dissecting its structural components—an aromatic aldehyde, an ether linkage, and an ethyl ester—we will illuminate its utility as a versatile building block, a chemical probe for interrogating biological systems, and a scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.

Compound Overview: Physicochemical Properties and Synthetic Accessibility

Ethyl 4-(4-formylphenoxy)butanoate is a small molecule characterized by the presence of a reactive aldehyde group and an ethyl ester moiety, connected by a phenoxybutanoate linker. These features bestow upon it a dual reactivity that can be strategically exploited in various chemical transformations.

PropertyValueReference
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name ethyl 4-(4-formylphenoxy)butanoate
CAS Number 92991-64-5
Boiling Point (Predicted) 373.5±22.0 °C
Density (Predicted) 1.119±0.06 g/cm3

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate can be readily achieved through standard organic chemistry reactions. A common synthetic route involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base. This straightforward synthesis makes it an accessible starting material for a wide range of research applications.

Application in Organic Synthesis: A Gateway to Molecular Diversity

The aldehyde functionality of Ethyl 4-(4-formylphenoxy)butanoate serves as a versatile handle for a multitude of organic transformations, enabling the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds.[1][2][3][4]

Synthesis of Heterocyclic Scaffolds

Aromatic aldehydes are key precursors in the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles, many of which form the core of biologically active molecules.[1][2][3] Ethyl 4-(4-formylphenoxy)butanoate can be employed in multicomponent reactions to generate diverse heterocyclic libraries for screening purposes.

Experimental Workflow: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Biginelli_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product A Ethyl 4-(4-formylphenoxy)butanoate D Lewis Acid Catalyst (e.g., Yb(OTf)3) Ethanol, Reflux A->D B Urea or Thiourea B->D C Ethyl Acetoacetate C->D E Dihydropyrimidinone Derivative D->E

Caption: Workflow for the Biginelli reaction using Ethyl 4-(4-formylphenoxy)butanoate.

This protocol outlines a one-pot synthesis of dihydropyrimidinone derivatives.

  • Reaction Setup: To a solution of Ethyl 4-(4-formylphenoxy)butanoate (1 mmol) in ethanol (10 mL), add urea (or thiourea) (1.2 mmol) and ethyl acetoacetate (1 mmol).

  • Catalysis: Add a catalytic amount of a Lewis acid, such as ytterbium triflate (Yb(OTf)3) (0.1 mmol).

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol.

The resulting dihydropyrimidinone will retain the ethyl butanoate side chain, offering a point for further functionalization or for studying structure-activity relationships (SAR).

Utility as a Chemical Probe for Biological Interrogation

The aldehyde group's reactivity can be harnessed to develop chemical probes for labeling and identifying protein targets.[5][6][7][8][9] Aldehydes can react with specific amino acid residues, such as lysine, to form Schiff bases, which can be further stabilized by reduction.[7]

Protein Labeling and Target Identification

Ethyl 4-(4-formylphenoxy)butanoate can be used as a parent compound to design affinity-based probes. By attaching a reporter tag (e.g., a fluorophore or biotin) to the butanoate chain, the aldehyde can be used to covalently label interacting proteins.

Experimental Workflow: Affinity-Based Protein Profiling

Protein_Profiling A Synthesize Biotinylated Probe B Incubate with Cell Lysate A->B C Covalent Labeling (Schiff Base Formation & Reduction) B->C D Streptavidin Affinity Purification C->D E Elution of Labeled Proteins D->E F SDS-PAGE and Western Blot or Mass Spectrometry E->F G Protein Identification F->G

Caption: Workflow for affinity-based protein profiling.

  • Probe Synthesis: Synthesize a biotinylated version of Ethyl 4-(4-formylphenoxy)butanoate.

  • Incubation: Incubate the biotinylated probe with a complex biological sample, such as a cell lysate.

  • Covalent Capture: Induce covalent bond formation between the aldehyde and nucleophilic residues on interacting proteins by adding a reducing agent like sodium cyanoborohydride.

  • Enrichment: Capture the biotin-labeled protein complexes using streptavidin-coated beads.

  • Identification: Elute the captured proteins and identify them using mass spectrometry.

This approach can help to identify novel protein targets of phenoxyalkanoic acid derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within Ethyl 4-(4-formylphenoxy)butanoate are relevant to several areas of drug discovery. The phenoxyalkanoic acid scaffold, which can be obtained by hydrolysis of the ethyl ester, is a known pharmacophore for various biological targets.[10][11][12][13][14]

Scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

The general structure of Ethyl 4-(4-formylphenoxy)butanoate shares similarities with known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[15][16][17][18][19] PPAR agonists often feature an acidic head group (which can be formed by hydrolysis of the ester), a linker, and a hydrophobic tail.

Pharmacophore Model for PPARγ Agonists

PPAR_Pharmacophore cluster_compound Ethyl 4-(4-formylphenoxy)butanoate (Hydrolyzed) HBA1 H-Bond Acceptor HBA2 H-Bond Acceptor HBA3 H-Bond Acceptor HY Hydrophobic Feature Carboxylate Carboxylate (HBA) Carboxylate->HBA1 maps to Ether_O Ether Oxygen (HBA) Ether_O->HBA2 maps to Aryl Aromatic Ring (Hydrophobic) Aryl->HY maps to Covalent_Inhibition A Protein with Nucleophilic Cysteine (Cys-SH) C Reversible Schiff Base Intermediate A->C + (Nucleophilic Attack) B Ethyl 4-(4-formylphenoxy)butanoate B->C D Stable Thiohemiacetal Adduct C->D Rearrangement

Caption: Covalent modification of a cysteine residue by an aldehyde.

Researchers can use Ethyl 4-(4-formylphenoxy)butanoate as a starting point to design targeted covalent inhibitors. The phenoxybutanoate moiety can be modified to enhance binding affinity and selectivity for a specific protein target, while the aldehyde serves as the reactive group for covalent bond formation.

Bifunctional Molecule for Inducing Protein-Protein Interactions

The presence of two distinct functional groups allows for the exploration of Ethyl 4-(4-formylphenoxy)butanoate as a scaffold for creating bifunctional molecules. [20][21][22][23][24]These molecules can be designed to simultaneously bind to two different proteins, thereby inducing their proximity and potentially modulating cellular signaling pathways.

By conjugating a known ligand for a protein of interest to the butanoate chain, the aldehyde group would be available to interact with a second protein. This strategy could be employed in the development of Proteolysis Targeting Chimeras (PROTACs) or other chemical inducers of dimerization.

Conclusion

Ethyl 4-(4-formylphenoxy)butanoate is a readily accessible and chemically versatile molecule with considerable, yet largely unexplored, potential in scientific research. Its bifunctional nature makes it a valuable tool for synthetic chemists, a promising starting point for the development of chemical probes, and a compelling scaffold for medicinal chemists engaged in drug discovery. The applications and experimental workflows outlined in this guide are intended to stimulate further investigation into the utility of this compound and to empower researchers to unlock new avenues of scientific inquiry.

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Exploratory

Ethyl 4-(4-formylphenoxy)butanoate: A Versatile Bifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Scaffold In the landscape of modern organic synthesis and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-(4-formylphenoxy)butanoate, a seemingly unassuming molecule, has emerged as a powerful and versatile bifunctional building block. Its unique structure, featuring a reactive aldehyde and a readily modifiable ester, provides two orthogonal points for chemical elaboration. This dual functionality allows for the sequential or simultaneous introduction of diverse molecular fragments, making it an invaluable tool in the synthesis of novel therapeutics, advanced materials, and specialized chemical probes.

This technical guide offers a comprehensive overview of Ethyl 4-(4-formylphenoxy)butanoate, from its fundamental properties and synthesis to its practical applications in cutting-edge research. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this remarkable chemical entity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its successful application. The key properties of Ethyl 4-(4-formylphenoxy)butanoate are summarized below, providing a critical reference for reaction planning and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
CAS Number 92991-64-5[1]
Appearance Colorless oil
Boiling Point 152-156 °C at 0.05 mmHg
¹H NMR (CDCl₃) δ 9.90 (s, 1H, CHO), 7.38 (ABq, 4H, C₆H₄), 4.11 (q, 2H, ester CH₂), 4.09 (t, 2H, OCH₂), 2.49 (bt, 2H, CH₂CO₂), 2.18 (bt, 2H, OCH₂CH₂), 1.25 (t, 3H, ester CH₃)
IR (film, cm⁻¹) 1730 (C=O, ester), 1685 (C=O, aldehyde), 1600, 1580, 1508 (aromatic C=C)

Synthesis and Purification: A Robust and Scalable Protocol

The most common and efficient synthesis of Ethyl 4-(4-formylphenoxy)butanoate involves the Williamson ether synthesis between 4-hydroxybenzaldehyde and ethyl 4-bromobutanoate. This method is favored for its high yield, operational simplicity, and the ready availability of starting materials.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via an SN2 mechanism. The weakly acidic phenolic proton of 4-hydroxybenzaldehyde is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon atom of ethyl 4-bromobutanoate, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like butanone or DMF facilitates the reaction by solvating the potassium cations without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[2]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and has been shown to be reliable and scalable.

Materials:

  • 4-Hydroxybenzaldehyde

  • Ethyl 4-bromobutanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Butanone (or DMF)

  • Water

  • Dilute sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in butanone, add anhydrous potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Add a solution of ethyl 4-bromobutanoate (1.0 eq) in butanone dropwise to the stirred mixture over a period of 1 hour.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and partition between water and butanone.

  • Separate the organic phase and wash sequentially with dilute sodium hydroxide solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a red oil.

  • Purify the crude product by vacuum distillation to yield Ethyl 4-(4-formylphenoxy)butanoate as a colorless oil.

Synthetic workflow for Ethyl 4-(4-formylphenoxy)butanoate.

Applications in Chemical Synthesis: A Gateway to Molecular Complexity

The synthetic utility of Ethyl 4-(4-formylphenoxy)butanoate lies in the orthogonal reactivity of its two functional groups. The aldehyde provides a handle for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions. This allows for its incorporation into a wide range of molecular scaffolds.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[3] The aldehyde functionality of Ethyl 4-(4-formylphenoxy)butanoate readily undergoes condensation with primary or secondary amines to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and atom-economical.

Causality in Protocol Design: The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate imine. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent unwanted side reactions. A small amount of acetic acid is often added to catalyze the formation of the imine.

Exemplary Protocol for Reductive Amination:

  • Dissolve Ethyl 4-(4-formylphenoxy)butanoate (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

  • Add acetic acid (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for the reductive amination of Ethyl 4-(4-formylphenoxy)butanoate.
The Wittig Reaction: Constructing Alkenes with Precision

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The aldehyde group of Ethyl 4-(4-formylphenoxy)butanoate can be readily converted to a variety of substituted alkenes using a suitable phosphorus ylide (Wittig reagent). This reaction is highly valued for its reliability and the predictable stereochemistry of the resulting double bond.

Mechanistic Considerations and Stereocontrol: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford the E-alkene, while non-stabilized ylides (containing an alkyl group) typically yield the Z-alkene.

General Protocol for the Wittig Reaction:

  • Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO).

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of Ethyl 4-(4-formylphenoxy)butanoate (1.0 eq) in the same solvent to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Application as a Linker in Drug Discovery

The bifunctional nature of Ethyl 4-(4-formylphenoxy)butanoate makes it an ideal candidate for use as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs).[4][][6] The ester end can be hydrolyzed to a carboxylic acid, which can then be coupled to a targeting moiety (e.g., an antibody) via amide bond formation. The aldehyde end can be used to attach a payload molecule (e.g., a cytotoxic drug) through a suitable conjugation chemistry, such as the formation of an oxime or hydrazone bond. The length and flexibility of the butoxy chain can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.

Conclusion: A Building Block of Strategic Importance

Ethyl 4-(4-formylphenoxy)butanoate is more than just a simple organic molecule; it is a strategic tool for the modern synthetic chemist. Its dual, orthogonally reactive functional groups provide a versatile platform for the construction of complex molecules with a high degree of control and efficiency. From the synthesis of novel pharmaceutical agents to the development of advanced materials, the applications of this building block are continually expanding. The robust and scalable synthesis, coupled with its predictable reactivity in key transformations like reductive amination and the Wittig reaction, ensures its continued prominence in the field of organic synthesis. As researchers continue to push the boundaries of molecular design, the strategic incorporation of versatile building blocks like Ethyl 4-(4-formylphenoxy)butanoate will undoubtedly play a pivotal role in the innovations of tomorrow.

References

  • PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Available from: [Link]

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  • Tiwari, R. K. et al. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. J. Sci. I. R. Iran, 2015 , 26(4), 321-325. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Derivatives of Ethyl 4-(4-formylphenoxy)butanoate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-(4-formylphenoxy)butanoate is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-formylphenoxy)butanoate is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring both a reactive aldehyde and an ester functional group, provides two key points for chemical modification, allowing for the synthesis of a diverse library of derivatives. This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4-formylphenoxy)butanoate and explores the synthetic pathways to its principal derivatives, including oximes, hydrazones, Schiff bases, and amides. The rationale behind these derivatization strategies is discussed in the context of their potential therapeutic applications, with a focus on leveraging the phenoxybutanoic acid moiety and the reactive aldehyde for the development of novel drug candidates. Detailed experimental protocols, characterization data, and a discussion of the known biological activities of related compounds are presented to equip researchers with the foundational knowledge required to explore this promising chemical space.

Introduction: The Strategic Importance of Ethyl 4-(4-formylphenoxy)butanoate

Ethyl 4-(4-formylphenoxy)butanoate, with its molecular formula C13H16O4, is a key intermediate in organic synthesis.[1] Its structure is characterized by a central phenoxy ring substituted with a formyl (aldehyde) group and an ethyl butanoate chain. This arrangement of functional groups makes it a particularly attractive starting material for the synthesis of a wide range of derivatives with potential pharmacological activities.

The phenoxybutanoic acid scaffold is a "privileged" moiety in drug discovery, known to interact with various biological targets.[2] Derivatives of phenoxybutanoic acid have been investigated for their potential as endothelin antagonists for the treatment of cardiovascular diseases.[3][4] The presence of the aromatic aldehyde group further enhances the molecule's utility, as aldehydes are crucial intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds.[5][6] The aldehyde can be readily converted into a variety of other functional groups, including oximes, hydrazones, and Schiff bases, which are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10]

This guide will delve into the synthetic methodologies for preparing Ethyl 4-(4-formylphenoxy)butanoate and its key derivatives, providing detailed protocols and exploring the rationale for these transformations in the context of drug development.

Synthesis of the Core Scaffold: Ethyl 4-(4-formylphenoxy)butanoate

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate is typically achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.

Reaction Scheme:

Synthesis of Ethyl 4-(4-formylphenoxy)butanoate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde product Ethyl 4-(4-formylphenoxy)butanoate 4-hydroxybenzaldehyde->product ethyl_4-bromobutanoate Ethyl 4-bromobutanoate ethyl_4-bromobutanoate->product K2CO3 K2CO3 Solvent Butanone or DMF

Figure 1: General synthesis scheme for Ethyl 4-(4-formylphenoxy)butanoate.

Experimental Protocol: Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

This protocol is adapted from established literature procedures.

Materials:

  • 4-Hydroxybenzaldehyde

  • Ethyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Butanone (or DMF)

  • Ethyl acetate

  • n-Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde in butanone (or DMF), add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for approximately 20-30 minutes.

  • Add a solution of ethyl 4-bromobutanoate in the same solvent dropwise to the reaction mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate is then subjected to an aqueous workup, typically involving extraction with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure Ethyl 4-(4-formylphenoxy)butanoate.

Derivatization Strategies: Unleashing the Potential of the Core Scaffold

The true value of Ethyl 4-(4-formylphenoxy)butanoate lies in its potential for derivatization at both the aldehyde and ester functionalities. These modifications can lead to compounds with a wide array of physicochemical properties and biological activities.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for introducing nitrogen-containing heterocycles, which are prevalent in many drug molecules.

Oximation, the reaction of an aldehyde with hydroxylamine, yields oximes. Oxime derivatives are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[9]

Reaction Scheme:

Oxime Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start_material Ethyl 4-(4-formylphenoxy)butanoate product Ethyl 4-(4-((hydroxyimino)methyl)phenoxy)butanoate start_material->product hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->product base Base (e.g., K2CO3, Pyridine) solvent Solvent (e.g., Ethanol)

Figure 2: General synthesis of oxime derivatives.

Experimental Protocol: General Procedure for Oxime Synthesis

  • Dissolve Ethyl 4-(4-formylphenoxy)butanoate in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., potassium carbonate or pyridine) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Hydrazones are formed by the condensation of aldehydes with hydrazines. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[11][12]

Reaction Scheme:

Hydrazone Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start_material Ethyl 4-(4-formylphenoxy)butanoate product Ethyl 4-(4-((2-substituted-hydrazono)methyl)phenoxy)butanoate start_material->product hydrazine Substituted Hydrazine hydrazine->product catalyst Acid catalyst (e.g., Acetic Acid) solvent Solvent (e.g., Ethanol) Schiff Base Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start_material Ethyl 4-(4-formylphenoxy)butanoate product Ethyl 4-(4-(((substituted)imino)methyl)phenoxy)butanoate start_material->product amine Primary Amine amine->product solvent Solvent (e.g., Ethanol)

Figure 4: General synthesis of Schiff base derivatives.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Equimolar amounts of Ethyl 4-(4-formylphenoxy)butanoate and a primary amine are dissolved in a suitable solvent, such as ethanol.

  • The mixture is refluxed for several hours.

  • Upon cooling, the Schiff base derivative often precipitates out of the solution and can be collected by filtration.

  • Purification is typically achieved by recrystallization.

Reactions at the Ester Group

The ethyl ester group provides another avenue for derivatization, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

Amide bonds are fundamental in biological systems and are present in a vast number of pharmaceutical agents. [13]The synthesis of amide derivatives from Ethyl 4-(4-formylphenoxy)butanoate involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

Reaction Scheme:

Amide Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start_material Ethyl 4-(4-formylphenoxy)butanoate intermediate 4-(4-formylphenoxy)butanoic acid start_material->intermediate Base (e.g., NaOH), then Acid (e.g., HCl) product N-substituted-4-(4-formylphenoxy)butanamide intermediate->product Coupling Agents (e.g., EDC, HOBt) amine Primary or Secondary Amine amine->product

Figure 5: General two-step synthesis of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

Step 1: Hydrolysis of the Ester

  • Dissolve Ethyl 4-(4-formylphenoxy)butanoate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-(4-formylphenoxy)butanoic acid.

Step 2: Amide Bond Formation

  • To a solution of 4-(4-formylphenoxy)butanoic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Add the desired primary or secondary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • The reaction is then worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried and concentrated, and the crude amide is purified by column chromatography or recrystallization.

Physicochemical Properties and Characterization

The physicochemical properties of Ethyl 4-(4-formylphenoxy)butanoate and its derivatives are crucial for their potential as drug candidates.

Table 1: Physicochemical Properties of Ethyl 4-(4-formylphenoxy)butanoate

PropertyValueSource
Molecular FormulaC13H16O4[1]
Molecular Weight236.26 g/mol [1]
XLogP31.9[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count7[1]

Characterization of the synthesized derivatives is typically performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the aldehyde and ester, C=N of imines).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Therapeutic Potential and Future Directions

The derivatives of Ethyl 4-(4-formylphenoxy)butanoate represent a rich chemical space for the discovery of new therapeutic agents.

  • Anticancer Activity: Schiff bases and hydrazones are known to exhibit significant anticancer activity. [14]The phenoxybutanoic acid moiety itself has been explored in the context of cancer therapy. [15]* Antimicrobial Activity: The imine group in Schiff bases and the hydrazone functionality are associated with broad-spectrum antimicrobial activity. [10][16]* Anti-inflammatory Activity: Aromatic aldehydes and their derivatives have been investigated for their anti-inflammatory properties. [17] Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective biological activity. Furthermore, exploration of metal complexes of the Schiff base and hydrazone derivatives could lead to the discovery of novel metallodrugs with enhanced therapeutic efficacy. The patent landscape for phenoxybutanoic acid derivatives suggests a continued interest in this scaffold for various therapeutic indications, highlighting the potential for novel intellectual property in this area. [1][18]

Conclusion

Ethyl 4-(4-formylphenoxy)butanoate is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the creation of a wide array of derivatives through well-established synthetic methodologies. This guide has provided a comprehensive overview of the synthesis of the core molecule and its key derivatives, including oximes, hydrazones, Schiff bases, and amides. The provided experimental protocols and discussion of the therapeutic potential of these compound classes aim to facilitate further research and development in this promising area of drug discovery. The strategic combination of the "privileged" phenoxybutanoic acid scaffold with the reactive aldehyde functionality positions Ethyl 4-(4-formylphenoxy)butanoate as a cornerstone for the development of the next generation of therapeutic agents.

References

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Exploratory

A Technical Guide to Chemoselective Transformations of Ethyl 4-(4-formylphenoxy)butanoate

Abstract Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional molecule of significant interest in the synthesis of complex organic scaffolds, particularly within pharmaceutical and materials science research. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional molecule of significant interest in the synthesis of complex organic scaffolds, particularly within pharmaceutical and materials science research. Its structure incorporates two distinct carbonyl functionalities: a highly reactive aromatic aldehyde and a less electrophilic ethyl ester. This duality presents a classic challenge in chemical synthesis: achieving chemoselectivity, the preferential reaction of one functional group in the presence of another. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles and field-proven protocols for executing highly chemoselective transformations on this versatile substrate. We will dissect the causal mechanisms behind selective reductions, oxidations, and nucleophilic additions, offering validated, step-by-step methodologies to empower precise molecular manipulation.

The Principle of Chemoselectivity: Aldehyde vs. Ester

The ability to selectively manipulate one functional group within a polyfunctional molecule is a cornerstone of modern organic synthesis. In Ethyl 4-(4-formylphenoxy)butanoate, the synthetic utility is dictated by the differential reactivity of its aldehyde and ester moieties.

  • Electronic Effects: The aldehyde's carbonyl carbon is inherently more electrophilic than the ester's. Aldehydes possess only one alkyl/aryl group and a hydrogen atom attached to the carbonyl, offering minimal electron donation.[1][2] In contrast, the ester's carbonyl carbon is adjacent to an oxygen atom whose lone pairs participate in resonance, effectively delocalizing the partial positive charge and reducing its electrophilicity.[2][3]

  • Steric Effects: The aldehyde, with its small hydrogen substituent, presents a less hindered site for nucleophilic attack compared to the ester, which is flanked by an ethoxy group.[1][2]

This inherent reactivity difference is the key that unlocks chemoselective synthesis. By carefully selecting reagents and reaction conditions, we can exploit this electronic and steric disparity to target either functional group with high fidelity.

G cluster_molecule Ethyl 4-(4-formylphenoxy)butanoate cluster_reactivity Reactivity Profile mol CHO-Ph-O-(CH₂)₃-COOEt Aldehyde Aldehyde (CHO) mol->Aldehyde Site 1 Ester Ester (COOEt) mol->Ester Site 2 Aldehyde->Ester More Reactive (Higher Electrophilicity, Less Hindered) caption Reactivity comparison of functional groups. G start Ethyl 4-(4-formylphenoxy)butanoate CHO-Ar-COOEt reagent {Reagents | 1. NaBH₄, EtOH 2. H₃O⁺ workup} start->reagent Reduction product Ethyl 4-(4-(hydroxymethyl)phenoxy)butanoate CH₂OH-Ar-COOEt reagent->product Selective caption Workflow for selective aldehyde reduction.

Caption: Workflow for selective aldehyde reduction.

Experimental Protocol: Selective Aldehyde Reduction

ParameterValue/Description
Reactant Ethyl 4-(4-formylphenoxy)butanoate (1.0 eq)
Reagent Sodium Borohydride (NaBH₄) (1.1 eq)
Solvent Ethanol (EtOH)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Workup Aqueous HCl (1M)

Methodology:

  • Dissolve Ethyl 4-(4-formylphenoxy)butanoate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl until gas evolution ceases and the pH is acidic.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product, Ethyl 4-(4-(hydroxymethyl)phenoxy)butanoate .

Selective Reduction of the Ester to an Alcohol

Directly reducing the less reactive ester in the presence of the more reactive aldehyde is a significant challenge. The most reliable and field-proven method involves a protection-deprotection strategy. [4]The aldehyde is temporarily masked as an acetal, a functional group inert to strong reducing agents.

Causality of Strategy:

  • Protection: Aldehydes react much more readily with diols under acidic catalysis to form cyclic acetals than esters do. [5][6]This provides a robust method for selective protection.

  • Reduction: With the aldehyde protected, the unhindered ester can be reduced with a powerful, non-selective reagent like LiAlH₄. The acetal protecting group is stable to these strongly basic and nucleophilic conditions.

  • Deprotection: The acetal is acid-labile and can be easily hydrolyzed back to the aldehyde with aqueous acid, leaving the newly formed primary alcohol from the ester reduction untouched. [6]

G Start Start: Ethyl 4-(4-formylphenoxy)butanoate Protect Step 1: Protection (Ethylene Glycol, p-TsOH) Start->Protect Protected Intermediate: Acetal-Protected Aldehyde Protect->Protected Reduce Step 2: Reduction (LiAlH₄, THF) Protected->Reduce Reduced Intermediate: Reduced Ester, Protected Aldehyde Reduce->Reduced Deprotect Step 3: Deprotection (Aqueous Acid) Reduced->Deprotect Final Final Product: 4-(4-formylphenoxy)butan-1-ol Deprotect->Final caption Workflow for selective ester reduction via protection.

Caption: Workflow for selective ester reduction via protection.

Experimental Protocol: Selective Ester Reduction

ParameterValue/Description
Reactant Ethyl 4-(4-formylphenoxy)butanoate (1.0 eq)
Reagents 1. Protection: Ethylene glycol (1.2 eq), p-TsOH (0.05 eq) 2. Reduction: LiAlH₄ (1.5 eq) 3. Deprotection: 3M HCl
Solvents Toluene (Protection), THF (Reduction)
Temperature Reflux (Protection), 0 °C to RT (Reduction/Deprotection)

Methodology:

  • Protection: To a solution of the starting material in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours, collecting the water azeotropically. Once complete, cool, wash with saturated NaHCO₃ solution, dry the organic layer, and concentrate to yield the acetal-protected intermediate.

  • Reduction: Dissolve the protected intermediate in anhydrous THF and cool to 0 °C. Cautiously add LiAlH₄ portion-wise. Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Workup & Deprotection: Cool the reaction to 0 °C and carefully quench by sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting aluminum salts and concentrate the filtrate. Dissolve the crude residue in a THF/water mixture, add 3M HCl, and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC). Neutralize with NaHCO₃, extract with ethyl acetate, dry, and purify by column chromatography to yield 4-(4-formylphenoxy)butan-1-ol .

Chemoselective Oxidation of the Aldehyde

The oxidation of the aldehyde group to a carboxylic acid is a highly chemoselective process, as esters are generally stable to oxidative conditions that do not involve cleavage of C-C bonds. [7]Mild oxidizing agents can be used to effect this transformation cleanly.

Causality of Selection: The presence of a C-H bond on the carbonyl carbon makes aldehydes exceptionally susceptible to oxidation. [7]Reagents like Jones reagent (CrO₃/H₂SO₄/acetone) or buffered potassium permanganate provide a source of electrophilic oxygen that readily attacks this position, often via a hydrate intermediate, leading to the carboxylic acid with high efficiency. The ester functionality lacks such a bond and remains inert.

G start Ethyl 4-(4-formylphenoxy)butanoate CHO-Ar-COOEt reagent {Reagent | Jones Reagent (CrO₃, H₂SO₄, Acetone)} start->reagent Oxidation product 4-(3-(ethoxycarbonyl)propoxy)benzoic acid HOOC-Ar-COOEt reagent->product Selective caption Workflow for selective aldehyde oxidation.

Sources

Protocols & Analytical Methods

Method

Synthesis of "Ethyl 4-(4-formylphenoxy)butanoate" from 4-hydroxybenzaldehyde

An Application Note and Detailed Protocol for the Synthesis of Ethyl 4-(4-formylphenoxy)butanoate from 4-hydroxybenzaldehyde Introduction Ethyl 4-(4-formylphenoxy)butanoate is a valuable bifunctional organic molecule tha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 4-(4-formylphenoxy)butanoate from 4-hydroxybenzaldehyde

Introduction

Ethyl 4-(4-formylphenoxy)butanoate is a valuable bifunctional organic molecule that serves as a versatile building block in the synthesis of various pharmaceutical and materials science targets. Its structure incorporates an aromatic aldehyde, which can undergo a wide range of chemical transformations, and an ethyl ester, which can be hydrolyzed to the corresponding carboxylic acid or participate in other ester-based reactions. This unique combination of functional groups makes it a key intermediate for the synthesis of more complex molecules, including drug candidates and functional polymers.

This application note provides a detailed, robust, and well-validated protocol for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate from commercially available 4-hydroxybenzaldehyde and ethyl 4-bromobutanoate. The described method is based on the well-established Williamson ether synthesis, a reliable and high-yielding reaction for the formation of ethers. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into best practices for a successful synthesis and purification.

Reaction Mechanism and Scientific Rationale

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate from 4-hydroxybenzaldehyde proceeds via a Williamson ether synthesis. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The key steps are:

  • Deprotonation of the Phenol: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is weakly acidic. In the presence of a suitable base, such as potassium carbonate (K2CO3), the hydroxyl proton is abstracted to form a more nucleophilic phenoxide ion. Potassium carbonate is a preferred base for this reaction due to its mildness, low cost, and ease of removal during the work-up.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile and attacks the electrophilic carbon atom of ethyl 4-bromobutanoate. This carbon is susceptible to nucleophilic attack because it is bonded to a bromine atom, which is a good leaving group.

  • Formation of the Ether Linkage: The nucleophilic attack results in the displacement of the bromide ion and the formation of a new carbon-oxygen bond, yielding the desired ether product, Ethyl 4-(4-formylphenoxy)butanoate.

The choice of solvent is crucial for the success of an SN2 reaction. A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal as it can dissolve the ionic intermediates without solvating the nucleophile excessively, thus maintaining its reactivity.

Experimental Workflow Diagram

G reagents 1. Reagent Preparation - 4-hydroxybenzaldehyde - Ethyl 4-bromobutanoate - K2CO3 - Acetone reaction 2. Reaction Setup - Combine reagents in a round-bottom flask - Attach reflux condenser reagents->reaction Combine reflux 3. Reflux - Heat the reaction mixture to reflux - Monitor reaction progress by TLC reaction->reflux Heat workup 4. Work-up - Cool the reaction mixture - Filter off K2CO3 - Evaporate the solvent reflux->workup Cool & Filter extraction 5. Extraction - Dissolve residue in ethyl acetate - Wash with water and brine workup->extraction Dissolve purification 6. Purification - Dry the organic layer over Na2SO4 - Concentrate under reduced pressure - Purify by column chromatography extraction->purification Isolate product 7. Product Characterization - Ethyl 4-(4-formylphenoxy)butanoate - NMR, MS, IR purification->product Analyze

Caption: Workflow for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-hydroxybenzaldehydeC7H6O2122.125.00 g40.9
Ethyl 4-bromobutanoateC6H11BrO2195.059.58 g (6.65 mL)49.1
Potassium Carbonate (K2CO3)K2CO3138.218.48 g61.4
Acetone (anhydrous)C3H6O58.08150 mL-
Ethyl Acetate (EtOAc)C4H8O288.11As needed-
HexanesC6H1486.18As needed-
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As needed-
Deionized WaterH2O18.02As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol).

    • Add anhydrous potassium carbonate (8.48 g, 61.4 mmol).

    • Add 150 mL of anhydrous acetone to the flask.

    • Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkyl Halide:

    • To the stirring suspension, add ethyl 4-bromobutanoate (6.65 mL, 49.1 mmol) dropwise over 5 minutes.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

    • Allow the reaction to proceed at reflux for 12-16 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the 4-hydroxybenzaldehyde spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel.

    • Wash the solid residue with a small amount of acetone (2 x 20 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting crude oil in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Ethyl 4-(4-formylphenoxy)butanoate as a colorless oil or a white solid.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the presence of all expected carbon atoms.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify the characteristic functional groups, such as the aldehyde C=O stretch and the ester C=O stretch.

Best Practices and Safety Considerations

  • Anhydrous Conditions: While not strictly necessary for this reaction to proceed, using anhydrous acetone and drying the potassium carbonate can improve the reaction rate and yield by minimizing side reactions.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde. However, for this particular synthesis, it is often not required.

  • Safety Precautions:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

    • Ethyl 4-bromobutanoate is a lachrymator and should be handled with care.

    • Acetone and ethyl acetate are flammable solvents and should be kept away from ignition sources.

References

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • 4-Hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Potassium Carbonate. PubChem, National Center for Biotechnology Information. [Link]

Application

Application Note: Williamson Ether Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

Executive Summary The synthesis of alkyl aryl ethers is a foundational transformation in organic chemistry, heavily utilized in the development of active pharmaceutical ingredients (APIs), PROTAC linkers, and advanced ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alkyl aryl ethers is a foundational transformation in organic chemistry, heavily utilized in the development of active pharmaceutical ingredients (APIs), PROTAC linkers, and advanced materials. This application note details the optimized synthesis of Ethyl 4-(4-formylphenoxy)butanoate via the Williamson ether synthesis. Designed for researchers and drug development professionals, this guide provides a self-validating protocol, mechanistic rationale, and analytical validation standards to ensure high-yield, reproducible results.

Mechanistic Rationale & Experimental Causality

The is a classic SN​2 (bimolecular nucleophilic substitution) reaction where an alkoxide or phenoxide attacks an alkyl halide. For the synthesis of ethyl 4-(4-formylphenoxy)butanoate, the reaction occurs between 4-hydroxybenzaldehyde and ethyl 4-bromobutanoate.

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe:

  • Base Selection ( K2​CO3​ ) : Potassium carbonate is uniquely suited for this transformation. The formyl group on 4-hydroxybenzaldehyde is electron-withdrawing, lowering the pKa of the phenolic proton to approximately 7.6. K2​CO3​ is a mild base that easily deprotonates this phenol to form the reactive phenoxide nucleophile. Crucially, it is weak enough to prevent the unwanted saponification (hydrolysis) of the ethyl ester moiety on the alkyl halide, which would occur if stronger bases like NaOH or NaH were used.

  • Solvent Selection (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, lowering the activation energy for the SN​2 backside attack.

  • Electrophile : Ethyl 4-bromobutanoate is a primary alkyl bromide. Primary halides are optimal for SN​2 reactions because they present minimal steric hindrance, thereby suppressing competing E2 elimination pathways.

Reaction Mechanism Workflow

Mechanism cluster_0 Reactants A 4-Hydroxybenzaldehyde (Phenol) C Phenoxide Anion (Nucleophile) A->C K2CO3 (Base) Deprotonation B Ethyl 4-bromobutanoate (Alkyl Halide) D S_N2 Transition State (Backside Attack) B->D C->D DMF Solvent + Alkyl Halide E Ethyl 4-(4-formylphenoxy)butanoate (Target Ether) D->E Br- Departure

Figure 1: Mechanistic pathway of the Williamson ether synthesis highlighting the SN​2 transition state.

Physicochemical Properties & Quantitative Data

Prior to synthesis, it is essential to establish the target parameters of the compound. The following table summarizes the quantitative data for Ethyl 4-(4-formylphenoxy)butanoate to aid in characterization and yield calculation.

ParameterValueReference
IUPAC Name Ethyl 4-(4-formylphenoxy)butanoate
Molecular Formula C13​H16​O4​
Molecular Weight 236.26 g/mol
CAS Number 92991-64-5
Appearance Colorless to pale yellow oilEmpirical
Expected Yield 85% – 95%

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 10 mmol scale. It is designed as a self-validating system where visual and chromatographic cues confirm the success of each step.

Reagent Preparation
  • 4-Hydroxybenzaldehyde : 1.22 g (10.0 mmol, 1.0 equiv)

  • Ethyl 4-bromobutanoate : 2.15 g (~1.56 mL, 11.0 mmol, 1.1 equiv)

  • Potassium Carbonate ( K2​CO3​ ) : 2.76 g (20.0 mmol, 2.0 equiv) - Must be anhydrous.

  • N,N-Dimethylformamide (DMF) : 15 mL - Anhydrous.

Reaction Execution
  • Activation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Deprotonation : Add anhydrous K2​CO3​ (2.76 g) in portions.

    • Causality Check: The solution will turn a distinct yellow/orange color. This visual cue validates the successful deprotonation of the phenol to the phenoxide anion. Stir for 30 minutes at room temperature.

  • Alkylation : Add ethyl 4-bromobutanoate (1.56 mL) dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60–70 °C under an inert argon atmosphere for 12–16 hours.

    • Causality Check: Heating overcomes the activation energy barrier. The inert atmosphere prevents the oxidative degradation of the delicate aldehyde functional group.

Workup & Extraction
  • Quenching : Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold distilled water.

    • Causality Check: Water dissolves the inorganic salts ( KBr byproduct and excess K2​CO3​ ) and forces the highly organic product out of the DMF phase.

  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Washing : Wash the combined organic layers with distilled water (3 x 20 mL) followed by brine (1 x 20 mL).

    • Causality Check: Multiple water washes are strictly required to partition residual DMF out of the organic layer. Failure to do so will result in a contaminated NMR spectrum and a sticky, impure product.

  • Drying : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Workup Logic Visualization

Workup A Crude Reaction Mixture (Product, DMF, KBr, K2CO3) B Add Ice Water & EtOAc A->B C Aqueous Phase (DMF, KBr, K2CO3 in Water) B->C Bottom Layer D Organic Phase (Product in EtOAc) B->D Top Layer E Water/Brine Washes (Remove trace DMF) D->E F Dry over Na2SO4 & Concentrate E->F G Flash Chromatography (Pure Target Compound) F->G

Figure 2: Liquid-liquid extraction and purification workflow to isolate the target ether.

Purification

Purify the crude residue via silica gel flash column chromatography. Use a gradient eluent system starting from 5% EtOAc in Hexanes and increasing to 20% EtOAc. The target compound will elute as a clear to pale-yellow oil.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be confirmed:

  • Thin-Layer Chromatography (TLC) : Using Hexanes:EtOAc (3:1). The starting material (4-hydroxybenzaldehyde) is highly polar ( Rf​≈0.2 ). The target ether is less polar and will appear as a new spot at Rf​≈0.5 (UV active).

  • 1 H NMR Spectroscopy ( CDCl3​ , 400 MHz) :

    • δ 9.88 (s, 1H) : Confirms the aldehyde proton remains intact.

    • δ 7.83 (d, 2H) & δ 6.99 (d, 2H) : Typical AA'BB' aromatic system of a para-substituted benzene ring.

    • δ 4.15 (q, 2H) : The ester O−CH2​−CH3​ quartet.

    • δ 4.08 (t, 2H) : The newly formed ether O−CH2​ triplet.

    • δ 2.52 (t, 2H) & δ 2.15 (m, 2H) : Aliphatic chain protons.

    • δ 1.25 (t, 3H) : The ester methyl group.

  • IR Spectroscopy : Look for two distinct carbonyl ( C=O ) stretches: one at ∼1690 cm−1 (aldehyde) and one at ∼1735 cm−1 (ester), along with a strong C−O−C ether stretch at ∼1250 cm−1 .

References

  • Master Organic Chemistry : The Williamson Ether Synthesis. Comprehensive overview of the SN​2 mechanism, solvent choices, and primary alkyl halide requirements. .

  • Wikipedia : Williamson ether synthesis. Historical context and mechanistic principles of alkoxide/phenoxide reactions. .

  • PubChem (National Institutes of Health) : Ethyl 4-(4-formylphenoxy)butanoate (CID 15517709). Verified physicochemical properties, molecular weight, and CAS Registry Number (92991-64-5). .

  • US Patent US20030229120A1 : Novel ligands for the hisb10 zn2+ sites of the r-state insulin hexamer. Details the experimental synthesis of 4-(4-formylphenoxy)butyric acid ethyl ester using 4-hydroxybenzaldehyde, K2​CO3​ , and DMF. .

Method

Purification of Ethyl 4-(4-formylphenoxy)butanoate via Silica Gel Chromatography: An Application Note and Protocol

This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of Ethyl 4-(4-formylphenoxy)butanoate using silica gel chromatography. This document is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of Ethyl 4-(4-formylphenoxy)butanoate using silica gel chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a high degree of purity for their downstream applications.

Introduction: The Importance of Purifying Ethyl 4-(4-formylphenoxy)butanoate

Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule featuring both an aldehyde and an ester functional group. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in subsequent biological assays.

The typical synthesis of Ethyl 4-(4-formylphenoxy)butanoate involves the Williamson ether synthesis between 4-hydroxybenzaldehyde and an ethyl 4-halobutanoate. This reaction can result in a crude product containing unreacted starting materials, by-products, and residual solvents. Silica gel chromatography is a powerful and widely used technique to isolate the desired compound from these impurities.

The Principle of Separation: Understanding Silica Gel Chromatography

Silica gel chromatography is a form of normal-phase adsorption chromatography. The stationary phase, silica gel, is a porous, amorphous form of silicon dioxide (SiO₂) with surface silanol (Si-OH) groups. These silanol groups are polar and can form hydrogen bonds and dipole-dipole interactions with the molecules in the mixture to be separated[1][2].

The separation is based on the differential partitioning of the components of the mixture between the polar stationary phase and a non-polar or moderately polar mobile phase (the eluent)[3].

  • Polar Compounds : Molecules with polar functional groups (e.g., alcohols, amines, carboxylic acids) will interact strongly with the polar silica gel. They will adsorb more tightly to the stationary phase and thus move more slowly down the column.

  • Non-polar Compounds : Non-polar molecules will have weaker interactions with the silica gel and will spend more time in the mobile phase, causing them to travel down the column more quickly.

The choice of the mobile phase is critical for achieving good separation. A solvent system is selected that allows for a balance of interactions, enabling the differential elution of the components.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal eluent for separation[4]. The goal is to find a solvent or a mixture of solvents that gives a good separation between the desired product and its impurities, with the product having a retention factor (Rƒ) value ideally between 0.2 and 0.4.

Protocol for TLC Analysis:

  • Prepare the TLC Plate: Use a silica gel-coated TLC plate (e.g., Merck TLC Silica gel 60 F254)[5]. Draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. It is also advisable to spot the starting materials (4-hydroxybenzaldehyde and ethyl 4-bromobutanoate) as standards if available.

  • Develop the Plate: Prepare a developing chamber (a beaker with a watch glass or a specialized TLC tank) containing the chosen eluent system. A common starting point for a molecule with the polarity of Ethyl 4-(4-formylphenoxy)butanoate is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate[3].

  • Elution and Visualization: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Allow the solvent to ascend the plate by capillary action. Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., an iodine chamber or a p-anisaldehyde stain)[3][5].

  • Optimization: Adjust the polarity of the eluent system to achieve the desired separation.

    • If the spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the spots run with the solvent front, the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).

A reported solvent system for the purification of Ethyl 4-(4-formylphenoxy)butanoate is a mixture of ethyl acetate and n-hexane (3:97 v/v), which gives an Rƒ value of 0.59 in a 35:65 ethyl acetate:n-hexane system[5]. This indicates the compound is relatively non-polar.

Step-by-Step Protocol for Silica Gel Column Chromatography

This protocol details the purification of Ethyl 4-(4-formylphenoxy)butanoate from a crude reaction mixture.

Materials and Equipment
Material/EquipmentSpecification
Stationary Phase Silica gel (e.g., Merck 100-200 or 230-400 mesh)[5]
Mobile Phase (Eluent) Ethyl acetate (EtOAc) and n-hexane, chromatography grade
Column Glass chromatography column with a stopcock
Crude Product Ethyl 4-(4-formylphenoxy)butanoate (dissolved in a minimal amount of solvent)
Other Sand (acid-washed), cotton or glass wool, beakers, flasks, collection tubes
Column Preparation (Slurry Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material[1][6]. Add a small layer (approx. 1 cm) of sand on top of the plug.

  • Prepare the Slurry: In a separate beaker, weigh the required amount of silica gel (typically 30-50 times the weight of the crude product). Add the chosen eluent (e.g., 3% ethyl acetate in hexane) to the silica gel to form a slurry[6]. Stir gently to remove any air bubbles.

  • Pack the Column: With the stopcock open, pour the silica gel slurry into the column. Use a funnel to aid the transfer. Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.

  • Equilibrate the Column: Allow the solvent to drain until it is just above the top of the silica gel. Do not let the column run dry. Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface when adding more solvent. Wash the column with 2-3 column volumes of the eluent to ensure it is fully equilibrated.

Sample Loading and Elution
  • Sample Preparation: Dissolve the crude Ethyl 4-(4-formylphenoxy)butanoate in a minimal amount of the eluent or a less polar solvent like dichloromethane.

  • Loading the Sample: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Elution: Open the stopcock and allow the sample to enter the silica gel. Once the sample has fully entered the stationary phase, carefully add the eluent to the top of the column.

  • Fraction Collection: Begin collecting fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (Optional): If the separation between the product and impurities is difficult, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography (e.g., from 3% EtOAc in hexane to 5% or 10% EtOAc in hexane).

Product Isolation
  • TLC Analysis of Fractions: Spot each collected fraction on a TLC plate to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the fractions that contain the pure Ethyl 4-(4-formylphenoxy)butanoate. Remove the solvent using a rotary evaporator to obtain the purified product, which should be a colorless oil.

Visualizing the Workflow

The following diagram illustrates the complete workflow for the purification of Ethyl 4-(4-formylphenoxy)butanoate.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Eluent System Packing Column Packing (Silica Gel Slurry) TLC->Packing Informs Eluent Choice Crude Crude Ethyl 4-(4-formylphenoxy)butanoate Crude->TLC Loading Sample Loading Packing->Loading Elution Elution with EtOAc/Hexane Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Ethyl 4-(4-formylphenoxy)butanoate Evaporation->Pure_Product

Caption: Workflow for the purification of Ethyl 4-(4-formylphenoxy)butanoate.

Summary of Key Purification Parameters

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel, 100-200 or 230-400 mesh[5]Provides a large surface area for effective separation. The choice of mesh size depends on the desired resolution and flow rate.
Mobile Phase (Eluent) Ethyl acetate/n-hexane (e.g., starting with 3:97 v/v)[5]A non-polar solvent system suitable for the relatively non-polar target molecule. The ratio is optimized based on TLC analysis.
TLC Rƒ of Pure Product ~0.2 - 0.4An ideal Rƒ range for good separation in column chromatography.
Column Packing Method Slurry PackingMinimizes air bubbles and ensures a homogenous packed bed, leading to better separation efficiency[6].
Sample Loading Dissolved in a minimal volume of eluent or a less polar solventEnsures a concentrated band at the start of the chromatography, leading to sharper peaks and better resolution.
Monitoring Thin-Layer Chromatography (TLC) of collected fractionsAllows for the identification of fractions containing the pure product.

Conclusion

The successful purification of Ethyl 4-(4-formylphenoxy)butanoate by silica gel chromatography is a critical step in its use as a synthetic intermediate. By understanding the principles of chromatography and following a systematic approach, from TLC optimization to careful column packing and elution, a high degree of purity can be achieved. This protocol provides a robust and reliable method for researchers to obtain high-quality Ethyl 4-(4-formylphenoxy)butanoate for their research and development needs.

References

  • PrepChem. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. [Link]

  • PubChem. Ethyl 4-(4-formylphenoxy)butanoate. [Link]

  • Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Science, 12(35), 11757–11763. [Link]

  • PubChem. Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. [Link]

  • University of California, Los Angeles. TLC Tips. [Link]

  • University of Rochester. How to run column chromatography. [Link]

  • United States Environmental Protection Agency. Ethyl (4-formylphenoxy)acetate Properties. [Link]

  • University of Victoria. Column chromatography. [Link]

  • U.S. Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Fractionation of Sediment Extracts for Determination of Trace Organics. [Link]

  • Organic Syntheses. Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. [Link]

  • University of Colorado Denver. Thin Layer Chromatography. [Link]

  • University of Wisconsin-Madison. Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • University of Denver. Thin Layer Chromatography (TLC). [Link]

Sources

Application

Application Note: Ethyl 4-(4-formylphenoxy)butanoate as a Versatile Bifunctional Linker for Bioconjugation

Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern drug development, diagnostics, and life sciences research.[1][2] Bifunctional link...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern drug development, diagnostics, and life sciences research.[1][2] Bifunctional linkers are critical reagents in this field, providing a molecular bridge between two entities.[3] This application note details the use of Ethyl 4-(4-formylphenoxy)butanoate, a heterobifunctional linker, for creating stable bioconjugates. The linker features an ethyl ester and a terminal aldehyde group. The ester can be hydrolyzed to a carboxylic acid, which is then readily activated to react with primary amines (e.g., lysine residues on proteins). The aldehyde group provides a chemoselective handle for reaction with amines via reductive amination or with hydrazide and aminooxy moieties to form stable hydrazone and oxime linkages, respectively.[4][5] This guide provides a comprehensive overview of the linker's properties, detailed step-by-step protocols for its activation and use in a two-step conjugation workflow, and methods for characterizing the final conjugate.

Introduction to Ethyl 4-(4-formylphenoxy)butanoate

Ethyl 4-(4-formylphenoxy)butanoate is a valuable tool for researchers creating complex biomolecular structures such as antibody-drug conjugates (ADCs), protein-peptide fusions, or surface-immobilized proteins.[3][6][7] Its utility stems from the orthogonal reactivity of its two functional groups, which allows for a controlled, stepwise conjugation process. This minimizes the formation of undesirable homodimers and polymers, which can be a challenge with homobifunctional crosslinkers.[1][8]

The core strategy involves two main stages:

  • Activation and First Coupling: The ethyl ester is hydrolyzed to a carboxylic acid. This acid is then activated, typically using carbodiimide chemistry (e.g., EDC and NHS), to form a highly reactive N-hydroxysuccinimide (NHS) ester. This activated linker is then coupled to a biomolecule containing primary amines, such as a protein or antibody.

  • Second Coupling: The aldehyde group on the now-linked molecule serves as a target for a second molecule containing a nucleophilic partner, most commonly a primary amine. The formation of a stable amine bond is achieved through reductive amination.[9][10]

This sequential approach provides researchers with significant control over the conjugation process, enabling the synthesis of well-defined and homogeneous bioconjugates.

Physicochemical Properties & Data

A thorough understanding of the linker's properties is essential for successful conjugation.

PropertyValueSource
IUPAC Name ethyl 4-(4-formylphenoxy)butanoate[11]
Molecular Formula C₁₃H₁₆O₄[11]
Molecular Weight 236.26 g/mol [11]
CAS Number 92991-64-5[11]
Appearance Colorless liquid or solid[12]
Solubility Soluble in organic solvents (DMF, DMSO, Acetone)[12]

Principle of Operation & Experimental Workflow

The overall strategy is a two-step sequential conjugation designed to maximize control and yield of the desired heteroconjugate.

G cluster_0 Part 1: Linker Activation & First Conjugation cluster_1 Part 2: Second Conjugation & Final Product A Ethyl 4-(4-formylphenoxy)butanoate B Hydrolysis (e.g., LiOH) 4-(4-formylphenoxy)butanoic acid A->B Step 1.1 C Activation (EDC/NHS) NHS-ester of Linker B->C Step 1.2 E Conjugation Reaction (pH 7.2-8.5) C->E Reacts with D Biomolecule 1 (e.g., Antibody with Lysines) D->E F Aldehyde-Modified Biomolecule 1 E->F G Purification (Desalting / TFF) F->G I Reductive Amination (pH ~7, NaBH3CN) G->I Input for Step 2 H Biomolecule 2 (e.g., Amine-Payload) H->I J Final Bioconjugate I->J K Final Purification & Characterization J->K

Figure 1: General workflow for two-step bioconjugation.

Mechanism of Action

The chemistry underpinning this process is robust and well-characterized.

  • Amine Coupling: After activation to an NHS-ester, the linker reacts with primary amines on the first biomolecule. The reaction proceeds via nucleophilic attack of the amine on the ester, releasing NHS and forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic.[13]

  • Aldehyde Coupling (Reductive Amination): The aldehyde on the linker-modified biomolecule reacts with a primary amine on the second molecule to form an unstable Schiff base (an imine). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to a stable secondary amine linkage.[9] Sodium cyanoborohydride is ideal for this reaction as it is stable in water and selectively reduces the iminium ion without reducing the aldehyde, a critical factor for reaction efficiency.[9]

Figure 2: Key reaction mechanisms in the two-step conjugation. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Detailed Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific biomolecules. All procedures should be performed by trained personnel in a suitable laboratory environment.

Protocol 1: Linker Hydrolysis and Activation

Objective: To convert Ethyl 4-(4-formylphenoxy)butanoate into its amine-reactive NHS-ester form.

Materials:

  • Ethyl 4-(4-formylphenoxy)butanoate

  • Lithium hydroxide (LiOH)

  • Anhydrous Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Reaction Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Hydrolysis:

    • Dissolve Ethyl 4-(4-formylphenoxy)butanoate in a minimal amount of a suitable organic solvent (e.g., THF or Methanol).

    • Add 1.2 equivalents of 1M LiOH (aq).

    • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product, 4-(4-formylphenoxy)butanoic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid.

  • NHS Ester Activation:

    • Dissolve the dried 4-(4-formylphenoxy)butanoic acid in anhydrous DMF.

    • Add 1.2 equivalents of NHS, followed by 1.5 equivalents of EDC.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours or overnight at 4°C.

    • The resulting solution containing the activated NHS-ester of the linker is typically used immediately in the next step.

Protocol 2: Two-Step Protein-Payload Conjugation

Objective: To conjugate a protein (Biomolecule 1) to an amine-containing payload (Biomolecule 2).

Materials:

  • Protein solution (e.g., antibody at 5-10 mg/mL in PBS, pH 7.4)

  • Activated Linker solution (from Protocol 1)

  • Amine-containing payload

  • Conjugation Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.4

  • Conjugation Buffer 2: 0.1 M Sodium Borate, 0.15 M NaCl, pH 8.5[9]

  • Sodium cyanoborohydride (NaBH₃CN) solution: 1M in 0.1 M NaOH (Prepare fresh)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step A: Antibody-Linker Conjugation

  • Preparation: Ensure the antibody solution is in an amine-free buffer like PBS. If not, perform a buffer exchange using a desalting column.

  • Reaction: Add a 10- to 20-fold molar excess of the activated linker solution (in DMF) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts using a desalting column equilibrated with Conjugation Buffer 2. The resulting solution contains the aldehyde-modified antibody.

Step B: Linker-Payload Conjugation (Reductive Amination)

  • Preparation: Dissolve the amine-containing payload in Conjugation Buffer 2.

  • Reaction: Add a 5- to 50-fold molar excess of the payload solution to the aldehyde-modified antibody.

  • Reduction: Immediately add the freshly prepared NaBH₃CN solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be performed at higher temperatures (e.g., 37°C) to improve efficiency, though this should be optimized for protein stability.[9][14]

  • Final Purification: Purify the final bioconjugate from excess payload and reducing agent using a desalting column, tangential flow filtration (TFF), or ion-exchange chromatography, exchanging into a suitable final storage buffer (e.g., PBS).[2][15]

Characterization of the Final Bioconjugate

Thorough characterization is crucial to confirm the success of the conjugation and to determine the key quality attributes of the product.[6]

ParameterMethodExpected Outcome
Protein Concentration UV-Vis Spectroscopy (A280)Determine the final concentration of the conjugate.
Confirmation of Conjugation SDS-PAGEA shift to a higher molecular weight compared to the unconjugated protein.
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) Mass Spectrometry (ESI-MS)Provides the exact mass of the conjugate, allowing for the determination of the average number of payload molecules per protein and the distribution of species.[16]
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)A single, sharp peak indicates a homogeneous and non-aggregated product.
Functional Activity In-vitro / In-vivo AssaysConfirmation that the biological activity of the protein (e.g., antigen binding for an antibody) is retained post-conjugation.

Troubleshooting & Optimization

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency 1. Inactive NHS-ester (hydrolyzed).2. Suboptimal pH for reaction.3. Insufficient molar excess of linker/payload.1. Use freshly activated linker.2. Ensure reaction pH is within the optimal range (7.2-8.5 for NHS; ~7-8.5 for reductive amination).3. Increase the molar ratio of the reagent being added.
Protein Aggregation / Precipitation 1. High degree of labeling (DOL) increases hydrophobicity.2. Use of organic solvent.3. Harsh reaction conditions (pH, temp).1. Reduce the molar ratio of the linker in the first step.[13]2. Keep the final concentration of organic co-solvent below 10%.3. Perform a buffer screen to find optimal conditions for the final conjugate.
High Polydispersity of Final Product 1. Non-specific binding.2. Variability in accessible reactive sites on the protein.1. Optimize reaction conditions (pH, temperature, time) to favor specific conjugation.2. For highly homogeneous products, consider site-specific conjugation technologies.

References

  • Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure. AIP Publishing. Available at: [Link]

  • Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. LCGC International. Available at: [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC - NIH. Available at: [Link]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC - NIH. Available at: [Link]

  • Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. PrepChem.com. Available at: [Link]

  • Analyze conjugated proteins, polymers, and macromolecules. Wyatt Technology. Available at: [Link]

  • Ethyl 4-(4-formylphenoxy)butanoate. PubChem - NIH. Available at: [Link]

  • Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PMC - NIH. Available at: [Link]

  • Aldehyde tag. Wikipedia. Available at: [Link]

  • New purification method could enhance protein drug manufacturing. European Pharmaceutical Review. Available at: [Link]

  • Diversification of ADC formats and overcoming purification challenges. Lonza. Available at: [Link]

  • Bifunctional linkers. CD Biosynsis. Available at: [Link]

  • Overcoming Challenges in ADC Purification: A Case Study. Olon France. Available at: [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry - Figshare. Available at: [Link]

  • Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. PubChem - NIH. Available at: [Link]

  • Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC - NIH. Available at: [Link]

  • Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available at: [Link]

  • Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde. PMC - NIH. Available at: [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific. Available at: [Link]

  • ETHYL 4-(4-BROMO-2-FORMYLPHENOXY)BUTANOATE. MilliporeSigma. Available at: [Link]

  • Improved procedure for the conjugation of oligosaccharides to protein by reductive amination. ResearchGate. Available at: [Link]

  • Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. ChemRxiv. Available at: [Link]

  • Ethyl 2-(4-formylphenoxy)-2-methylbutanoate Properties. EPA. Available at: [Link]

  • Synthesis of ethyl 4-(4-benzofuranyloxy)butanoate. PrepChem.com. Available at: [Link]

  • Bioconjugates: Examples & Applications. Single Use Support. Available at: [Link]

  • Interactive Bioconjugation at N-Terminal Cysteines by Using O-Salicylaldehyde Esters towards Dual Site-Selective Functionalization. Semantic Scholar. Available at: [Link]

  • Common bioconjugation reactions that allow the attachment of... ResearchGate. Available at: [Link]

Sources

Method

Application Note: Ethyl 4-(4-formylphenoxy)butanoate as a Precursor for Backbone Amide Linker (BAL) Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The Backbone Amide Linker (BAL) strate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The Backbone Amide Linker (BAL) strategy represents a paradigm shift in Solid-Phase Peptide Synthesis (SPPS). Unlike traditional Merrifield or Wang anchoring, which tether the growing peptide via its C-terminal carboxylate, the BAL approach anchors the peptide through a backbone nitrogen[1]. This topological inversion leaves the C-terminus free for extensive modification, enabling the direct solid-phase synthesis of peptide thioesters, aldehydes, alcohols, and head-to-tail cyclic peptides[1].

Ethyl 4-(4-formylphenoxy)butanoate is a highly stable, organic-soluble precursor to the canonical BAL aldehyde. While standard BAL linkers (e.g., 3,5-dimethoxy-4-formylphenoxy derivatives) are highly acid-labile and cleavable by dilute Trifluoroacetic Acid (TFA)[2], the unmethoxylated p-formylphenoxy core derived from this ethyl ester exhibits profound stability against TFA. This specific electronic profile—lacking the electron-donating meta-methoxy groups that stabilize carbocation formation during acidolysis—renders the resulting p-alkoxybenzylamide bond stable to standard Fmoc/tBu cleavage conditions. Consequently, it requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) for cleavage.

This unique "TFA-stable" profile makes Ethyl 4-(4-formylphenoxy)butanoate an invaluable tool for orthogonal cyclic peptide synthesis , allowing researchers to fully deprotect amino acid side chains with TFA while the peptide remains covalently anchored to the resin, thereby preventing intermolecular oligomerization during subsequent on-resin cyclization[1].

The Strategic Value of the Ethyl Ester

The ethyl ester masking group provides two distinct operational pathways:

  • Direct On-Resin Assembly: The ester is saponified to the free acid, coupled to an aminomethyl resin, and subjected to on-resin reductive amination.

  • The Pre-formed Handle Strategy: Reductive amination and the notoriously difficult first acylation step are performed in solution phase. The ethyl ester is then selectively saponified in the presence of orthogonal C-terminal protecting groups (e.g., tert-butyl esters) prior to resin attachment[3].

Synthetic Workflows

BAL_Workflow cluster_A Pathway A: On-Resin Assembly cluster_B Pathway B: Pre-formed Handle Start Ethyl 4-(4-formylphenoxy)butanoate (Stable Precursor) SapA 1. Saponification (LiOH/THF) Yields Free Acid Start->SapA RA_B 1. Solution Reductive Amination (NaBH3CN, H-Xaa-OtBu) Start->RA_B ResinA 2. Coupling to Aminomethyl Resin (DIC/HOBt) SapA->ResinA RA_A 3. On-Resin Reductive Amination (NaBH3CN, R-NH2) ResinA->RA_A Acyl_A 4. On-Resin Acylation (HATU/HOAt) RA_A->Acyl_A Final Elongation via Standard Fmoc SPPS Acyl_A->Final Acyl_B 2. Solution Acylation (Fmoc-Yaa-OH, HATU/HOAt) RA_B->Acyl_B Sap_B 3. Saponification of Ethyl Ester (LiOH/THF) Acyl_B->Sap_B Resin_B 4. Coupling to Resin (DIC/HOBt) Sap_B->Resin_B Resin_B->Final

Fig 1: Dual pathways for BAL-SPPS utilizing Ethyl 4-(4-formylphenoxy)butanoate as a precursor.

Self-Validating Experimental Protocols

The following protocols detail Pathway A , the most widely adopted method for utilizing this linker. Every step is designed as a self-validating system to ensure quantitative yields before proceeding to the next, preventing the accumulation of deletion sequences.

Protocol 1: Saponification to the Free Acid Linker

Causality: The ethyl ester must be hydrolyzed to provide the carboxylic acid required for amide bond formation with the solid support. Lithium hydroxide (LiOH) in aqueous THF provides mild, quantitative saponification without triggering Cannizzaro-type disproportionation of the aldehyde.

  • Dissolution: Dissolve Ethyl 4-(4-formylphenoxy)butanoate (10 mmol) in 30 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 15 mL of 1.0 M aqueous LiOH (15 mmol, 1.5 eq) dropwise at 0 °C. Stir the biphasic mixture at room temperature for 2 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material ester ( Rf​≈0.7 ) should completely disappear, replaced by baseline material (the lithium salt).

  • Workup: Concentrate the THF in vacuo. Dilute the aqueous layer with 20 mL water and wash with Diethyl Ether (2 x 20 mL) to remove unreacted organics.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated 4-(4-formylphenoxy)butanoic acid with Ethyl Acetate (3 x 30 mL). Dry over anhydrous Na2​SO4​ and concentrate to yield a white powder.

Protocol 2: Resin Attachment
  • Swelling: Swell Aminomethyl Polystyrene resin (1.0 g, loading ~0.8 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Dissolve the free acid linker (2.4 mmol, 3 eq), N,N'-Diisopropylcarbodiimide (DIC, 2.4 mmol, 3 eq), and 1-Hydroxybenzotriazole (HOBt, 2.4 mmol, 3 eq) in minimal DMF. Add to the resin.

  • Agitation: Shake at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin (DMF, DCM, MeOH). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead confirms the complete acylation of all primary amines.

Protocol 3: On-Resin Reductive Amination

Causality: Sodium cyanoborohydride ( NaBH3​CN ) is utilized because, at pH 5–6, it selectively reduces the transient imine intermediate without reducing the starting aldehyde[1].

  • Imine Formation: To the aldehyde-functionalized resin, add the desired C-terminally protected amino acid (e.g., H-Xaa-OtBu) or alkylamine (8.0 mmol, 10 eq) dissolved in 1% Acetic Acid in DMF. Shake for 30 minutes.

  • Reduction: Add NaBH3​CN (8.0 mmol, 10 eq) dissolved in DMF. Shake the suspension overnight at room temperature.

  • Validation (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test. A dark blue/green bead confirms the successful formation of the secondary amine. (Note: The Kaiser test will be negative as it only detects primary amines).

Protocol 4: Acylation of the Hindered Secondary Amine

Causality: The secondary amine generated by BAL anchoring is severely sterically hindered by the bulky p-alkoxybenzyl moiety. Standard DIC/HOBt coupling will fail. We employ HATU and HOAt. The nitrogen atom in the pyridine ring of HOAt provides critical anchimeric assistance (neighboring group participation), accelerating the acylation of hindered amines via a highly reactive 7-membered transition state[3].

  • Activation: Dissolve Fmoc-Yaa-OH (4.0 mmol, 5 eq), HATU (3.92 mmol, 4.9 eq), and HOAt (4.0 mmol, 5 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA, 8.0 mmol, 10 eq). Stir for 1 minute to form the active ester.

  • Coupling: Add the activated mixture to the resin. Shake for 3 to 12 hours (prolonged times are required for β -branched residues like Val or Ile).

  • Validation (Chloranil Test): Wash the resin. A colorless/yellow Chloranil test indicates complete acylation. If beads remain blue, repeat the coupling using a symmetric anhydride generated in situ with DIC.

Data Presentation & Optimization Metrics

Table 1: Acylation Strategies for BAL-Anchored Secondary Amines
Reagent SystemReactivity ProfileEpimerization RiskRecommended Use Case
DIC / HOBt LowMinimalNot recommended for BAL-secondary amine acylation.
HATU / HOAt / DIEA Very HighModerateStandard choice for most Fmoc-amino acids[3].
Symmetric Anhydride (DIC) HighMinimalBest for highly epimerization-prone residues (e.g., Cys, His).
Triphosgene / Collidine ExtremeHighLast resort for extremely hindered residues (e.g., N-methyl amino acids).
Table 2: Cleavage Profiles of BAL Linker Variants
Linker PrecursorCore StructureCleavage ReagentPrimary Application
Standard BAL 3,5-dimethoxy-4-formylphenoxyTFA/H2O (95:5)Standard Fmoc SPPS, C-terminal modified peptides[2].
o-BAL 2-formyl-3,5-dimethoxyphenoxyDilute TFA (1-5%)Synthesis of fully protected peptide fragments.
Ethyl 4-(4-formylphenoxy)butanoate 4-formylphenoxy (unmethoxylated)HF or TFMSAPermanent anchoring during TFA side-chain deprotection; Orthogonal cyclic peptides[1].

Critical Pitfalls & Troubleshooting

  • Diketopiperazine (DKP) Formation: During the deprotection of the second amino acid (the dipeptide stage), the free amine can attack the C-terminal ester of the first amino acid, cleaving the dipeptide from the resin as a cyclic DKP.

    • Solution: Use highly sterically hindered C-terminal protecting groups (e.g., tert-butyl or trityl esters), or couple the first two amino acids as a pre-synthesized dipeptide block[3].

  • Aldehyde Oxidation: The formyl group is susceptible to air oxidation to the corresponding carboxylic acid over long-term storage. Always verify the integrity of Ethyl 4-(4-formylphenoxy)butanoate via LC-MS ( m/z 237.1 [M+H]+ ) prior to initiating a lengthy synthesis campaign.

References

  • Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides." Journal of the American Chemical Society, 120(22), 5441-5452. URL:[Link]

  • Alsina, J., Yokum, T. S., Albericio, F., & Barany, G. (1999). "Backbone Amide Linker (BAL) Strategy for N-alpha-9-Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Synthesis of Unprotected Peptide p-Nitroanilides and Thioesters." The Journal of Organic Chemistry, 64(24), 8761-8769. URL:[Link]

  • Songster, M. F., & Barany, G. (1997). "Handles for solid-phase peptide synthesis." Methods in Enzymology, 289, 126-174. URL:[Link]

Sources

Application

Application Note: Conjugation of Ethyl 4-(4-formylphenoxy)butanoate to Primary Amines via Reductive Amination

Executive Summary & Strategic Utility Ethyl 4-(4-formylphenoxy)butanoate is a highly versatile, bifunctional linker utilized extensively in bioconjugation, PROTAC synthesis, and surface functionalization. The molecule fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Ethyl 4-(4-formylphenoxy)butanoate is a highly versatile, bifunctional linker utilized extensively in bioconjugation, PROTAC synthesis, and surface functionalization. The molecule features a reactive aromatic aldehyde (formyl group) designed for selective coupling with primary amines, alongside an ethyl ester moiety. The ester serves as a robust protecting group during the initial amine conjugation and can subsequently be saponified to yield a free carboxylic acid for downstream amide coupling (e.g., via EDC/NHS chemistry).

This application note details an optimized, self-validating reductive amination protocol to yield a stable secondary amine conjugate, ensuring high atom economy and chemoselectivity.

Physicochemical Profiling

Understanding the physical properties of the linker is critical for calculating stoichiometric equivalents and predicting solvent compatibility.

PropertyValue
IUPAC Name ethyl 4-(4-formylphenoxy)butanoate
CAS Number 92991-64-5[1]
Molecular Formula C13H16O4[1]
Molecular Weight 236.26 g/mol [1]
Target Reactivity Primary Amines (via Aldehyde)
Latent Reactivity Hydroxyls/Amines (via Ester post-saponification)

Mechanistic Pathway & Logic

Reductive amination is the gold-standard methodology for coupling aldehydes to primary amines due to the extreme stability of the resulting carbon-nitrogen bond[2]. The reaction proceeds via a logical two-step cascade:

  • Condensation : The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a transient imine (Schiff base) intermediate[3].

  • Selective Reduction : A mild hydride donor is introduced to selectively reduce the imine double bond (C=N) to a stable secondary amine (C-NH-R) without reducing the unreacted aldehyde or the ester linkage[2].

ReactionMechanism A Aldehyde Linker Ethyl 4-(4-formylphenoxy)butanoate C Imine (Schiff Base) Intermediate A->C + Amine - H2O B Primary Amine (R-NH2) B->C Nucleophilic Attack D Secondary Amine Stable Conjugate C->D NaBH(OAc)3 Reduction

Fig 1: Reductive amination pathway of Ethyl 4-(4-formylphenoxy)butanoate with a primary amine.

Experimental Methodology

Workflow S1 1. Reagent Prep Equimolar mixing S2 2. Imine Formation Stir in DCE + AcOH S1->S2 S3 3. Selective Reduction Add STAB (1.5 eq) S2->S3 S4 4. Quenching Sat. NaHCO3 S3->S4 S5 5. Purification Extraction & CC S4->S5

Fig 2: Step-by-step experimental workflow for the reductive amination bioconjugation protocol.

Step-by-Step Protocol (1.0 mmol Scale)

1. Preparation & Solubilization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (236.3 mg) of Ethyl 4-(4-formylphenoxy)butanoate and 1.05 mmol of the target primary amine in 10 mL of anhydrous 1,2-Dichloroethane (DCE)[3]. 2. Acidification: Add 1.0 mmol (~57 µL) of glacial acetic acid (AcOH) to the solution. Note: If the primary amine is supplied as a hydrochloride salt, the addition of 1.0 equivalent of a tertiary amine base (e.g., DIPEA) is required to liberate the free base prior to AcOH addition. 3. Imine Formation: Stir the reaction mixture at room temperature (20-25°C) under an inert nitrogen atmosphere for 1 to 2 hours. Monitor via TLC or LC-MS until the aldehyde peak is significantly diminished, indicating successful Schiff base formation[4]. 4. Selective Reduction: Cool the flask slightly in a water bath to control any mild exotherm. Add 1.5 mmol (~318 mg) of Sodium triacetoxyborohydride (STAB) portion-wise over 5 minutes[3]. 5. Maturation: Stir the suspension at room temperature for 4 to 12 hours. The reaction is complete when LC-MS shows total conversion of the imine intermediate to the secondary amine. 6. Quenching: Carefully add 10 mL of saturated aqueous NaHCO3 to the flask and stir vigorously for 15 minutes. This neutralizes the acetic acid and safely destroys any residual hydride[2]. 7. Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Critical Parameters & Causality (E-E-A-T Insights)

To ensure this protocol acts as a self-validating system, researchers must understand the mechanistic causality behind the reagent choices:

  • Reductant Choice (STAB vs. NaBH₄): Sodium borohydride (NaBH₄) is a powerful, unselective reducing agent that will rapidly reduce the starting aromatic aldehyde directly to an alcohol before the amine has time to react. STAB (NaBH(OAc)₃) is significantly milder due to the steric bulk and electron-withdrawing nature of its three acetate groups. It exhibits excellent chemoselectivity, reducing only the protonated imine while leaving the aldehyde and ethyl ester entirely intact[3],[2].

  • The Role of Acetic Acid (pH Control): Imine formation is highly pH-dependent. A slightly acidic environment (pH ~4-5) is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon for nucleophilic attack. Furthermore, STAB requires the imine to be protonated (forming an iminium ion) to facilitate the hydride transfer[2].

  • Solvent Selection (DCE vs. Methanol): While methanol is a common solvent for reductive aminations, 1,2-Dichloroethane (DCE) is prioritized for this specific linker. DCE provides superior solubility for the hydrophobic ethyl butanoate moiety and prevents potential transesterification side-reactions that can occur in alcoholic solvents under acidic conditions[3].

References

  • PubChem Compound Summary for CID 15517709, Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996.[Link] (Referenced via Organic Chemistry Portal:[Link])

  • "Reductive Amination, and How It Works". Master Organic Chemistry, 2017.[Link]

Sources

Method

Analytical techniques for characterizing "Ethyl 4-(4-formylphenoxy)butanoate"

An authoritative guide to the analytical characterization of Ethyl 4-(4-formylphenoxy)butanoate, this document provides researchers, scientists, and drug development professionals with a comprehensive suite of protocols...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the analytical characterization of Ethyl 4-(4-formylphenoxy)butanoate, this document provides researchers, scientists, and drug development professionals with a comprehensive suite of protocols and technical insights. As a critical intermediate in various synthetic pathways, rigorous and multi-faceted analysis is paramount to ensure its structural integrity, purity, and quality for downstream applications.

This guide moves beyond simple procedural lists, delving into the causality behind methodological choices to empower researchers with a robust analytical framework. Each protocol is designed as a self-validating system, ensuring data reliability and reproducibility.

The Analytical Strategy: A Multi-Technique Approach

The unambiguous characterization of Ethyl 4-(4-formylphenoxy)butanoate (Molecular Formula: C₁₃H₁₆O₄, Molecular Weight: 236.26 g/mol ) necessitates a synergistic approach.[1] No single technique can provide a complete profile. We will integrate data from spectroscopy and chromatography to build a comprehensive quality dossier for the compound. The overall workflow ensures that both the chemical structure and the purity profile are thoroughly investigated.

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Thermal Properties cluster_2 Phase 3: Data Consolidation NMR NMR Spectroscopy (¹H & ¹³C) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC Analysis HPLC->Report Thermal Thermal Analysis (DSC/TGA) Thermal->Report Sample Sample: Ethyl 4-(4-formylphenoxy)butanoate Sample->NMR Primary Structure Confirmation Sample->MS Molecular Weight Verification Sample->FTIR Functional Group Identification Sample->HPLC Purity & Impurity Profiling Sample->Thermal Solid-State & Stability Assessment

Caption: Integrated workflow for the comprehensive characterization of Ethyl 4-(4-formylphenoxy)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the molecular skeleton and the connectivity of atoms. For Ethyl 4-(4-formylphenoxy)butanoate, both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Causality

¹H NMR provides information on the number of different types of protons and their neighboring environments, which is crucial for confirming the arrangement of the ethyl, butyl, and phenyl groups. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons and carbonyls that are invisible in ¹H spectra. The use of a deuterated solvent like CDCl₃ is standard as it does not produce a signal in the ¹H spectrum, and its known carbon signal can be used for referencing.[2]

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of Ethyl 4-(4-formylphenoxy)butanoate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • For quantitative purposes, an internal standard can be added, but for routine structural confirmation, it is not required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Solvent: CDCl₃.

    • Temperature: 25 °C (298 K).

    • ¹H Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32.

    • ¹³C Parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm.

    • Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

    • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

Expected Spectroscopic Data

The following table summarizes the expected chemical shifts based on published data.[3]

¹H NMR Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
A Aldehyde (-CHO)9.88Singlet (s)N/A
B Aromatic (ortho to CHO)7.83Doublet (d)8.8
C Aromatic (ortho to O)6.99Doublet (d)8.7
D Methylene (-O-CH₂ -)4.11Triplet (t)6.1
E Methylene (Ester, -O-CH₂ CH₃)4.15Quartet (q)7.1
F Methylene (-CO-CH₂ -)2.58Triplet (t)7.2
G Methylene (-CH₂-CH₂ -CH₂-)2.15Multiplet (m)-
H Methyl (Ester, -CH₂CH₃ )1.26Triplet (t)7.1
¹³C NMR Assignment Chemical Shift (δ, ppm)
1 Aldehyde (C HO)190.9
2 Ester Carbonyl (-C OO-)172.8
3 Aromatic (C-O)163.9
4 Aromatic (ortho to CHO)132.1
5 Aromatic (C-CHO)130.1
6 Aromatic (ortho to O)114.8
7 Methylene (-O-C H₂-)67.1
8 Methylene (Ester, -O-C H₂CH₃)60.7
9 Methylene (-CO-C H₂-)30.5
10 Methylene (-CH₂-C H₂-CH₂-)24.4
11 Methyl (Ester, -CH₂C H₃)14.3

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an essential technique for confirming the molecular weight of Ethyl 4-(4-formylphenoxy)butanoate and providing structural information through fragmentation patterns.[4] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase.

  • Instrumentation & Parameters:

    • System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 50-500.

    • HPLC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to facilitate protonation.

    • Flow Rate: 0.4 mL/min.

  • Data Interpretation:

    • The primary goal is to identify the molecular ion peak. For Ethyl 4-(4-formylphenoxy)butanoate (C₁₃H₁₆O₄), the expected ions are:

      • [M+H]⁺: 237.11 (Calculated for C₁₃H₁₇O₄⁺)

      • [M+Na]⁺: 259.09 (Calculated for C₁₃H₁₆O₄Na⁺)

    • High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[3]

Expected Mass Spectrometry Data
Ion Calculated m/z Observed m/z Notes
[M+H]⁺237.1125Expected within ± 5 ppmProtonated molecule, primary ion in ESI+.
[M+Na]⁺259.0944Expected within ± 5 ppmSodium adduct, often seen in ESI.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule.[5] For this compound, FTIR is used to confirm the presence of the aldehyde, ester, ether, and aromatic functionalities.

Protocol: FTIR with Attenuated Total Reflectance (ATR)
  • Sample Preparation: As a liquid or low-melting solid, the sample can be analyzed neat. No special preparation is required.

  • Instrumentation & Measurement:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place one or two drops of the sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Expected IR Absorption Peaks
Wavenumber (cm⁻¹) Intensity Assignment Causality
~2820 and ~2720MediumC-H StretchCharacteristic Fermi doublet for the aldehyde C-H bond.
~1735Strong, SharpC=O StretchEster carbonyl group. Typically higher frequency than ketones.
~1690Strong, SharpC=O StretchAldehyde carbonyl group. Conjugation with the aromatic ring lowers its frequency compared to an aliphatic aldehyde.
~1600, ~1580, ~1500Medium-WeakC=C StretchAromatic ring vibrations.
~1250StrongC-O StretchAsymmetric stretch of the aryl-alkyl ether bond.
~1160StrongC-O StretchStretch of the ester C-O bond.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for determining the purity of Ethyl 4-(4-formylphenoxy)butanoate and for identifying and quantifying any related impurities.[7] A reversed-phase method using a C18 column is the standard choice for a molecule of this polarity.

Expertise & Causality

The C18 stationary phase (non-polar) and a polar mobile phase (like acetonitrile/water) ensure good retention and separation of the analyte from potential impurities, which may be more or less polar. UV detection is chosen because the aromatic ring and carbonyl groups provide strong chromophores, making the molecule easily detectable at wavelengths like 254 nm or its specific λ-max.[2]

Sample Sample in Mobile Phase Injection Inject 10 µL Sample->Injection Column C18 Reversed-Phase Column (25°C) Injection->Column Detection UV Detector (254 nm) Column->Detection Output Chromatogram (Purity % by Area) Detection->Output

Caption: Standard HPLC workflow for purity analysis.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at a concentration of 1.0 mg/mL.

    • Dilute the stock to a working concentration of ~0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation & Parameters:

    • System: HPLC with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • A pure sample should yield a single, sharp, symmetrical peak. The retention time is a characteristic of the compound under these specific conditions.

Expected Purity Data
Parameter Expected Result
Retention Time (t_R_) Dependent on the specific system, but should be consistent.
Purity ≥ 98% (Typical for high-quality research chemicals).
Peak Shape Symmetrical, with a tailing factor between 0.9 and 1.2.

Thermal Analysis (DSC/TGA): Assessing Stability and Solid-State Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the material's physical and thermal properties.[8] DSC can determine the melting point and heat of fusion, while TGA measures the thermal stability and decomposition temperature.

Protocol: DSC and TGA
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • Instrumentation & Parameters:

    • DSC:

      • Heat the sample from 25 °C to a temperature well above its melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • TGA:

      • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation:

    • DSC: The melting point (T_m) is identified as the peak of the endothermic event.

    • TGA: The onset of decomposition is the temperature at which significant weight loss begins.

Expected Thermal Properties
Technique Parameter Expected Result
DSC Melting Point (T_m)A sharp endotherm indicating the melting transition.
TGA Decomposition Temp (T_d)Stable up to >200 °C, with a single major weight loss step.

Conclusion: A Consolidated Analytical View

The combination of these orthogonal analytical techniques provides a robust and reliable characterization of Ethyl 4-(4-formylphenoxy)butanoate. NMR confirms the precise molecular structure, MS verifies the molecular weight, FTIR identifies all key functional groups, HPLC establishes the purity profile, and thermal analysis assesses its solid-state properties and stability. Together, they form a comprehensive quality control package essential for any research, development, or manufacturing setting.

References

  • Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. National Center for Biotechnology Information. Available at: [Link]

  • Scholars Middle East Publishers. (2021). Formulations and Role of Analytical Techniques in Chemical Industries. Available at: [Link]

  • Arkivoc. (n.d.). Supplementary Material Concise Asymmetric Syntheses of (S)-ethyl 4-methyloctanoate and its Acid: Aggregation Pheromones of. Available at: [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP003474. Available at: [Link]

  • MDPI. (2025). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

  • The Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Available at: [Link]

  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Available at: [Link]

  • Scribd. (n.d.). FTIR Analysis of Ethyl Ethanoate. Available at: [Link]

  • Scholars' Mine. (2025). Utilization of FTIR-ATR for material characterization and forensic analysis. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-(4-formylphenoxy)benzaldehyde. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-ethyl-. WebBook. Available at: [Link]

  • Moshang Chemical. (n.d.). ethyl 4-(4-formylphenoxy)butyrate. Available at: [Link]

  • MDPI. (2026). Thermal Analysis-Based Elucidation of the Phase Behavior in the HBTA:TOPO Binary System. Available at: [Link]

  • ResearchGate. (2005). Thermal behavior and crystallization kinetics of random poly(Ethylene-Co-2,2-Bis[4-(Ethylenoxy)-1,4-phenylene]propane terephthalate) copolyesters. Available at: [Link]

Sources

Application

HPLC method for purity analysis of "Ethyl 4-(4-formylphenoxy)butanoate"

Application Note: Stability-Indicating HPLC Method Development and Purity Analysis for Ethyl 4-(4-formylphenoxy)butanoate Executive Summary For researchers and drug development professionals, ensuring the chemical purity...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating HPLC Method Development and Purity Analysis for Ethyl 4-(4-formylphenoxy)butanoate

Executive Summary

For researchers and drug development professionals, ensuring the chemical purity of synthetic intermediates is a critical step in the pharmaceutical lifecycle. Ethyl 4-(4-formylphenoxy)butanoate (CAS: 92991-64-5) is a versatile building block featuring an aromatic aldehyde and an aliphatic ethyl ester. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the main analyte from its synthesis precursors and degradation products. Developed with a focus on causality and self-validation, this protocol aligns with the latest [ICH Q2(R2) guidelines[1]]([Link]) and ICH Q14 lifecycle management principles.

Chemical Profiling & Analytical Challenges

To design an effective analytical method, one must first understand the structural vulnerabilities of the target molecule. Ethyl 4-(4-formylphenoxy)butanoate (MW: 236.26 g/mol , XLogP3: ~1.9) contains three critical functional groups that dictate its chromatographic behavior and degradation pathways ():

  • The Ethyl Ester: Highly susceptible to aqueous hydrolysis (yielding 4-(4-formylphenoxy)butanoic acid) and transesterification if exposed to inappropriate alcoholic solvents.

  • The Aromatic Aldehyde (Formyl Group): Prone to oxidative stress, easily converting into a benzoic acid derivative.

  • The Phenoxy Ether: Generally stable but can undergo cleavage under extreme pH conditions, yielding 4-hydroxybenzaldehyde.

Because the primary degradation products are carboxylic acids and phenolic compounds, the analytical method must be capable of resolving highly polar, acidic impurities from the moderately hydrophobic parent compound.

Degradation API Ethyl 4-(4-formylphenoxy)butanoate (Main Analyte) Hydrolysis Ester Hydrolysis (Aqueous Acid/Base) API->Hydrolysis Oxidation Aldehyde Oxidation (Peroxides/O2) API->Oxidation ImpA 4-(4-formylphenoxy)butanoic acid (Polar Degradant) Hydrolysis->ImpA ImpB 4-(4-(ethoxycarbonyl)propoxy)benzoic acid (Acidic Degradant) Oxidation->ImpB

Fig 1. Primary forced degradation pathways of Ethyl 4-(4-formylphenoxy)butanoate.

Analytical Target Profile (ATP) & Method Rationale

As a Senior Application Scientist, it is vital to move beyond merely listing parameters by explaining the causality behind our experimental choices. Every parameter in this method is purposefully engineered to mitigate the chemical risks identified above.

  • Mobile Phase Additive (0.1% TFA): The degradation products (Impurity A and B) are carboxylic acids. At a neutral pH, these acids partially ionize, resulting in severe peak tailing and unpredictable retention shifts. By adding 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic phases, we suppress ionization (maintaining pH ~2.0). This ensures all acidic species remain fully protonated, yielding sharp, symmetrical peaks. This approach is highly effective for structurally similar phenoxy-aliphatic compounds ().

  • Organic Modifier (Acetonitrile vs. Methanol): Methanol is strictly avoided in this protocol. Because the analyte is an ethyl ester, methanol can act as a nucleophile during sample preparation or within the column, inducing transesterification. This would generate methyl 4-(4-formylphenoxy)butanoate as an artifactual impurity, compromising the trustworthiness of the assay. Acetonitrile eliminates this risk entirely.

  • Detection Wavelength (254 nm): The conjugated aromatic system of the phenoxybenzaldehyde moiety provides a strong, broad UV absorbance maximum near 254 nm, ensuring high sensitivity for both the parent compound and its structurally related impurities.

Experimental Protocol: Purity Analysis Workflow

Reagents and Materials
  • 4-hydroxybenzaldehyde (System Suitability Standard).

  • HPLC-Grade Acetonitrile (ACN).

  • Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic Acid (TFA), LC-MS grade.

Chromatographic Conditions
  • Column: Reversed-phase C18 (e.g., Waters XBridge or Agilent Zorbax, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains optimal mass transfer and reduces mobile phase viscosity).

  • Detection: UV at 254 nm (PDA detector recommended for peak purity analysis).

  • Injection Volume: 10 µL.

Gradient Program

A gradient is utilized to elute polar degradants early, followed by the main analyte, and finally flushing any highly retained non-polar synthesis impurities.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.08020Initial
15.01.02080Linear
18.01.02080Hold
18.11.08020Linear
23.01.08020Re-equilibration
Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • System Suitability Standard (SST): Prepare a solution containing 0.5 mg/mL of Ethyl 4-(4-formylphenoxy)butanoate and 0.05 mg/mL of 4-hydroxybenzaldehyde in the diluent.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume (Final concentration: 0.5 mg/mL). Filter through a 0.45 µm PTFE syringe filter prior to injection.

Self-Validating System Suitability Criteria

To ensure the method is a self-validating system prior to any sample analysis, the following criteria must be met using the SST solution:

  • Resolution (Rs): ≥ 2.0 between 4-hydroxybenzaldehyde and the main API peak.

  • Tailing Factor (Tf): ≤ 1.5 for the main API peak.

  • Injection Repeatability: %RSD ≤ 2.0% for 5 replicate injections of the standard.

Method Validation Framework (ICH Q2(R2))

The validation of this method follows the updated [ICH Q2(R2) guidelines[1]]([Link]), integrating a lifecycle and risk-based approach as outlined in ICH Q14 ().

Lifecycle ATP Define ATP (ICH Q14) Risk Risk Assessment ATP->Risk Dev Method Development Risk->Dev Val Validation (ICH Q2(R2)) Dev->Val Routine Routine Analysis Val->Routine

Fig 2. Analytical procedure lifecycle following ICH Q14 and Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria ()

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, Light).No interference at the retention time of the main peak. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare standard solutions from LOQ to 120% of the target concentration (0.5 mg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike API into a synthetic mixture of known impurities at 50%, 100%, and 150% levels.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of a single batch analyzed by one analyst.%RSD of the assay results ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Gradient (±2% organic).System suitability criteria (Rs ≥ 2.0, Tf ≤ 1.5) must remain satisfied under all conditions.

References

  • Title: Optical biosensors (US8664364B2)
  • Title: Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods Source: PQE Group Blog URL: [Link]

Sources

Method

Application Note: NMR Characterization of Ethyl 4-(4-formylphenoxy)butanoate and its Synthetic Intermediates

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing unparalleled insight into molecular structure.[1][2][3][4][5] This application note prov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing unparalleled insight into molecular structure.[1][2][3][4][5] This application note provides a detailed guide to the NMR characterization of Ethyl 4-(4-formylphenoxy)butanoate, a valuable building block in various synthetic applications, and its key synthetic intermediates. By understanding the distinct NMR signatures of the starting materials and the final product, researchers can effectively monitor reaction progress, confirm product identity, and assess purity.

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate is typically achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers.[6][7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide derived from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate.

This guide will provide a step-by-step synthetic protocol and a comprehensive analysis of the ¹H and ¹³C NMR spectra for the reactants and the final product, explaining the chemical shifts, splitting patterns, and integration values that are characteristic of each molecule.

Synthetic Workflow

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate from 4-hydroxybenzaldehyde and ethyl 4-bromobutanoate proceeds via a Williamson ether synthesis. The overall reaction scheme is presented below.

Synthesis_Workflow cluster_reactants Reactants 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-hydroxybenzaldehyde->Reaction ethyl_4-bromobutanoate Ethyl 4-bromobutanoate ethyl_4-bromobutanoate->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Product Ethyl 4-(4-formylphenoxy)butanoate Reaction->Product

Figure 1: Synthetic workflow for Ethyl 4-(4-formylphenoxy)butanoate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-formylphenoxy)butanoate[10][11]
  • To a solution of 4-hydroxybenzaldehyde (5.0 mmol) in 10 mL of dimethylformamide (DMF), add potassium carbonate (7.5 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl 4-bromobutanoate (6.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), filter the mixture to remove potassium carbonate.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Ethyl 4-(4-formylphenoxy)butanoate.

Protocol 2: NMR Sample Preparation[12][13][14][15][16]
  • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully label it.

  • The prepared sample is now ready for NMR analysis.

NMR Characterization

A thorough analysis of the ¹H and ¹³C NMR spectra is crucial for confirming the structure of the starting materials and the final product. The following sections detail the expected NMR data for each compound.

Intermediate 1: 4-Hydroxybenzaldehyde

Structure:

Figure 2: Molecular structure of 4-Hydroxybenzaldehyde.

¹H NMR (CDCl₃): The proton NMR spectrum of 4-hydroxybenzaldehyde will exhibit characteristic signals for the aldehyde, aromatic, and hydroxyl protons.

  • Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.0-10.0 ppm.[10][11][12][13][14] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons (Ar-H): The aromatic protons will appear in the region of δ 6.0-8.0 ppm.[10][15][16][17] Due to the para-substitution, the spectrum will show two doublets, corresponding to the two sets of chemically equivalent protons on the benzene ring.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary (typically δ 4.0-6.0 ppm) depending on concentration and solvent due to hydrogen bonding.[10]

¹³C NMR (CDCl₃): The carbon NMR spectrum provides complementary information.

  • Aldehyde Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm, which is characteristic of an aldehyde carbonyl carbon.[10][11][13]

  • Aromatic Carbons: Signals for the aromatic carbons will be observed between δ 110-160 ppm.[15] The carbon attached to the hydroxyl group will be the most deshielded among the ring carbons due to the electronegativity of the oxygen atom.

4-Hydroxybenzaldehyde ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm)
Aldehyde (-CHO)9.8 (s, 1H)191.0
Aromatic (C-H)7.8 (d, 2H), 7.0 (d, 2H)132.5, 116.2
Aromatic (C-OH)-161.8
Aromatic (C-CHO)-130.1
Hydroxyl (-OH)5.8 (br s, 1H)-

Table 1: Expected NMR data for 4-Hydroxybenzaldehyde.

Intermediate 2: Ethyl 4-bromobutanoate

Structure:

Figure 3: Molecular structure of Ethyl 4-bromobutanoate.

¹H NMR (CDCl₃): The spectrum of ethyl 4-bromobutanoate will show signals corresponding to the ethyl ester group and the brominated alkyl chain.

  • Ethyl Group (-OCH₂CH₃): A quartet around δ 4.1 ppm for the methylene protons (-OCH₂-) coupled to the methyl protons, and a triplet around δ 1.2 ppm for the methyl protons (-CH₃) coupled to the methylene protons.[18][19]

  • Alkyl Chain (-CH₂CH₂CH₂Br):

    • The methylene group adjacent to the bromine atom (-CH₂Br) will appear as a triplet around δ 3.4 ppm.

    • The methylene group adjacent to the carbonyl group (-CH₂COO-) will be a triplet around δ 2.5 ppm.[18][19]

    • The central methylene group (-CH₂-) will be a multiplet (quintet) around δ 2.2 ppm, coupled to the two adjacent methylene groups.

¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for each carbon atom in the molecule.

  • Carbonyl Carbon (C=O): A signal around δ 172 ppm.

  • Ethyl Group (-OCH₂CH₃): Signals around δ 60 ppm for the methylene carbon and δ 14 ppm for the methyl carbon.

  • Alkyl Chain (-CH₂CH₂CH₂Br): Signals around δ 33 ppm for the carbon attached to bromine, δ 32 ppm for the carbon adjacent to the carbonyl, and δ 28 ppm for the central methylene carbon.

Ethyl 4-bromobutanoate ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm)
-OCH₂CH₃4.1 (q, 2H)60.8
-OCH₂CH₃1.2 (t, 3H)14.2
-CH₂Br3.4 (t, 2H)33.1
-CH₂COO-2.5 (t, 2H)32.5
-CH₂-2.2 (m, 2H)28.0
C=O-172.6

Table 2: Expected NMR data for Ethyl 4-bromobutanoate.

Final Product: Ethyl 4-(4-formylphenoxy)butanoate

Structure:

Figure 4: Molecular structure of Ethyl 4-(4-formylphenoxy)butanoate.

¹H NMR (CDCl₃): The spectrum of the final product will combine features from both starting materials, with key shifts indicating the formation of the ether linkage.

  • Aldehyde Proton (-CHO): A singlet around δ 9.9 ppm.[20]

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region, one around δ 7.8 ppm and the other around δ 7.0 ppm, consistent with a 1,4-disubstituted benzene ring.[20]

  • Ether Linkage Protons (-OCH₂-): A triplet around δ 4.1 ppm, corresponding to the methylene group directly attached to the phenoxy oxygen.[20] This is a key indicator of successful ether formation.

  • Ethyl Ester Group (-OCH₂CH₃): A quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm.[20]

  • Alkyl Chain Protons:

    • A triplet around δ 2.5 ppm for the methylene group adjacent to the carbonyl.[20]

    • A multiplet (quintet) around δ 2.1 ppm for the central methylene group of the butanoate chain.[20]

¹³C NMR (CDCl₃): The carbon spectrum will confirm the presence of all functional groups and the new ether bond.

  • Aldehyde Carbon (C=O): A signal around δ 190.9 ppm.[20]

  • Ester Carbonyl Carbon (C=O): A signal around δ 172.8 ppm.[20]

  • Aromatic Carbons: Signals in the range of δ 114-164 ppm. The carbon attached to the ether oxygen will be significantly deshielded.

  • Ether Linkage Carbon (-OCH₂-): A signal around δ 67.1 ppm.[20]

  • Ethyl Ester Group (-OCH₂CH₃): Signals around δ 60.7 ppm and δ 14.3 ppm.

  • Alkyl Chain Carbons: Signals around δ 30.5 ppm and δ 24.4 ppm.[20]

Ethyl 4-(4-formylphenoxy)butanoate ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm)
Aldehyde (-CHO)9.9 (s, 1H)190.9
Aromatic (C-H)7.8 (d, 2H), 7.0 (d, 2H)132.1, 114.8
Phenoxy (-OCH₂-)4.1 (t, 2H)67.1
Ester (-OCH₂CH₃)4.2 (q, 2H)60.7
Ester (-OCH₂CH₃)1.3 (t, 3H)14.3
Butanoate (-CH₂COO-)2.5 (t, 2H)30.5
Butanoate (-CH₂-)2.1 (m, 2H)24.4
Ester (C=O)-172.8
Aromatic (C-O)-163.9
Aromatic (C-CHO)-130.1

Table 3: NMR data for Ethyl 4-(4-formylphenoxy)butanoate.[20]

Conclusion

This application note has provided a comprehensive guide to the synthesis and detailed NMR characterization of Ethyl 4-(4-formylphenoxy)butanoate and its precursors. By following the outlined protocols and utilizing the provided NMR data tables and interpretations, researchers can confidently synthesize and verify the structure of this important chemical intermediate. The distinct chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra serve as reliable fingerprints for each compound, enabling straightforward reaction monitoring and product confirmation.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Esters. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-736. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Foconsci Chemical. (2026, February 24). 4-Hydroxybenzaldehyde: Technical Data and Application Analysis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Modgraph. (n.d.). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Organic Synthesis. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Science, 12(4), 1497-1503. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • SGM. (n.d.). ¹³C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • FooDB. (2010, April 8). Showing Compound 4-Hydroxybenzaldehyde (FDB010504). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Image]. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 4-bromobutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]

  • Chegg.com. (2021, March 3). Solved II. The 'H NMR and 13C NMR spectra for ethyl. Retrieved from [Link]

Sources

Application

Advanced Applications of Ethyl 4-(4-formylphenoxy)butanoate in Heterocyclic Synthesis: A Definitive Guide

Introduction & Chemical Profile Ethyl 4-(4-formylphenoxy)butanoate (EFPB) (CAS: 92991-64-5) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[1]. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Ethyl 4-(4-formylphenoxy)butanoate (EFPB) (CAS: 92991-64-5) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[1]. Structurally, EFPB features a reactive benzaldehyde core linked via an ether bridge to an ethyl butanoate tail. This dual functionality is highly strategic:

  • The Formyl Group (Aldehyde): Acts as a potent electrophile, serving as the primary reactive site for multicomponent condensation reactions to construct complex heterocyclic pharmacophores.

  • The Ethyl Butanoate Tail: Functions as a flexible, chemically orthogonal linker. Post-cyclization, this ester can be hydrolyzed to a carboxylic acid, providing a critical anchor point for bioconjugation, solid-phase synthesis, or the development of Proteolysis Targeting Chimeras (PROTACs).

This application note details the mechanistic causality and validated protocols for utilizing EFPB in the synthesis of two highly privileged heterocyclic scaffolds: Dihydropyrimidinones (DHPMs) and 2-Arylbenzimidazoles .

Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

Causality & Mechanistic Insights

The Biginelli reaction is an acid-catalyzed, three-component condensation of an aldehyde, a β -ketoester, and urea to yield functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[2]. When utilizing EFPB, the electron-donating nature of the para-alkoxy group stabilizes the transition state, heavily favoring the N-acyliminium ion mechanism over the competing enamine or Knoevenagel pathways.

In this pathway, EFPB first condenses with urea to form a bisureide intermediate, which rapidly converts into a highly reactive N-acyliminium ion under acidic conditions. The β -ketoester then acts as a nucleophile, intercepting this intermediate. Subsequent cyclodehydration yields the DHPM scaffold[2]. The resulting EFPB-linked DHPMs retain the ester tail, allowing for downstream derivatization without disrupting the core heterocycle.

Visualization: Biginelli Reaction Pathway

Biginelli A EFPB (Aldehyde) C N-Acyliminium Ion (Intermediate) A->C Acid Catalyst (-H2O) B Urea B->C E EFPB-Linked DHPM (Product) C->E Cyclocondensation D beta-Ketoester D->E

Fig 1: N-Acyliminium ion mechanism of the Biginelli reaction using EFPB as the aldehyde component.

Experimental Protocol: EFPB-Linked DHPM Synthesis

This protocol is designed as a self-validating system; the precipitation of the product serves as an intrinsic indicator of reaction completion.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine EFPB (1.0 mmol, 236.26 mg), urea (1.5 mmol, 90 mg), and ethyl acetoacetate (1.0 mmol, 130 mg). Causality: A 1.5x stoichiometric excess of urea is used to drive the initial equilibrium toward the N-acyliminium ion, suppressing side reactions.

  • Solvent & Catalyst: Add 10 mL of absolute ethanol followed by 3 drops of concentrated hydrochloric acid (HCl, ~37%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 3–4 hours. Monitor the consumption of EFPB via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Upon completion, remove the heat and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The EFPB-linked DHPM will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL) to remove unreacted urea and residual acid, and recrystallize from hot ethanol to afford the pure product.

Synthesis of 2-Arylbenzimidazoles via Oxidative Condensation

Causality & Mechanistic Insights

Benzimidazoles are ubiquitous in pharmaceuticals, acting as kinase inhibitors, antivirals, and anti-inflammatories[3]. The condensation of EFPB with o-phenylenediamine is a highly efficient route to 2-arylbenzimidazoles.

The reaction proceeds via a two-stage cascade. First, the primary amine of o-phenylenediamine attacks the electrophilic formyl group of EFPB, forming a Schiff base (imine). Intramolecular attack by the second amine yields a benzimidazoline intermediate. Because benzimidazoline lacks aromatic stability, an oxidative dehydrogenation step is strictly required to achieve the fully aromatic benzimidazole system[4]. Employing mild oxidants (such as H2​O2​ /HCl or atmospheric oxygen with a metal catalyst) ensures that the sensitive ethyl butanoate tail remains intact during aromatization[3].

Visualization: Benzimidazole Synthesis Workflow

Benzimidazole Step1 Step 1: Schiff Base Formation EFPB + o-Phenylenediamine Step2 Step 2: Intramolecular Cyclization Benzimidazoline Intermediate Step1->Step2 Amine Attack Step3 Step 3: Oxidative Dehydrogenation Mild Oxidant (e.g., H2O2) Step2->Step3 Ring Closure Product EFPB-Linked 2-Arylbenzimidazole Target Scaffold Step3->Product Aromatization

Fig 2: Stepwise oxidative condensation workflow for synthesizing EFPB-linked benzimidazoles.

Experimental Protocol: EFPB-Linked 2-Arylbenzimidazole Synthesis
  • Condensation: Dissolve EFPB (1.0 mmol, 236.26 mg) and o-phenylenediamine (1.0 mmol, 108.14 mg) in 10 mL of acetonitrile in a 50 mL flask. Stir at room temperature for 15 minutes to allow for initial Schiff base formation.

  • Oxidation Initiation: Slowly add 30% aqueous H2​O2​ (3.0 mmol) and 2 drops of 1M HCl to the stirring mixture. Causality: HCl catalyzes the imine formation and ring closure, while H2​O2​ acts as a clean, green terminal oxidant to drive the aromatization of the benzimidazoline intermediate[4].

  • Reaction Progression: Stir the mixture at room temperature for 2–3 hours. The reaction mixture will typically undergo a color change as the fully conjugated benzimidazole forms.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (5 mL) to neutralize residual peroxide. Extract the organic layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (Dichloromethane:Methanol, 95:5) to isolate the target compound.

Data Presentation: Comparative Analysis of EFPB Applications

The following table summarizes the quantitative metrics and strategic advantages of utilizing EFPB in the aforementioned heterocyclic syntheses.

Reaction TypeTarget ScaffoldKey IntermediateTypical Yield (%)Primary Advantage of EFPB
Biginelli Dihydropyrimidinone (DHPM)N-Acyliminium Ion75 - 85%Para-alkoxy group accelerates iminium formation; ester tail enables PROTAC linker attachment.
Oxidative Condensation 2-ArylbenzimidazoleBenzimidazoline80 - 92%High electrophilicity ensures rapid Schiff base formation; ester survives mild oxidative conditions.

References

  • Ethyl 4-(4-formylphenoxy)
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog American Chemical Society (ACS)
  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS RSC Publishing
  • Recent achievements in the synthesis of benzimidazole deriv
  • Benzimidazole synthesis Organic Chemistry Portal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

Welcome to the technical support center for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced Williamson ether synthesis. Here, we will delve into the potential side reactions, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a successful and high-yield synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Ethyl 4-(4-formylphenoxy)butanoate.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are a frequent challenge and can often be attributed to several competing side reactions or suboptimal reaction conditions.[1][2]

Primary Cause: Competing Side Reactions

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3][4][5][6] While O-alkylation is generally favored, C-alkylation can become a significant side reaction, leading to the formation of undesired isomers.[4][5]

    • Mitigation: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are known to favor O-alkylation.[2][4] Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and promoting C-alkylation.[4]

  • Elimination (E2) Reaction: The alkylating agent, ethyl 4-bromobutanoate, can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of an alkene byproduct.[3][6][7] While this is more common with secondary and tertiary alkyl halides, it can still occur with primary halides under harsh conditions (e.g., high temperatures, sterically hindered bases).[2][6][7][8]

    • Mitigation: Maintain a moderate reaction temperature, typically between 50-100°C.[1][3][7] Using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases such as sodium hydride (NaH) can also minimize this side reaction.[2]

  • Cannizzaro Reaction: Since the starting material, 4-hydroxybenzaldehyde, is a non-enolizable aldehyde, it can undergo a base-induced disproportionation known as the Cannizzaro reaction.[9][10][11] In this reaction, two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[9][10][11][12][13]

    • Mitigation: Use a stoichiometric amount of a mild base. An excess of a strong base will favor the Cannizzaro reaction.[9][10] Adding the base portion-wise can also help to control the reaction.

Secondary Cause: Suboptimal Reaction Conditions

  • Incomplete Deprotonation: The reaction will not proceed efficiently if the 4-hydroxybenzaldehyde is not fully deprotonated to the phenoxide.[2]

    • Solution: Ensure you are using a base of sufficient strength. For most phenols, potassium carbonate is adequate.[2] If you suspect incomplete deprotonation, a slightly stronger base like sodium hydroxide could be considered, but with caution to avoid promoting side reactions.[2]

  • Moisture Contamination: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]

Question 2: My final product is impure, and I'm having difficulty with purification. What are the likely impurities?

The primary impurities are often the side products mentioned above, along with unreacted starting materials.

Expected Impurities and Their Identification:

ImpurityFormation MechanismKey Spectroscopic Signatures (¹H NMR)
4-hydroxybenzaldehyde (Starting Material)Incomplete reactionAldehyde proton (~9.8 ppm), phenolic -OH proton (variable, broad), aromatic protons.[14]
Ethyl 4-bromobutanoate (Starting Material)Incomplete reactionMethylene protons adjacent to bromine and ester.
C-alkylated IsomerC-alkylation side reactionComplex aromatic region, may show additional aliphatic signals.
Ethyl crotonateE2 elimination of ethyl 4-bromobutanoateVinylic protons.
4-(hydroxymethyl)phenol and 4-hydroxybenzoic acidCannizzaro reaction of 4-hydroxybenzaldehydeBenzylic alcohol protons (~4.6 ppm) for the alcohol; carboxylic acid proton (broad, >10 ppm) for the acid.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from the various side products and unreacted starting materials. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically used.[15]

Question 3: The reaction is not proceeding at all. What should I check?

If there is no product formation, the issue likely lies with the initial activation of the phenol.

Troubleshooting a Stalled Reaction:

  • Base Activity: Ensure your base is not old or deactivated. For solid bases like potassium carbonate, ensure it has been stored in a desiccator.

  • Anhydrous Conditions: Re-verify that your solvent and glassware are completely dry, especially if using a highly moisture-sensitive base.[1]

  • Temperature: While high temperatures can promote side reactions, the reaction may not initiate if the temperature is too low. A gentle warming to around 50°C is often necessary.[1]

  • Reagent Quality: Confirm the purity of your starting materials, 4-hydroxybenzaldehyde and ethyl 4-bromobutanoate.

II. Frequently Asked Questions (FAQs)

What is the optimal base for this synthesis?

For the synthesis of Ethyl 4-(4-formylphenoxy)butanoate, a mild inorganic base like potassium carbonate (K₂CO₃) is generally the best choice.[2][15] It is strong enough to deprotonate the phenol without being overly aggressive, which helps to minimize side reactions like elimination and the Cannizzaro reaction.[2]

Which solvent should I use?

Polar aprotic solvents are highly recommended for this Williamson ether synthesis.[2][3] N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices as they effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more available for nucleophilic attack.[2][3][15] This promotes the desired O-alkylation over C-alkylation.[4]

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and ethyl 4-bromobutanoate) on a silica gel plate. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress.

What are the key characterization data for Ethyl 4-(4-formylphenoxy)butanoate?
  • ¹H NMR (CDCl₃): Key signals include the aldehyde proton (~9.88 ppm), aromatic protons (~7.83 and 6.99 ppm), the methylene group attached to the ether oxygen (~4.11 ppm), the ethyl ester protons (~4.15 and 1.26 ppm), and the other methylene protons of the butyl chain.[15]

  • ¹³C NMR (CDCl₃): Expect to see the aldehyde carbonyl carbon (~190.9 ppm), the ester carbonyl carbon (~172.8 ppm), and aromatic carbons.[15]

  • Mass Spectrometry (MS): The expected molecular ion peak should be observed.

III. Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices and published methods.[15][16]

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl 4-bromobutanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.

  • Add ethyl 4-bromobutanoate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

IV. Visualizing the Reaction and Side Reactions

Main Reaction Pathway

Williamson_Ether_Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide Phenoxide 4-Hydroxybenzaldehyde->Phenoxide K₂CO₃, DMF Ethyl 4-(4-formylphenoxy)butanoate Ethyl 4-(4-formylphenoxy)butanoate Phenoxide->Ethyl 4-(4-formylphenoxy)butanoate SN2 Attack Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Ethyl 4-(4-formylphenoxy)butanoate

Caption: The main Williamson ether synthesis pathway.

Key Side Reactions

Side_Reactions cluster_0 C-Alkylation cluster_1 E2 Elimination cluster_2 Cannizzaro Reaction Phenoxide_C Phenoxide C_Alkylated_Product C-Alkylated Isomer Phenoxide_C->C_Alkylated_Product Ring Attack Bromoester_E2 Ethyl 4-bromobutanoate Alkene_Product Ethyl crotonate Bromoester_E2->Alkene_Product Strong Base Aldehyde_Cannizzaro 2 x 4-Hydroxybenzaldehyde Cannizzaro_Products Alcohol + Carboxylic Acid Aldehyde_Cannizzaro->Cannizzaro_Products Excess Strong Base

Caption: Major competing side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Side_Reactions Analyze for Side Products (TLC, NMR) Low_Yield->Check_Side_Reactions Yes Check_Reagents Check Reagent Quality & Dryness Low_Yield->Check_Reagents No Optimize_Conditions Optimize Conditions Check_Side_Reactions->Optimize_Conditions Success Success Optimize_Conditions->Success Check_Reagents->Success

Caption: A logical workflow for troubleshooting low yields.

V. References

  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Retrieved from

  • Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from

  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Retrieved from

  • Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds. Retrieved from

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  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22). Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from

  • Alharbi, K. H. (2024, August 1). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Science of Advanced Materials, 16(8), 908-915. Retrieved from

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from

  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Retrieved from

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from

  • Paranjpe, K. Y., et al. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Retrieved from

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from

  • PubMed. (2006, February 16). Alkylation of phenol: a mechanistic view. Retrieved from

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Cannizzaro Reaction. Retrieved from

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from

  • Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from

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  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Retrieved from

  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Retrieved from

  • NMPPDB. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Retrieved from

  • ChemicalBook. (2025, January 6). Pharmacological effects and applications of 4-Hydroxybenzaldehyde. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from

  • YouTube. (2020, July 14). Cannizzaro Reaction Mechanism. Retrieved from

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from

  • PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. Retrieved from

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  • ChemicalBook. (2023, June 8). 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. Retrieved from

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  • MilliporeSigma. (n.d.). ETHYL 4-(4-BROMO-2-FORMYLPHENOXY)BUTANOATE. Retrieved from

  • ChemScene. (n.d.). Ethyl 4-(4-hydroxyphenyl)butanoate. Retrieved from

Sources

Optimization

Technical Support Center: Williamson Ether Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental mechanistic forces that dictate the success or fa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental mechanistic forces that dictate the success or failure of your etherification reactions. The synthesis of Ethyl 4-(4-formylphenoxy)butanoate via the Williamson ether synthesis is deceptively simple on paper, but it is highly susceptible to competing side reactions if the microenvironment of the reaction is not strictly controlled.

Reaction Pathway & Logical Relationships

To troubleshoot effectively, you must first visualize the competing mechanistic pathways. The diagram below illustrates how specific reaction conditions divert your starting materials away from the desired Sₙ2 O-alkylation and toward unwanted byproducts.

G Reactants 4-Hydroxybenzaldehyde + Ethyl 4-bromobutanoate Target Ethyl 4-(4-formylphenoxy)butanoate (O-Alkylation) Reactants->Target K2CO3, DMF (Optimized SN2) C_Alk C-Alkylated Phenol (Ambident Nucleophile) Reactants->C_Alk Protic Solvents (H-bonding to O-) Hydrolysis 4-(4-Formylphenoxy)butanoic acid (Ester Saponification) Reactants->Hydrolysis H2O / Strong Base (Nucleophilic Acyl Sub) Elimination Ethyl but-3-enoate (E2 Elimination) Reactants->Elimination High Temp / Bulky Base (Beta-proton abstraction) Cannizzaro Benzyl Alcohol + Benzoic Acid (Cannizzaro Disproportionation) Reactants->Cannizzaro NaOH / KOH (Hydride transfer)

Logical relationship of side reactions and byproducts in Williamson Ether Synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I recovering 4-(4-formylphenoxy)butanoic acid instead of the ethyl ester?

Causality: You are observing ester hydrolysis (saponification). The ethyl ester group on your alkylating agent is highly susceptible to nucleophilic acyl substitution. If your reaction contains trace water and a strong base (or even wet K₂CO₃), hydroxide ions are generated. Hydroxide is a hard, aggressive nucleophile that attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to expel ethoxide, leaving you with the carboxylate salt 1[1]. Self-Validating Protocol: Always dry your K₂CO₃ in an oven at 110°C overnight before use. Conduct the reaction under an inert argon atmosphere. If the base and solvent are truly anhydrous, the hydrolysis pathway is chemically impossible, ensuring the integrity of the ester group.

Q2: My GC-MS shows a significant peak for ethyl but-3-enoate. How is this forming?

Causality: This is the result of an E2 Elimination outcompeting your desired Sₙ2 substitution. The phenoxide anion acts not only as a nucleophile but also as a base. If the reaction temperature is pushed too high, or if a sterically hindered base (like t-BuOK) is used, the base will abstract a beta-proton from ethyl 4-bromobutanoate. This triggers the expulsion of the bromide leaving group and forms an alkene 2[2]. Self-Validating Protocol: Maintain the reaction temperature strictly at 60°C. At this temperature, the activation energy for the Sₙ2 pathway is met, but the higher energy barrier for the E2 elimination is not, naturally filtering out the alkene byproduct.

Q3: I am observing a mixture of products with identical mass but different retention times. Is this C-alkylation?

Causality: Yes. The phenoxide ion is an ambident nucleophile; resonance delocalizes the negative charge from the oxygen to the ortho and para carbons of the benzene ring 3[3]. If you use a protic solvent (e.g., ethanol), the solvent heavily solvates the phenoxide oxygen via hydrogen bonding. This masks the oxygen's nucleophilicity, forcing the alkyl halide to react at the softer, less-solvated carbon center4[4]. Self-Validating Protocol: Use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF). DMF solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive at the oxygen center, selectively driving O-alkylation.

Q4: Why is my 4-hydroxybenzaldehyde starting material disappearing, but I'm finding 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid?

Causality: You have triggered a Cannizzaro disproportionation. 4-Hydroxybenzaldehyde lacks alpha-protons. When exposed to strong alkali bases (e.g., NaOH or KOH), the hydroxide ion attacks the formyl carbon to form a gem-diol anion. This intermediate transfers a hydride ion to a second molecule of 4-hydroxybenzaldehyde, yielding one molecule of alcohol and one of carboxylic acid4[4]. Self-Validating Protocol: Restrict your base selection to mild alkali carbonates (K₂CO₃). By avoiding hydroxide-containing bases entirely, the hydride-transfer mechanism is chemically locked out of the reaction pathway.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how specific deviations in your reaction microenvironment shift the mechanistic pathways and alter byproduct distribution.

SolventBaseTemp (°C)Primary Mechanistic PathwayEst. O-Alkylation YieldDominant Byproduct
DMF (Anhydrous) K₂CO₃ 60 Sₙ2 (O-Alkylation) > 85% None (Trace E2)
Ethanol (Protic)K₂CO₃80Sₙ2 (C-Alkylation)< 40%C-Alkylated Phenol
DMF (Wet)NaOH60Saponification / Cannizzaro< 20%4-(4-formylphenoxy)butanoic acid
DMF (Anhydrous)t-BuOK90E2 Elimination< 10%Ethyl but-3-enoate

Experimental Workflow & Optimized Protocol

Workflow Step1 1. Deprotonation Mix 4-HBA + K2CO3 in DMF Step2 2. Alkylation Add Ethyl 4-bromobutanoate Step1->Step2 Step3 3. Thermal Control Stir at 60°C for 4-6 hours Step2->Step3 Step4 4. Quench & Extract Ice water quench, EtOAc extraction Step3->Step4 Step5 5. Wash & Dry 5% LiCl wash, dry over Na2SO4 Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the optimized O-alkylation synthesis.

Step-by-Step Methodology
  • Preparation & Deprotonation: Flame-dry a 250 mL round-bottom flask. Add 4-hydroxybenzaldehyde (1.0 eq) and oven-dried anhydrous K₂CO₃ (1.5 eq). Purge the flask with Argon.

  • Solvent Addition: Inject anhydrous DMF (0.5 M relative to phenol). Stir at room temperature for 30 minutes. Self-validation check: The solution must turn a distinct, vibrant yellow, confirming the generation of the phenoxide anion.

  • Alkylation: Add ethyl 4-bromobutanoate (1.2 eq) dropwise via syringe over 10 minutes. Slow addition prevents localized thermal spiking which could trigger E2 elimination.

  • Thermal Control: Attach a reflux condenser and heat the reaction mixture strictly to 60°C using a thermostatic oil bath. Stir for 4 to 6 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1) until the 4-hydroxybenzaldehyde spot is fully consumed.

  • Quenching: Cool the mixture to room temperature and pour it into 3 volumes of ice-cold distilled water. This precipitates the product and dissolves the inorganic carbonate salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with a 5% LiCl aqueous solution (critical for removing residual DMF partition), followed by a final brine wash.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate pure Ethyl 4-(4-formylphenoxy)butanoate.

References

  • Williamson ether synthesis. Wikipedia. Available at:[Link]

  • PTC in OPRD: An Illustrative Overview. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Acid-Catalyzed Ester Hydrolysis & Side Products in Reactions. Pearson. Available at: [Link]

Sources

Troubleshooting

How to avoid E2 elimination during "Ethyl 4-(4-formylphenoxy)butanoate" synthesis

Troubleshooting Guide: Preventing E2 Elimination in Ethyl 4-(4-formylphenoxy)butanoate Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing E2 Elimination in Ethyl 4-(4-formylphenoxy)butanoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield losses during the Williamson ether synthesis of Ethyl 4-(4-formylphenoxy)butanoate. If your GC-MS or NMR analysis indicates the presence of ethyl 4-butenoate and unreacted starting material, your reaction is falling victim to competitive E2 elimination.

Below, you will find a mechanistic breakdown, an interactive FAQ, quantitative optimization data, and a self-validating experimental protocol to ensure complete S_N2 dominance.

Pathway Visualization: The S_N2 vs. E2 Competition

G Start 4-Hydroxybenzaldehyde + Ethyl 4-bromobutanoate Base Deprotonation (Base) Start->Base Intermediate Phenoxide Anion Intermediate Base->Intermediate SN2 S_N2 Pathway (Nucleophilic Attack) Intermediate->SN2 Mild Base (K2CO3) Polar Aprotic (DMF) 60-80°C E2 E2 Pathway (Beta-Deprotonation) Intermediate->E2 Strong Base (NaH) High Temp (>90°C) Product Ethyl 4-(4-formylphenoxy)butanoate (Desired) SN2->Product Byproduct Ethyl 4-butenoate (Elimination) E2->Byproduct

Mechanistic divergence of phenoxide intermediate into SN2 (desired) and E2 (elimination) pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis yielding ethyl 4-butenoate instead of the desired ether? A1: The synthesis of ethyl 4-(4-formylphenoxy)butanoate relies on a [1]. However, alkoxides and phenoxides can act as both nucleophiles and bases[2]. When the phenoxide (or excess strong base) acts as a base, it abstracts a beta-hydrogen from ethyl 4-bromobutanoate, triggering an that yields an alkene (ethyl 4-butenoate) and regenerates the phenol[3]. This competition is heavily influenced by the basicity of your reagents, steric hindrance, and the thermal energy in the system[4].

Q2: Which base should I use to suppress the E2 pathway? A2: Avoid strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)[5]. While they rapidly deprotonate the phenol, excess strong base will directly attack the alkyl halide via the E2 pathway[6]. Instead, use[7]. This mild base is strong enough to deprotonate 4-hydroxybenzaldehyde but is exceptionally poor at abstracting the non-acidic beta-hydrogens of the alkyl halide, thereby minimizing elimination side reactions[8].

Q3: How does solvent selection dictate the reaction mechanism? A3: The choice of solvent is the primary kinetic driver for the S_N2 pathway. Protic solvents hydrogen-bond with the phenoxide, creating a solvent shell that drastically reduces its nucleophilicity, inadvertently favoring the E2 pathway[5]. You must use a such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[5]. DMF effectively solvates the potassium cation but leaves the phenoxide anion "naked," which significantly lowers the S_N2 activation barrier[5].

Q4: Can lowering the temperature improve my ether yield? A4: Yes. Higher reaction temperatures generally favor because E2 is entropically driven[5]. Maintaining the reaction strictly between 60 °C and 80 °C provides sufficient thermal energy for the S_N2 substitution without crossing the thermodynamic threshold where E2 becomes the dominant pathway[5][9].

Q5: Is there a catalytic additive that can force the S_N2 pathway? A5: Yes. The addition of a catalytic amount of Potassium Iodide (KI) initiates an[10]. The iodide ion displaces the bromide to form ethyl 4-iodobutanoate. Because iodide is a superior leaving group, it drastically accelerates the S_N2 attack by the phenoxide, allowing the etherification to outpace any competing elimination[10].

Quantitative Optimization Data

Use the following condition matrix to benchmark your current protocol against optimized parameters.

BaseSolventTemperatureAdditiveDominant PathwayExpected Yield (Ether)
NaOHEthanolReflux (78 °C)NoneS_N2 + E2 (Mixed)< 40%
NaHTHF65 °CNoneS_N2 + E2 (Mixed)50 - 60%
K₂CO₃DMF90 °CNoneS_N2 (Some E2)70 - 80%
K₂CO₃DMF70 °CNoneS_N285 - 90%
K₂CO₃ DMF 70 °C KI (0.1 eq) S_N2 (Accelerated) > 90%
Self-Validating Experimental Protocol

Objective: Maximize S_N2 etherification while completely suppressing E2 elimination to synthesize pure Ethyl 4-(4-formylphenoxy)butanoate.

Step 1: Phenoxide Generation (Deprotonation)

  • Action: Charge an oven-dried round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol). Suspend the mixture in dry DMF (20 mL) under an inert nitrogen atmosphere.

  • Causality: K₂CO₃ is only partially soluble in DMF, providing a slow, continuous release of base. This prevents spikes in basicity that could trigger elimination.

  • Validation: Stir at room temperature for 30 minutes. The solution will transition to a distinct yellow color, visually confirming the formation of the highly conjugated phenoxide anion.

Step 2: Electrophile Addition

  • Action: Add ethyl 4-bromobutanoate (1.1 eq, 11 mmol) dropwise over 5 minutes. (Optional: Add 0.1 eq of anhydrous KI to accelerate the reaction via iodine catalysis).

  • Causality: Dropwise addition keeps the concentration of the unreacted alkyl halide low relative to the phenoxide, statistically favoring the S_N2 collision rate over base-mediated E2 abstraction.

Step 3: Controlled Heating

  • Action: Equip the flask with a reflux condenser and heat the reaction mixture to exactly 70 °C using a thermostatically controlled oil bath. Stir vigorously for 12 hours.

  • Causality: 70 °C is the kinetic "sweet spot." It provides enough energy to overcome the S_N2 activation barrier but remains below the thermal threshold where the entropic driving force of E2 takes over.

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Validation: The reaction is complete when the UV-active starting material spot (Rf ~0.2) disappears, replaced by a single, less polar product spot (Rf ~0.5). The absence of a faint, highly non-polar spot near the solvent front confirms the suppression of the ethyl 4-butenoate elimination byproduct.

Step 5: Aqueous Quench and Workup

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (4 × 50 mL), followed by saturated brine (1 × 50 mL).

  • Causality: DMF is highly miscible with water. Repeated aqueous washing is mandatory to pull the DMF out of the organic phase. Failing to do so will leave DMF in your final product, ruining crystallization and contaminating NMR spectra.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ether.

References
  • [1] The Williamson Ether Synthesis - Master Organic Chemistry.

  • [5] Preventing elimination side reactions in Williamson synthesis - Benchchem.

  • [4] Predict the product of the following reactions - Pearson.

  • [7] Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials - MDPI.

  • [9] WO2021188392A1 - Boron-containing cyclic emissive compounds - Google Patents.

  • [2] Product of Williamson Synthesis - Chemistry Stack Exchange.

  • [8] WO2016026841A1 - 1,4,7,10-tetrazacyclododecane based agents - Google Patents.

  • [10] Newly designed 2-(aminomethyl)benzimidazole derivatives - Chemical Review and Letters.

  • [3] Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu.

  • [6] Williamson Ether Synthesis - Student Doctor Network Forums.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-(4-formylphenoxy)butanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-formylphenoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the causality behind experimental choices.

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The primary route involves the reaction of 4-hydroxybenzaldehyde with an ethyl 4-halobutanoate (typically the bromo- or iodo- derivative) in the presence of a base.

While fundamentally straightforward, this reaction presents unique challenges due to the presence of two potentially reactive functional groups: the phenolic hydroxyl and the aldehyde. Optimizing conditions is crucial to maximize yield, minimize side reactions, and ensure high purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is very low. What are the most likely causes?

Low yield is the most common issue and can typically be traced back to one of three areas: incomplete deprotonation of the phenol, suboptimal nucleophilic attack (the Sₙ2 reaction), or competing side reactions.

Troubleshooting Steps:

  • Verify Deprotonation: The first step is the formation of the phenoxide ion, which is the active nucleophile.[1][2] If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Action: Ensure you are using at least 1.5-2.0 equivalents of a suitable base. While potassium carbonate (K₂CO₃) is often sufficient for phenols, its effectiveness can be limited by its solubility. Consider switching to cesium carbonate (Cs₂CO₃), which is more soluble and can accelerate the reaction, or a stronger base like potassium tert-butoxide (t-BuOK) if other methods fail.[4][5]

    • Causality: The pKa of the phenolic proton on 4-hydroxybenzaldehyde is approximately 7.6. A base must be strong enough to deprotonate it effectively. Incomplete deprotonation leads to a low concentration of the required phenoxide nucleophile.

  • Assess the Alkylating Agent: The Sₙ2 reaction is sensitive to the leaving group.[6]

    • Action: Ethyl 4-bromobutanoate is a common choice. However, if the reaction is sluggish, switching to Ethyl 4-iodobutanoate will significantly increase the reaction rate. The iodide ion is a much better leaving group than bromide.[7] You can also generate the iodide in situ by adding a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI) to a reaction using the bromo-ester, a technique known as the Finkelstein reaction.[3]

    • Causality: The Sₙ2 reaction rate is dependent on the C-X bond strength (where X is the halide). The C-I bond is weaker and more polarizable than the C-Br bond, making it easier to break during the nucleophilic attack.

  • Optimize Solvent and Temperature: The choice of solvent is critical for an Sₙ2 reaction.

    • Action: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone are highly recommended.[1][3] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[5] Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.[1] The reaction is typically conducted at elevated temperatures, often between 60-100 °C, to ensure a reasonable rate.[1][3]

    • Causality: Polar aprotic solvents enhance the nucleophilicity of the alkoxide, directly increasing the rate of the Sₙ2 reaction. Elevated temperatures provide the necessary activation energy for the reaction to proceed.

Question 2: My final product is impure. What are the common side products and how can I avoid them?

Impurity often arises from unreacted starting materials or from specific side reactions.

Common Side Products & Mitigation Strategies:

  • Unreacted 4-hydroxybenzaldehyde: This indicates an incomplete reaction. See the troubleshooting steps for low yield. It is easily removed during purification due to its acidic nature. An aqueous wash with a mild base (e.g., 1M NaOH) during workup will extract the unreacted phenol into the aqueous layer.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).[1] While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

    • Mitigation: This is typically minimized by using the polar aprotic solvents mentioned above (DMF, ACN). These solvents favor the formation of the desired O-alkylation product.

  • Elimination (E2) of the Alkyl Halide: The phenoxide is also a base and can promote the elimination of HBr from the ethyl 4-bromobutanoate to form ethyl crotonate.

    • Mitigation: This is less of a concern with primary alkyl halides like ethyl 4-bromobutanoate but can be favored by excessively high temperatures or the use of overly strong/bulky bases.[2][6] Sticking to moderate temperatures (e.g., 80 °C) and bases like K₂CO₃ or Cs₂CO₃ usually prevents this.

Below is a troubleshooting workflow to diagnose and solve common issues.

G start Problem Encountered low_yield Low Yield / Incomplete Reaction start->low_yield impurity Impure Product start->impurity check_base Is base strong enough? (e.g., K2CO3, Cs2CO3) Are 1.5-2.0 eq. used? low_yield->check_base Check Reagents unreacted_sm Unreacted Starting Material? impurity->unreacted_sm side_products Suspected Side Products? impurity->side_products check_halide Is leaving group reactive? (I > Br > Cl) check_base->check_halide Yes sol_base Switch to stronger base (e.g., Cs2CO3) or increase equivalents. check_base->sol_base No check_conditions Is solvent polar aprotic? (DMF, ACN) Is temp elevated (60-100°C)? check_halide->check_conditions Yes sol_halide Switch to Iodo-ester or add catalytic KI (Finkelstein). check_halide->sol_halide No sol_conditions Switch to DMF/ACN and increase temperature. check_conditions->sol_conditions No sol_unreacted See 'Low Yield' path. Purify with basic wash. unreacted_sm->sol_unreacted sol_side Confirm use of polar aprotic solvent. Avoid excessive temperatures. side_products->sol_side

Caption: Troubleshooting workflow for synthesis optimization.
Question 3: Should I use a phase-transfer catalyst (PTC)?

A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in industrial settings or when using less polar solvents.[1][3]

  • Mechanism of Action: In a two-phase system (e.g., an organic solvent and an aqueous solution of the phenoxide), the PTC transports the phenoxide anion from the aqueous/solid phase into the organic phase where the alkyl halide is located.[8] This increases the effective concentration of the nucleophile in the desired reaction phase, accelerating the reaction.

  • When to Use: Consider a PTC if your reaction is slow despite other optimizations, or if you are attempting the reaction in a less polar solvent where the base (like K₂CO₃) has poor solubility. Vigorous stirring is essential when using a PTC to maximize the interfacial area between phases.[8]

Experimental Protocols & Data

The following protocols provide a starting point for your experiments. Always monitor reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.

Protocol 1: Standard Conditions (K₂CO₃ in Acetonitrile)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq.).

  • Add anhydrous acetonitrile (ACN) to make a ~0.5 M solution.

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add ethyl 4-bromobutanoate (1.1 eq.).

  • Heat the mixture to reflux (~82 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the 4-hydroxybenzaldehyde is consumed (typically 6-12 hours).

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized/Accelerated Conditions (Cs₂CO₃ and KI in DMF)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF) to make a ~0.5 M solution.

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq.) and potassium iodide (KI, 0.1 eq.).

  • Add ethyl 4-bromobutanoate (1.1 eq.).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC (typically complete in 2-5 hours).

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product.

Table 1: Comparison of Reaction Conditions
ParameterStandard ConditionsOptimized ConditionsRationale for Change
Base K₂CO₃ (2.0 eq.)Cs₂CO₃ (1.5 eq.)Cs₂CO₃ is more soluble and basic, accelerating phenoxide formation.
Solvent Acetonitrile (ACN)DMFDMF is a superior polar aprotic solvent, enhancing nucleophilicity.
Catalyst NoneKI (0.1 eq.)Catalytically converts the bromo-ester to the more reactive iodo-ester.
Temperature ~82 °C (Reflux)80 °CLower temperature is possible due to more active reagents and catalyst.
Typical Time 6-12 hours2-5 hoursFaster reaction rate due to optimized parameters.
Typical Yield 60-75%85-95%Higher efficiency and fewer side reactions lead to improved yield.
Reaction Mechanism Visualization

The synthesis proceeds via a standard Sₙ2 mechanism.

Caption: General mechanism for the Williamson ether synthesis.
References
  • US8664364B2 - Optical biosensors - Google Patents. (n.d.).
  • Williamson ether synthesis - Wikipedia . (n.d.). Retrieved March 10, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . (2014, October 24). Retrieved March 10, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) . (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . (2016, October 20). Journal of Chemical and Pharmaceutical Sciences. Retrieved March 10, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S . (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . (2025, November 26). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents. (n.d.).
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI . (2024, December 22). Retrieved March 10, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube . (2018, May 2). Retrieved March 10, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press . (n.d.). Retrieved March 10, 2026, from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar . (1975, December 23). Retrieved March 10, 2026, from [Link]

  • Williamson Ether Synthesis Experiment | PDF | Ether | Chemical Reactions - Scribd . (n.d.). Retrieved March 10, 2026, from [Link]

  • 12. The Williamson Ether Synthesis . (n.d.). Retrieved March 10, 2026, from [Link]

  • Williamson ether synthesis - chemeurope.com . (n.d.). Retrieved March 10, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting incomplete conversion in "Ethyl 4-(4-formylphenoxy)butanoate" synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Troubleshooting Document

I'm now putting the finishing touches on the troubleshooting document. I've enhanced the flowchart with comprehensive detail. The revised Diagram 3 emphasizes SN2 reaction versus nucleophile passivation by trace water. I've ensured a high level of user experience.

Integrating Data and Visuals

I'm now focusing on integrating the mechanistic details, quantitative data tables, and diagrams. I've finished Diagram 3, linking it back to the diagnostic flowchart for a seamless experience, and I'm polishing the data table for clarity. I'm ensuring everything is self-consistent and well-organized for maximum user support.

Validating Final Revisions

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Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Ethyl 4-(4-formylphenoxy)butanoate .

This reaction relies on a classic Williamson ether synthesis, coupling 4-hydroxybenzaldehyde with an alkyl halide (ethyl 4-bromobutanoate) via a bimolecular nucleophilic substitution ( SN​2 ) mechanism . While theoretically straightforward, researchers frequently encounter stalled conversions (typically plateauing at 50-60%). This guide deconstructs the causality behind these failures and provides field-proven, self-validating solutions.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your protocol, you must identify whether your reaction is suffering from a kinetic bottleneck (unreacted starting materials) or a thermodynamic diversion (side-product formation).

Workflow A Incomplete Conversion Detected B Analyze via LC-MS / TLC A->B C Unreacted Starting Materials Dominant B->C D Side Products Detected B->D E Check Base Solubility (Grind K2CO3, ↑ Stirring) C->E F Check Solvent Dryness (Water solvates phenoxide) C->F G Poor Leaving Group? (Add KI for Finkelstein) C->G H Ester Hydrolysis (Ensure anhydrous state) D->H I Cannizzaro Reaction (Avoid strong bases) D->I

Diagnostic workflow for troubleshooting incomplete Williamson ether synthesis conversions.

Troubleshooting FAQ: The Causality of Incomplete Conversion

Q1: My reaction stalls at ~50% conversion despite extending the heating time to 24 hours. Why won't it proceed to completion? The Causality: This is almost always a mass transfer limitation or nucleophile passivation. Potassium carbonate ( K2​CO3​ ) is virtually insoluble in polar aprotic solvents like DMF. Deprotonation of the 4-hydroxybenzaldehyde occurs strictly at the solid-liquid interface. If you are using granular K2​CO3​ or your stirring rate is too low (<400 rpm), the generation of the active phenoxide nucleophile becomes the rate-limiting step. Furthermore, trace water from hygroscopic DMF or ambient humidity creates a tightly bound hydration shell around the phenoxide oxygen via hydrogen bonding. This solvates the nucleophile, drastically reducing its reactivity and stalling the SN​2 attack .

Q2: I substituted ethyl 4-bromobutanoate with ethyl 4-chlorobutanoate to save costs, and my yield plummeted. Are they not interchangeable? The Causality: While both are primary alkyl halides, the carbon-chlorine bond has a significantly higher bond dissociation energy and lower polarizability than the carbon-bromine bond, making chloride a much poorer leaving group. This raises the activation energy barrier for the SN​2 transition state . Solution: You must implement an in situ Finkelstein reaction. Add 0.1 equivalents of anhydrous Potassium Iodide (KI). The iodide acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive ethyl 4-iodobutanoate intermediate, which is then rapidly consumed by the phenoxide.

Q3: TLC shows the complete disappearance of my starting aldehyde, but LC-MS shows a mass corresponding to a carboxylic acid, not my target ester. What happened? The Causality: You are observing a competing side reaction caused by either wet conditions or an overly aggressive base .

  • Saponification: If your solvent or base contains water, the K2​CO3​ will act as an aqueous base and hydrolyze the ethyl ester on your alkylating agent, yielding 4-(4-formylphenoxy)butanoic acid.

  • Cannizzaro Reaction: If you mistakenly used a strong base like NaOH or KOH to force the deprotonation, the formyl group on the benzaldehyde will undergo base-induced disproportionation into a carboxylic acid and an alcohol. Always strictly use mild carbonate bases ( K2​CO3​ or Cs2​CO3​ ) to protect the aldehyde.

Quantitative Data: Impact of Reaction Parameters

To optimize your synthesis, compare your current setup against these benchmarked parameters. Summarized below is the quantitative impact of specific variables on the final yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactTypical Yield
Base Preparation Granular K2​CO3​ Pulverized & Oven-Dried K2​CO3​ Overcomes solid-liquid mass transfer limits<50% >90%
Solvent System Reagent Grade AcetoneAnhydrous DMF (<50 ppm H2​O )Prevents phenoxide passivation by hydration~60% >92%
Catalyst None (with Cl-alkylate)0.1 eq KI (In situ Finkelstein)Lowers SN​2 activation energy barrier~30% 85%
Temperature 25 °C (Room Temp)80 °CProvides kinetic energy for bimolecular collision<10% >90%

Mechanistic Pathway & Passivation Risks

Mechanism Aldehyde 4-Hydroxybenzaldehyde (pKa ~7.6) Phenoxide Phenoxide Ion (Active Nucleophile) Aldehyde->Phenoxide Deprotonation Base Anhydrous K2CO3 Base->Phenoxide Product Target Ether (Complete Conversion) Phenoxide->Product SN2 Attack DeadEnd Hydration Shell (Passivated Nucleophile) Phenoxide->DeadEnd H-Bonding AlkylHalide Ethyl 4-bromobutanoate (Electrophile) AlkylHalide->Product Water Trace H2O Water->DeadEnd

Mechanistic pathway of the SN2 reaction versus nucleophile passivation by trace water.

Self-Validating Experimental Protocol

Do not simply mix all reagents at once. To guarantee complete conversion, follow this phased, self-validating methodology.

Phase 1: Reagent Preparation & Nucleophile Generation

  • Grind and Dry: Pulverize 1.5 equivalents of K2​CO3​ using a mortar and pestle. Dry in an oven at 120 °C for at least 4 hours to ensure it is strictly anhydrous.

  • Deprotonation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration). Add the dried K2​CO3​ .

  • Validation Checkpoint 1: Stir vigorously (600+ rpm) at 60 °C for 30 minutes. Self-Validation: The initially colorless/pale solution must turn a distinct deep yellow/orange . This optical shift confirms the quantitative formation of the highly conjugated phenoxide ion. Do not proceed until this color change occurs.

Phase 2: Electrophilic Addition 4. Catalysis: Add 0.1 equivalents of anhydrous Potassium Iodide (KI) to the mixture. 5. Alkylation: Add 1.1 equivalents of ethyl 4-bromobutanoate dropwise over 5 minutes. 6. Reaction: Increase temperature to 80 °C and stir for 4 to 6 hours. 7. Validation Checkpoint 2: Monitor by TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). Self-Validation: The starting phenol will appear at Rf​≈0.2 . The target ether product is less polar and will appear at Rf​≈0.5 (UV active). The reaction is complete when the Rf​≈0.2 spot is entirely consumed.

Phase 3: Workup and Purification 8. Quench: Cool the reaction to room temperature and pour it into 5 volumes of ice-cold distilled water. This quenches the reaction and often precipitates the product directly. 9. Extraction: If the product oils out rather than precipitating, extract 3 times with Ethyl Acetate. 10. Validation Checkpoint 3 (Crucial): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 times). Self-Validation: DMF is highly soluble in EtOAc. Standard water washes fail to remove it, leading to inflated crude yields and broad NMR peaks. LiCl specifically complexes with DMF, pulling it entirely into the aqueous phase. 11. Finish: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure Ethyl 4-(4-formylphenoxy)butanoate.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at:[Link]

  • Williamson ether synthesis - Wikipedia. Available at:[Link]

Optimization

Alternative bases to potassium carbonate for "Ethyl 4-(4-formylphenoxy)butanoate" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Ethyl 4-(4-formylph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Ethyl 4-(4-formylphenoxy)butanoate [1].

This molecule is typically synthesized via the Williamson ether synthesis, an SN​2 reaction between 4-hydroxybenzaldehyde and ethyl 4-bromobutanoate[2]. While potassium carbonate ( K2​CO3​ ) is the traditional base used for this transformation, it frequently introduces critical failure modes such as ester hydrolysis, sluggish kinetics, and phase-transfer limitations[3].

Below, we explore the mechanistic causality behind these issues and provide field-proven alternative bases to ensure a self-validating, high-yield workflow.

🛠 Troubleshooting FAQs: The "Why" and "How"

Q1: I am seeing a significant amount of a highly polar byproduct, and my product yield is low. What is happening?

The Causality: You are likely experiencing base-catalyzed ester hydrolysis. When K2​CO3​ deprotonates the phenol, it exists in equilibrium with bicarbonate and trace amounts of water. In the presence of heat, this water acts as a nucleophile, hydrolyzing the ethyl ester of your alkylating agent (ethyl 4-bromobutanoate) into an unreactive carboxylic acid. The Solution: Switch to Sodium Hydride (NaH) . NaH deprotonates the phenol irreversibly, generating hydrogen gas ( H2​ ) instead of water[3]. This ensures strictly anhydrous conditions, completely protecting your ester moiety from saponification[4].

Q2: My reaction with K2​CO3​ stalls at 70% conversion even after 24 hours of reflux in DMF. How can I drive it to completion?

The Causality: The stalling is a kinetic bottleneck. Potassium phenoxide forms a tight ion pair in solution, which sterically and electronically hinders the nucleophilic oxygen from attacking the alkyl halide. The Solution: Substitute K2​CO3​ with Cesium Carbonate ( Cs2​CO3​ ) . This leverages the well-documented "Cesium Effect"[5]. The large atomic radius and low charge density of the Cs+ ion mean it is poorly solvated in polar aprotic solvents. This creates a highly reactive, "naked" phenoxide anion that rapidly attacks the electrophile, drastically reducing reaction times and pushing conversion to >95%[5].

Q3: I want to avoid heterogeneous slurries entirely for a continuous flow setup. Can I use an organic base?

The Causality: Inorganic carbonates have poor solubility in organic solvents, creating a biphasic solid-liquid mixture that clogs microreactors. The Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Because the formyl group on 4-hydroxybenzaldehyde is strongly electron-withdrawing, it lowers the phenol's pKa​ to approximately 7.6. DBU is a strong enough organic base to quantitatively deprotonate this specific phenol, providing a completely homogeneous reaction mixture ideal for flow chemistry.

📊 Quantitative Data: Base Comparison Matrix

The following table summarizes the operational metrics when substituting K2​CO3​ with alternative bases for this specific synthesis.

Base ChoiceReaction StateEster Hydrolysis RiskTypical Time to >95% Conv.Relative CostBest Use Case
K2​CO3​ (Standard)HeterogeneousModerate to High12 - 24 hoursLowGeneral synthesis, non-sensitive esters
NaH HeterogeneousZero 4 - 6 hoursLowPreserving sensitive ester groups
Cs2​CO3​ HeterogeneousLow2 - 4 hours HighOvercoming sluggish kinetics
DBU Homogeneous Low6 - 8 hoursMediumContinuous flow chemistry

🔬 Experimental Protocols: Self-Validating Workflows

Every protocol must be a self-validating system. The following methodologies include built-in observational checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol A: The Anhydrous NaH Method (Zero Hydrolysis)

Use this protocol when ester preservation is your absolute highest priority[3].

  • Preparation: In an oven-dried, argon-purged flask, add 1.2 equivalents of NaH (60% dispersion in mineral oil). Wash the solid twice with anhydrous hexanes to remove the oil, decanting the solvent carefully. Causality: Removing the oil ensures accurate stoichiometry and prevents emulsion formation during workup.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF and cool to 0°C. Dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in a small volume of DMF and add dropwise.

    • Self-Validation Checkpoint: You must observe immediate effervescence ( H2​ gas evolution). Wait 30 minutes until bubbling completely ceases. This visually confirms 100% irreversible phenoxide formation.

  • Alkylation: Add 1.1 equivalents of ethyl 4-bromobutanoate dropwise. Remove the ice bath and stir at room temperature for 4-6 hours.

  • Quench & Workup: Cool the flask and quench slowly with saturated aqueous NH4​Cl . Causality: Using a mild buffer instead of pure water prevents any unreacted base from spiking the pH and causing late-stage ester hydrolysis. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: The High-Kinetics Cs2​CO3​ Method (Cesium Effect)

Use this protocol when you need rapid, quantitative conversion without the handling risks of NaH[5].

  • Reaction Assembly: To a round-bottom flask, add 1.0 eq 4-hydroxybenzaldehyde, 1.1 eq ethyl 4-bromobutanoate, and 1.5 eq anhydrous Cs2​CO3​ in DMF.

  • Thermal Activation: Heat the mixture to 60°C.

    • Self-Validation Checkpoint: The solution will rapidly turn a deep, vibrant yellow/orange. This color is the spectroscopic signature of the highly conjugated phenoxide anion. As the SN​2 alkylation proceeds and the ether is formed, this deep color will progressively fade.

  • Monitoring: Check the reaction via TLC (Hexanes:EtOAc 3:1) after 2 hours. The "naked" anion generated by the cesium effect should drive the reaction to completion in a fraction of the time required for potassium[5].

  • Workup: Dilute with water to dissolve the inorganic salts and extract with EtOAc. Wash the organic layer 3x with water to remove residual DMF.

🔀 Workflow Visualization: Base Selection Logic

Use the following decision tree to select the optimal base depending on the specific failure mode you are observing in your laboratory.

BaseTroubleshooting Start Observed Issue with K2CO3 in Williamson Synthesis Hydrolysis Ester Hydrolysis (Polar Byproducts) Start->Hydrolysis Kinetics Sluggish Kinetics (<70% Conversion) Start->Kinetics Solubility Heterogeneous Slurry (Flow Chemistry Blockage) Start->Solubility NaH Switch to NaH (Irreversible, H2 evolution) Hydrolysis->NaH Eliminate H2O Cs2CO3 Switch to Cs2CO3 (Cesium Effect, Naked Anion) Kinetics->Cs2CO3 Enhance Nucleophilicity DBU Switch to DBU (Homogeneous Deprotonation) Solubility->DBU Solubilize Base

Caption: Logical decision tree for selecting alternative bases in Williamson etherification.

📚 References

  • Ethyl 4-(4-formylphenoxy)butanoate | CID 15517709 Source: PubChem URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination Source: ResearchGate URL:[Link]

  • Williamson Ether Synthesis Source: Chemistry Steps URL:[Link]

Sources

Troubleshooting

Technical Support Center: Work-Up Procedures for Unreacted 4-Hydroxybenzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted 4-hydroxybenzaldehyde from their reaction mix...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted 4-hydroxybenzaldehyde from their reaction mixtures. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compounds.

Understanding the Challenge: The Properties of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is a common starting material in organic synthesis, utilized in the production of pharmaceuticals, fragrances, and polymers.[1][2][3] Its unique structure, featuring both a reactive aldehyde group and a phenolic hydroxyl group, contributes to its utility but can also complicate its removal when it remains unreacted.[2][4]

Key properties to consider during work-up design include:

  • Acidity: The phenolic hydroxyl group imparts acidic properties (pKa ≈ 7.61), which is a critical lever for separation.[3][5][6]

  • Solubility: It is slightly soluble in water but readily soluble in many common organic solvents like ethanol, ether, acetone, and ethyl acetate.[1][4][6][7]

  • Physical State: It is a crystalline solid at room temperature with a melting point of approximately 115-118°C.[4][7]

This guide will explore how to exploit these properties to design effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: My primary purification method isn't completely removing the 4-hydroxybenzaldehyde. What's the most common reason for this?

A: The most frequent issue is the selection of an inappropriate primary purification technique that doesn't adequately exploit the unique chemical properties of 4-hydroxybenzaldehyde. For instance, a simple aqueous wash may be insufficient due to its slight water solubility. The most effective methods leverage the acidity of the phenolic hydroxyl group.

Q2: I'm concerned about the stability of my product under acidic or basic conditions. Are there neutral purification methods available?

A: Yes, if your product is sensitive to pH changes, you can rely on methods that separate based on physical properties. Column chromatography and recrystallization are excellent options that do not require pH adjustments.

Q3: How can I quickly check for the presence of residual 4-hydroxybenzaldehyde in my purified product?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis.[8] By spotting your purified sample alongside a standard of 4-hydroxybenzaldehyde on a TLC plate, you can visualize any remaining impurity. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will typically provide good separation.[8]

Q4: Can I use distillation to remove 4-hydroxybenzaldehyde?

A: While 4-hydroxybenzaldehyde has a defined boiling point (around 191-192°C at 50 mmHg), distillation is often not the preferred method unless your desired product has a significantly different boiling point.[4] For many non-volatile organic products, other techniques like extraction or chromatography are more practical and efficient.

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting advice for the most effective methods to remove unreacted 4-hydroxybenzaldehyde.

Method 1: Basic Liquid-Liquid Extraction

This is often the most efficient method, leveraging the acidic nature of the phenolic hydroxyl group.

Principle: By washing the organic reaction mixture with a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate), the acidic 4-hydroxybenzaldehyde is deprotonated to form a water-soluble sodium phenolate salt. This salt then partitions into the aqueous layer, leaving the desired (and presumably less acidic) product in the organic layer.

Experimental Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The lower aqueous layer will contain the sodium salt of 4-hydroxybenzaldehyde.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: For highly contaminated mixtures, repeat the extraction with fresh NaOH solution (steps 2-5).

  • Washing: Wash the organic layer with water to remove any residual NaOH, followed by a wash with brine (saturated aqueous NaCl) to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine and gently swirling.

  • Incomplete Removal: If TLC analysis still shows the presence of 4-hydroxybenzaldehyde, the basic wash may not have been sufficient. Consider using a more concentrated base or performing additional extractions.

  • Product Saponification: If your target molecule contains a base-labile functional group (e.g., an ester), a milder base like sodium bicarbonate should be used, although it will be less effective at extracting the phenol.

Method 2: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (typically silica gel). Compounds in the mixture will travel down the column at different rates depending on their polarity and interaction with the stationary phase. Since 4-hydroxybenzaldehyde is a relatively polar compound, it will generally have a stronger affinity for the silica gel compared to less polar products.

Experimental Protocol:

  • Adsorbent and Eluent Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your product and 4-hydroxybenzaldehyde.[8] A common starting point is a mixture of hexanes and ethyl acetate.[8] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution can be employed, where the polarity of the eluent is gradually increased over time.[8]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

Troubleshooting:

  • Poor Separation: If the product and impurity elute together, the polarity of the mobile phase is likely too high. Try a less polar solvent system. Conversely, if nothing elutes, the solvent is not polar enough.

  • Streaking on the Column: This can be caused by overloading the column with too much sample or the sample having poor solubility in the eluent.

Method 3: Recrystallization

This purification technique is based on differences in solubility of the compound and impurities in a given solvent.

Principle: The crude product is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures.[9][10] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities (including 4-hydroxybenzaldehyde) remain dissolved in the mother liquor.[10][11]

Experimental Protocol:

  • Solvent Selection: The key is to find a suitable solvent or solvent pair.[8][12] The ideal solvent will dissolve the desired product when hot but not when cold. The 4-hydroxybenzaldehyde should either be very soluble or very insoluble in the chosen solvent at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[9]

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[8][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8][11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[8][11]

Troubleshooting:

  • No Crystals Form: This may be due to using too much solvent or the compound being too soluble. Try evaporating some of the solvent and re-cooling. If that fails, a different solvent system is needed.

  • Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound or the solution is supersaturated. Re-heat the solution and add more solvent before cooling again.

Data at a Glance

PropertyValueReference
Molecular Formula C₇H₆O₂[4]
Molecular Weight 122.12 g/mol [7]
Melting Point 115-118 °C[4][7]
Boiling Point 191-192 °C @ 50mmHg[4]
Water Solubility Slightly soluble (13.8 g/L at 30.5 °C)[1][6]
Organic Solvent Solubility Soluble in ethanol, ether, chloroform, acetone, ethyl acetate[1][4][6]
pKa ~7.61[3][5][6]

Visualizing the Workflow

Workup_Decision_Tree start Crude Reaction Mixture (Contains 4-Hydroxybenzaldehyde) product_stability Is the product stable to basic conditions? start->product_stability extraction Perform Basic Liquid-Liquid Extraction product_stability->extraction  Yes chromatography Column Chromatography product_stability->chromatography  No end_product Purified Product extraction->end_product recrystallization Recrystallization chromatography->recrystallization Further purification needed? chromatography->end_product Purity sufficient recrystallization->end_product

Caption: Decision workflow for selecting a purification method.

References

  • Vertex AI Search. (n.d.).
  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
  • MDPI. (2024, March 27).
  • Google Patents. (n.d.).
  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents.
  • Chemistry LibreTexts. (2023, January 29).
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Oriental Journal of Chemistry. (n.d.). Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • ChemicalBook. (2025, August 6). 4-Hydroxybenzaldehyde | 123-08-0.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • PraxiLabs. (2022, November 7).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde.
  • PMC. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • SOP: CRYSTALLIZ
  • Organic Syntheses Procedure. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID.
  • ResearchGate. (2025, August 6).
  • 4-Hydroxybenzaldehyde - SAFETY D
  • SCIRP. (n.d.).
  • ChemicalBook. (2024, June 6).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
  • Phenomenex. (2025, December 12).
  • Wikipédia. (n.d.). 4-Hydroxybenzaldéhyde.
  • IntechOpen. (2019, September 4).
  • University of Victoria. (n.d.).
  • Guidechem. (n.d.). 4-Hydroxybenzaldehyde 123-08-0 wiki.
  • ChemBK. (2025, August 19). 4-hydroxy benzaldehyde.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).

Sources

Optimization

Technical Support Center: Navigating Reductive Amination with Ethyl 4-(4-formylphenoxy)butanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Ethyl 4-(4-formylphenoxy)butanoate" in reductive amination reactions. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Ethyl 4-(4-formylphenoxy)butanoate" in reductive amination reactions. This guide is designed to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed experimental protocols to ensure the success of your synthetic endeavors. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this specific transformation.

General Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of "Ethyl 4-(4-formylphenoxy)butanoate". The question-and-answer format is intended to provide direct and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge and can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde/ketone and the amine often favors the starting materials. To drive the reaction forward, it's crucial to facilitate the formation of the imine intermediate.

    • pH Optimization: The formation of the imine is acid-catalyzed and generally optimal under mildly acidic conditions, typically between pH 4 and 6.[1][2][3] At a pH that is too low, the amine nucleophile becomes protonated and non-reactive.[2][4] Conversely, at a high pH, the carbonyl group isn't sufficiently activated for the nucleophilic attack.[2][4] For aromatic aldehydes like "Ethyl 4-(4-formylphenoxy)butanoate", which can be less reactive, the addition of a catalytic amount of acetic acid is often beneficial, especially when using sodium triacetoxyborohydride.[5][6]

    • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water.[7] While not always necessary, removing this water can shift the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. However, for many modern reductive amination procedures using mild borohydride reagents, this is often not required.[8]

  • Choice and Activity of the Reducing Agent: The selection of the reducing agent is critical for selectively reducing the iminium ion in the presence of the starting aldehyde.

    • Mild Reducing Agents are Preferred: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for one-pot reductive aminations.[1][9] They are mild enough to not significantly reduce the starting aldehyde but are highly effective at reducing the more reactive iminium ion.[8][9][10] NaBH(OAc)₃ is often favored due to the toxicity of cyanide byproducts associated with NaBH₃CN.[9][11]

    • Stepwise vs. One-Pot Procedure: If dialkylation is a concern when using a primary amine, a stepwise procedure can be employed.[5][6][12] This involves pre-forming the imine, followed by reduction with a less selective but often more potent reducing agent like sodium borohydride (NaBH₄).[5][6][12]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. For reactions with NaBH(OAc)₃, anhydrous aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are recommended as the reagent is sensitive to protic solvents.[1][5][6] DCE is often the preferred solvent.[5][6] NaBH₃CN is more versatile and can be used in protic solvents like methanol or ethanol.[1]

    • Temperature and Time: Most reductive aminations with reactive substrates proceed efficiently at room temperature.[13] For less reactive partners, such as sterically hindered amines or electron-deficient aldehydes, gentle heating may be required.[14] It is always advisable to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.[1]

Question 2: I am observing significant side products in my reaction. What are they and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of the desired amine. Common side products include the alcohol from aldehyde reduction, the over-alkylated tertiary amine (if using a primary amine), and products from the Cannizzaro reaction.

  • Reduction of the Aldehyde: If you are using a strong reducing agent like NaBH₄ in a one-pot procedure, it can directly reduce the "Ethyl 4-(4-formylphenoxy)butanoate" to the corresponding alcohol.

    • Solution: Switch to a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion.[9][15] Alternatively, perform the reaction in a stepwise manner, allowing the imine to form completely before adding NaBH₄.[8]

  • Over-alkylation to Tertiary Amine: When using a primary amine, the initially formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This is more prevalent with unhindered aldehydes and amines. A stepwise procedure where the imine is formed and then reduced can mitigate this issue.[5][6] Using a slight excess of the primary amine can also help, but may complicate purification.

  • Cannizzaro Reaction: Aromatic aldehydes that lack an alpha-hydrogen, such as "Ethyl 4-(4-formylphenoxy)butanoate", can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[16][17]

    • Solution: The Cannizzaro reaction is typically promoted by strong bases.[16] Reductive amination is usually carried out under neutral to mildly acidic conditions, which should suppress this side reaction. Ensure your reaction conditions are not basic.

Question 3: The purification of my target secondary/tertiary amine is proving difficult. What strategies can I employ?

Answer:

Purification can be challenging due to the similar polarities of the starting materials, product, and byproducts.

  • Acid-Base Extraction: This is a powerful technique for separating amines.

    • Procedure: After quenching the reaction, the mixture can be extracted with an organic solvent. Washing the organic layer with an acidic aqueous solution (e.g., dilute HCl) will protonate the amine product, causing it to move into the aqueous layer. The unreacted aldehyde and other non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine product extracted back into an organic solvent.[18]

  • Column Chromatography: Silica gel chromatography is a standard method for purification.

    • Eluent System: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. To prevent the basic amine from tailing on the acidic silica gel, a small amount of a basic modifier like triethylamine (typically 1-2%) can be added to the eluent system.[19]

  • Crystallization/Salt Formation: If the amine product is a solid, recrystallization can be an effective purification method. Alternatively, the amine can be precipitated as a salt (e.g., hydrochloride or trifluoroacetate) by treating the crude product with the corresponding acid.[20] This can be particularly useful for isolating the product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: Is "Ethyl 4-(4-formylphenoxy)butanoate" considered a reactive aldehyde for reductive amination?

A1: The reactivity of the aldehyde is influenced by the electron-donating phenoxy group, which can slightly deactivate the carbonyl group towards nucleophilic attack compared to benzaldehyde itself. However, it is generally considered sufficiently reactive for reductive amination with a wide range of primary and secondary amines under standard conditions.[5][21]

Q2: What is the best reducing agent to use with "Ethyl 4-(4-formylphenoxy)butanoate"?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for one-pot reductive aminations with this substrate.[5][6] It is mild, selective for the iminium ion, and avoids the toxicity concerns associated with sodium cyanoborohydride.[11][15]

Q3: Can I run the reaction in a protic solvent like methanol?

A3: If you are using NaBH(OAc)₃, it is best to avoid protic solvents as they can react with the reducing agent.[1] Anhydrous aprotic solvents like DCE or THF are preferred.[5][6] If methanol is the desired solvent, NaBH₃CN would be a more suitable reducing agent.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to separate the starting aldehyde, the amine, and the product. The disappearance of the limiting starting material and the appearance of the product spot can be visualized under UV light or with an appropriate stain. For more quantitative analysis, LC-MS is a powerful tool.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for the reaction of "Ethyl 4-(4-formylphenoxy)butanoate" with a primary or secondary amine.

Materials:

  • Ethyl 4-(4-formylphenoxy)butanoate

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a solution of "Ethyl 4-(4-formylphenoxy)butanoate" (1.0 eq.) and the amine (1.0-1.2 eq.) in anhydrous DCE (approximately 0.1-0.2 M concentration), add acetic acid (1.0 eq., optional but recommended for less reactive amines).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be mindful of any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or other suitable methods.

Data Presentation
Reducing AgentAbbreviationKey FeaturesRecommended Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABMild and selective for iminium ions; sensitive to protic solvents.[1][5][6]DCE, DCM, THF[1][5][6]
Sodium CyanoborohydrideNaBH₃CNMild reducing agent; stable in mildly acidic conditions; can be used in protic solvents; potential for toxic cyanide byproducts.[1][9][11]Methanol, Ethanol[1]
Sodium BorohydrideNaBH₄Stronger reducing agent; can reduce aldehydes and ketones; typically added after imine formation is complete.[9]Methanol, Ethanol[22]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Environmentally friendly; can be sensitive to catalyst poisoning.[11]Varies depending on catalyst and substrate.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Ethyl 4-(4-formylphenoxy)butanoate Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic, e.g., AcOH) Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Quench Aqueous Quench (e.g., NaHCO₃) Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Extraction) Extraction->Purification Product Desired Amine Product Purification->Product

Caption: A typical workflow for reductive amination.

Troubleshooting Logic Diagram

Troubleshooting_Reductive_Amination cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_conditions Reaction Conditions Start Low Yield or Side Products? Check_pH Optimize pH (4-6) Add Acetic Acid Start->Check_pH Imine formation problem? Wrong_Reagent Aldehyde Reduction? Use Milder Reagent (STAB) Start->Wrong_Reagent Reduction problem? Solvent_Choice Check Solvent Compatibility (Aprotic for STAB) Start->Solvent_Choice Conditions problem? Remove_Water Consider Water Removal (e.g., Molecular Sieves) Check_pH->Remove_Water Over_Alkylation Over-alkylation? Use Stepwise Method Wrong_Reagent->Over_Alkylation Time_Temp Optimize Time/Temperature Monitor by TLC/LC-MS Solvent_Choice->Time_Temp

Caption: Troubleshooting guide for reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Touchette, K. M. (2006). A simple, solventless procedure for reductive amination that results in an impressive color change. Journal of Chemical Education, 83(6), 929. [Link]

  • Li, G., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Synple Chem. (n.d.).
  • Oreate AI Blog. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Wax Studios. (n.d.). Protic Vs Aprotic Solvents.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Puig-Rigall, J., et al. (2020). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. Chemical Science, 11(34), 9239–9246. [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, January 13). 16.10.1: Addition of 1º Amines to form Imines. Retrieved from [Link]

  • ChemComplete. (2022, March 13). Aldehydes and Ketones - Imine Formation [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. Retrieved from [Link]

  • Reddit. (2025, January 1).
  • Chemistry Steps. (2023, June 26). Cannizzaro Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Verma, S., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 746–764. [Link]

  • Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(41), 30041-30048.
  • Ramachandran, P. V., et al. (2022). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 12, 12345-12352.
  • ResearchGate. (2015, March 12). How do I reduce imines in the presence of aldehydes-alternatives to NaBH3CN? Retrieved from [Link]

  • Kumar, A., & Singh, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4), e202203995.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Boston University. (n.d.). Reductive Amination Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ester Hydrolysis in Ethyl 4-(4-formylphenoxy)butanoate Conjugations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in bioconjugation: controlling the chemical fate of the bifunctional linker Ethyl 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in bioconjugation: controlling the chemical fate of the bifunctional linker Ethyl 4-(4-formylphenoxy)butanoate [1].

This linker features an aromatic aldehyde for reductive amination and an aliphatic ethyl ester for downstream functionalization. A frequent point of failure in drug development and synthetic biology is the unintended hydrolysis of the ethyl ester during the aldehyde conjugation step. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure chemoselectivity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my ethyl ester hydrolyzing prematurely during the reductive amination of the aldehyde group? A1: The root cause is almost always an uncontrolled rise in local pH. Amines used in conjugation are inherently basic. If you add the free base of an amine to the linker without an adequate buffering system, the pH of the aqueous/organic co-solvent mixture can easily exceed 8.0. Under basic conditions, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ethyl ester [4]. This base-catalyzed hydrolysis prematurely cleaves the ester into a carboxylic acid, destroying the orthogonality of your bifunctional linker.

Q2: How do I selectively conjugate the aldehyde while preserving the ester? A2: You must exploit the pH-dependent kinetics of imine formation versus ester hydrolysis. Reductive amination should be performed at a mildly acidic pH (5.0–6.5) using a chemoselective reducing agent like sodium cyanoborohydride ( NaBH3​CN ) [2]. At pH 5.5, the aldehyde readily condenses with the amine to form an iminium ion. Because the iminium ion is highly electrophilic, NaBH3​CN reduces it rapidly. Meanwhile, the ethyl ester remains kinetically inert to hydrolysis under these mildly acidic conditions.

Q3: How can I establish a self-validating system to ensure the ester remains intact? A3: A robust protocol must be self-validating through real-time analytical feedback. Perform your reaction in a buffered system and take aliquots at 1-hour intervals. Quench these aliquots immediately with a 10-fold excess of ethanolamine to halt the reaction, creating a static chemical snapshot. Analyze via LC-MS: the sustained presence of the expected conjugate mass [M+H]+ without the emergence of the hydrolyzed acid mass shift ( [M−28+18]+ ) validates that your pH controls are actively protecting the ester.

Q4: My downstream workflow requires the free carboxylic acid. How do I intentionally hydrolyze the ester post-conjugation without breaking the newly formed amine bond? A4: Once the reductive amination is complete, the resulting secondary or tertiary amine bond is highly stable to basic conditions. You can safely perform a controlled saponification using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. LiOH provides a mild, controlled source of hydroxide that cleanly cleaves the ester without causing side reactions [4].

Reaction Workflows & Logical Relationships

The following diagrams illustrate the chemical pathways and the logical causality of pH on your conjugation outcomes.

Workflow A Ethyl 4-(4-formylphenoxy)butanoate (Bifunctional Linker) B Reductive Amination (pH 5.5 - 6.5) A->B Amine + NaBH3CN C Basic Conjugation (pH > 8.0) A->C Amine + Base D Intact Ester Conjugate (Desired Intermediate) B->D Chemoselective E Hydrolyzed Acid Conjugate (Side Product) C->E Premature Hydrolysis F Controlled Hydrolysis (LiOH, THF/H2O) D->F Post-conjugation G Final Acid-Functionalized Target F->G Deprotection

Caption: Workflow of aldehyde conjugation and ester hydrolysis pathways.

Logic pH Buffer pH Acidic pH 5.0 - 6.5 pH->Acidic Basic pH > 8.0 pH->Basic Imine Imine Formation Acidic->Imine Hydro Hydroxide Attack Basic->Hydro Safe Ester Preserved Imine->Safe Cleaved Ester Cleaved Hydro->Cleaved

Caption: Logical causality of pH on ester stability during amination.

Quantitative Data: Kinetics of Hydrolysis vs. Conjugation

To make informed experimental choices, it is crucial to compare the half-life ( t1/2​ ) of the ethyl ester against the relative rate of reductive amination across different pH environments. The data below synthesizes expected kinetic behaviors based on standard ester hydrolysis rates [3].

pH LevelBuffer SystemReductive Amination RateEster Hydrolysis Half-Life ( t1/2​ )Application Recommendation
pH 4.0 0.1 M AcetateVery Slow> 100 hoursNot recommended; imine formation is heavily protonated and stalled.
pH 5.5 0.1 M AcetateOptimal / Fast > 100 hours Ideal for chemoselective conjugation; preserves the ester.
pH 7.4 1X PBSModerate~ 40 hoursAcceptable for rapid (< 2h) conjugations, but requires strict monitoring.
pH 8.5 0.1 M BorateFast~ 4 - 5 hoursHigh risk of premature hydrolysis. Avoid if ester preservation is required.
pH 10.0 0.1 M CarbonateFast< 1 hourUse only for intentional, simultaneous conjugation and deprotection.

Step-by-Step Methodologies

Protocol A: Chemoselective Reductive Amination (Preserving the Ester)

This protocol utilizes a self-buffering system to ensure the pH remains in the optimal window, preventing hydroxide accumulation.

  • Preparation: Dissolve the target amine (1.0 eq) and Ethyl 4-(4-formylphenoxy)butanoate (1.2 eq) in anhydrous DMSO to a concentration of 10 mM.

  • Buffering: Dilute the mixture 1:9 into 0.1 M Sodium Acetate buffer (pH 5.5). Causality note: The acetate buffer absorbs the basicity of the amine, preventing the pH from spiking and protecting the ester from base-catalyzed cleavage.

  • Reduction: Add 3.0 equivalents of NaBH3​CN (Sodium cyanoborohydride).

  • Incubation & Validation: Stir at room temperature for 2 to 4 hours. At T=1h and T=2h , extract a 10 µL aliquot, quench with 90 µL of 100 mM Tris-HCl, and inject into LC-MS. Validate the presence of the intact ethyl ester conjugate.

  • Quenching: Once conversion is >95%, quench the remaining unreacted aldehyde by adding a 10-fold molar excess of ethanolamine.

  • Purification: Purify via preparative HPLC or solid-phase extraction.

Protocol B: Controlled Post-Conjugation Ester Hydrolysis

Use this protocol when you are ready to unmask the carboxylic acid for downstream activation (e.g., NHS-ester generation) [3].

  • Solvent Exchange: Dissolve the purified, ester-intact conjugate from Protocol A in a solvent mixture of THF / Methanol / Water (2:1:1 v/v/v) at a concentration of 5 mM. Causality note: This specific ratio ensures the hydrophobic conjugate remains fully solvated while providing the necessary water molecules for the hydrolysis reaction.

  • Base Addition: Add 5.0 equivalents of a 1.0 M aqueous Lithium Hydroxide (LiOH) solution.

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Validation: Monitor via TLC or LC-MS. The reaction is complete when the starting material peak entirely shifts to the more polar carboxylic acid peak.

  • Workup: Carefully acidify the reaction mixture to pH 3.0 using 1.0 M HCl. This protonates the newly formed carboxylate into a carboxylic acid, allowing it to be safely extracted into an organic layer (e.g., Ethyl Acetate) or lyophilized directly.

References

  • Title: Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

Optimization

Technical Support Center: NMR Analysis of Ethyl 4-(4-formylphenoxy)butanoate

Welcome to the technical support guide for identifying impurities in "Ethyl 4-(4-formylphenoxy)butanoate" by Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for identifying impurities in "Ethyl 4-(4-formylphenoxy)butanoate" by Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. Here, we move beyond simple procedural steps to explain the underlying chemical principles that govern the appearance of impurities and how to identify them confidently.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure Ethyl 4-(4-formylphenoxy)butanoate?

When your synthesis is successful, the ¹H NMR spectrum of Ethyl 4-(4-formylphenoxy)butanoate should exhibit a distinct set of signals corresponding to each unique proton in the molecule. Understanding these expected shifts is the first step in identifying any deviations that may indicate the presence of impurities.

The structure and expected chemical shifts are outlined below:

Caption: Structure of Ethyl 4-(4-formylphenoxy)butanoate with proton assignments.

Table 1: Expected ¹H NMR Chemical Shifts for Ethyl 4-(4-formylphenoxy)butanoate in CDCl₃ [1]

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.88Singlet (s)1H
Aromatic (Ar-H ortho to -CHO)7.83Doublet (d)2H
Aromatic (Ar-H ortho to -O)6.99Doublet (d)2H
Methylene (-OCH₂CH₂-)4.11Triplet (t)2H
Methylene (-CH₂CH₂CO-)2.15Multiplet (m)2H
Methylene (-CH₂COOEt)2.58Triplet (t)2H
Ethyl Methylene (-OCH₂CH₃)4.15Quartet (q)2H
Ethyl Methyl (-OCH₂CH₃)1.26Triplet (t)3H
Q2: I see signals for unreacted starting materials. What do they look like and why are they present?

The presence of starting materials in your final product is a common issue, often resulting from incomplete reaction. The synthesis of Ethyl 4-(4-formylphenoxy)butanoate is typically a Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3] In this case, the phenoxide of 4-hydroxybenzaldehyde attacks ethyl 4-bromobutanoate.

Caption: Williamson ether synthesis pathway for Ethyl 4-(4-formylphenoxy)butanoate.

Troubleshooting Unreacted Starting Materials:

  • 4-Hydroxybenzaldehyde: This starting material is characterized by a phenolic hydroxyl proton, which can appear as a broad singlet anywhere from 4-6 ppm, and its aromatic and aldehyde protons will have slightly different shifts compared to the product.[4]

  • Ethyl 4-bromobutanoate: The key signals for this reactant are the triplet for the methylene group attached to the bromine atom (around 3.4 ppm) and the characteristic quartet and triplet of the ethyl ester group.

Table 2: ¹H NMR Signals of Common Starting Material Impurities in CDCl₃

CompoundKey ¹H NMR Signals (ppm)
4-Hydroxybenzaldehyde~9.8 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), 4-6 (broad s, 1H, OH)[4][5]
Ethyl 4-bromobutanoate~4.1 (q, 2H, OCH₂CH₃), ~3.4 (t, 2H, CH₂Br), ~2.5 (t, 2H, CH₂COO), ~2.2 (m, 2H, CH₂CH₂CH₂), ~1.2 (t, 3H, OCH₂CH₃)[6]

Causality: Incomplete reactions can be due to several factors including insufficient reaction time, low temperature, or using a weak base that does not fully deprotonate the 4-hydroxybenzaldehyde.

Q3: My spectrum shows an unexpected peak around 10-12 ppm and the aromatic region is complex. What could this be?

An unexpected peak in the 10-12 ppm region, which is downfield from the aldehyde proton, often indicates the presence of a carboxylic acid. In this specific synthesis, two common side reactions could lead to carboxylic acid impurities:

  • Oxidation of the Aldehyde: The aldehyde group of either the starting material (4-hydroxybenzaldehyde) or the product can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods.[7][8]

  • Hydrolysis of the Ester: The ethyl ester group of the product or the starting material (ethyl 4-bromobutanoate) can be hydrolyzed to a carboxylic acid if there is water present in the reaction mixture, particularly under basic conditions.[9][10][11][12]

Caption: Common side reactions leading to carboxylic acid impurities.

Table 3: ¹H NMR Signals of Common Carboxylic Acid Impurities in CDCl₃

CompoundKey ¹H NMR Signals (ppm)
4-Hydroxybenzoic acid~11-12 (broad s, 1H, COOH), ~8.0 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H)
4-(4-formylphenoxy)butanoic acid~10-12 (broad s, 1H, COOH), ~9.9 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.1 (t, 2H, OCH₂), ~2.6 (t, 2H, CH₂COOH), ~2.2 (m, 2H, CH₂CH₂CH₂)

Protocol for Confirmation: D₂O Exchange

To confirm the presence of an acidic proton (from a carboxylic acid or a phenol), a D₂O exchange experiment is invaluable.

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signal corresponding to the acidic proton (COOH or OH) will either disappear or significantly decrease in intensity. This is because the acidic protons exchange with the deuterium from D₂O, and deuterium is not observed in ¹H NMR.

Troubleshooting Summary

Observed Impurity SignalsPotential CauseSuggested Action
Signals corresponding to 4-hydroxybenzaldehyde and/or ethyl 4-bromobutanoate.Incomplete reaction.Increase reaction time, ensure the reaction temperature is adequate, or use a stronger base.
Broad singlet between 10-12 ppm.Oxidation of the aldehyde or hydrolysis of the ester.Perform a D₂O exchange to confirm the presence of a carboxylic acid. Protect the reaction from air and use anhydrous solvents.
Complex signals in the aromatic region not corresponding to the product or starting materials.Presence of multiple aromatic species (e.g., starting material, product, and oxidized product).Carefully analyze the coupling patterns and integrations. Consider 2D NMR techniques like COSY for further structural elucidation.

References

  • Foconsci Chemical. (2026, February 24).
  • PrepChem.com. Synthesis of Ethyl 4-(4-formyl phenoxy)
  • Adusumalli, S. R., & Rawal, D. G. Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry.
  • ChemicalBook. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum.
  • SpectraBase. 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook.
  • 4-hydroxybenzaldehyde 1H NMR, dmso-d6, 293 K.
  • Royal Society of Chemistry. (2022, July 26). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry.
  • Guidechem. 2969-81-5 Ethyl 4-bromobutyrate C6H11BrO2, Formula,NMR,Boiling Point,Density,Flash Point.
  • ACS Publications. (2018, March 7). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering.
  • PubChem.
  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids.
  • 4-Hydroxybenzaldehyde | C7H6O2 | MD Topology | NMR | X-Ray.
  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids.
  • Hydrolysis of esters and dialkyl malonates medi
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • ResearchGate. Oxidation of aldehydes to carboxylic acids | Download Scientific Diagram.
  • PubChem. Ethyl 4-(4-formyl-2-methoxyphenoxy)
  • BLD Pharm.
  • MilliporeSigma. ETHYL 4-(4-BROMO-2-FORMYLPHENOXY)
  • Yeast Metabolome Database.
  • PubChem. Ethyl 4-(4-formylphenoxy)
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry LibreTexts. (2023, July 17). 14.9: Hydrolysis of Esters.
  • Tokyo Chemical Industry Co., Ltd. (JP).
  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
  • Rsc.org.
  • 2012 Book Archive. Hydrolysis of Esters.
  • Benchchem. Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(2-bromo-6- formylphenoxy)
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Tokyo Chemical Industry Co., Ltd. (APAC).
  • Francis Academic Press.
  • SpectraBase. Ethyl 4-{[(2,6-dimethoxyphenoxy)

Sources

Troubleshooting

Alternative purification methods for "Ethyl 4-(4-formylphenoxy)butanoate"

Technical Support Center: Troubleshooting & Alternative Purification for Ethyl 4-(4-formylphenoxy)butanoate Introduction Welcome to the Application Science Technical Support Center. This guide addresses the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Alternative Purification for Ethyl 4-(4-formylphenoxy)butanoate

Introduction Welcome to the Application Science Technical Support Center. This guide addresses the purification challenges associated with Ethyl 4-(4-formylphenoxy)butanoate (CAS: 92991-64-5), a critical intermediate in drug development and organic synthesis[1]. Typically synthesized via the Williamson etherification of 4-hydroxybenzaldehyde and ethyl 4-bromobutanoate[2], the crude product often contains unreacted starting materials and is highly prone to ester hydrolysis or aldehyde oxidation. Because standard silica gel chromatography is solvent-intensive, difficult to scale, and can cause degradation of the aldehyde moiety, we have developed this troubleshooting guide to provide robust, scalable, and chromatography-free alternative purification methods[3].

Section 1: Troubleshooting & FAQs

Q1: My crude reaction mixture contains significant amounts of unreacted 4-hydroxybenzaldehyde. How can I selectively remove it without column chromatography? A: Use a Selective Liquid-Liquid Extraction (Mild Alkaline Wash) . Mechanistic Causality: 4-Hydroxybenzaldehyde possesses a phenolic hydroxyl group with a pKa of approximately 7.6. By washing the organic layer with a mild, dilute alkaline solution (e.g., 5% Na₂CO₃), you deprotonate the phenol, driving it into the aqueous phase as a water-soluble phenoxide salt. The target molecule, Ethyl 4-(4-formylphenoxy)butanoate, lacks acidic protons and remains safely in the organic phase. Avoid strong bases (like NaOH) to prevent premature hydrolysis of your ethyl ester.

Q2: I need >98% purity for a downstream pharmaceutical intermediate, but my compound is an oil that resists crystallization. What is the most robust, scalable alternative to silica gel? A: Implement a Sodium Bisulfite Adduct Purification . Mechanistic Causality: Aldehydes uniquely and reversibly react with aqueous sodium bisulfite (NaHSO₃) to form highly crystalline, insoluble α-hydroxysulfonate salts (bisulfite adducts)[3]. Non-aldehydic impurities (such as unreacted ethyl 4-bromobutanoate or alkylated byproducts) do not react and remain in the organic phase. By filtering the precipitated adduct, you effectively isolate the aldehyde from the entire organic matrix, bypassing the need for chromatographic separation[3].

Q3: Traditional regeneration of the aldehyde from the bisulfite adduct requires strong aqueous acids or bases, which hydrolyzes my ethyl ester group. How do I prevent this? A: Use Nonaqueous Regeneration with Chlorotrimethylsilane (TMS-Cl) . Mechanistic Causality: To preserve the sensitive ethyl ester, the regeneration must occur under neutral, non-aqueous conditions. By suspending the bisulfite adduct in acetonitrile and treating it with TMS-Cl, the sulfonate group is silylated and subsequently decomposes. This irreversible reaction drives to completion by releasing volatile sulfur dioxide (SO₂) and hexamethyldisiloxane, alongside precipitating sodium chloride (NaCl)[4]. The target aldehyde is regenerated with intact ester functionality and exceptional purity[4].

Section 2: Quantitative Method Comparison

To assist in selecting the appropriate purification strategy, the following table summarizes the performance metrics of each method based on internal validation and literature standards.

Purification MethodTypical Yield (%)Final Purity (%)ScalabilityEster Hydrolysis RiskTime Required
Silica Column Chromatography 75 - 8595 - 98Low (Solvent heavy)Low6 - 8 hours
Mild Alkaline Wash 90 - 9585 - 90HighModerate (if pH > 10)1 - 2 hours
Bisulfite Adduct + Aqueous Regen 60 - 70> 98HighHigh (Requires acid/base)4 - 5 hours
Bisulfite Adduct + TMS-Cl Regen 85 - 90 > 99 High None (Neutral/Nonaqueous)3 - 4 hours

Section 3: Experimental Protocols

Protocol A: Mild Alkaline Wash (Removal of Phenolic Impurities) Self-Validating Step: The aqueous layer will turn distinctly yellow if unreacted 4-hydroxybenzaldehyde is present, confirming successful extraction.

  • Dilute the crude reaction mixture containing Ethyl 4-(4-formylphenoxy)butanoate in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic phase with an equal volume of cold 5% aqueous Sodium Carbonate (Na₂CO₃). Note: Do not use NaOH or KOH.

  • Separate the layers. Extract the aqueous layer once more with a small volume of organic solvent to minimize yield loss.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Bisulfite Adduct Formation & Nonaqueous Regeneration Self-Validating Step: The formation of a dense, white crystalline solid upon adding NaHSO₃ confirms adduct formation. The release of gas (SO₂) during TMS-Cl addition confirms successful regeneration.

  • Adduct Formation: Dissolve the crude Ethyl 4-(4-formylphenoxy)butanoate in a minimal amount of ethyl acetate or n-propyl acetate.

  • Add a saturated aqueous solution of Sodium Metabisulfite (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃) dropwise at room temperature while stirring vigorously[3].

  • Stir for 1-2 hours until a thick white precipitate (the bisulfite adduct) forms[3].

  • Filter the suspension and wash the solid cake thoroughly with cold ethyl acetate to remove all non-aldehydic organic impurities. Dry the solid under a vacuum.

  • Nonaqueous Regeneration: Suspend the dry bisulfite adduct in anhydrous acetonitrile under a nitrogen atmosphere[4].

  • Add 2.5 equivalents of Chlorotrimethylsilane (TMS-Cl) and heat the mixture to 50 °C for 2 hours[4].

  • Cool to room temperature. Filter the mixture to remove the precipitated NaCl[4].

  • Concentrate the filtrate under reduced pressure to yield highly pure Ethyl 4-(4-formylphenoxy)butanoate as an oil.

Section 4: Visual Workflow

G A Crude Mixture (Aldehyde + Impurities) B Add NaHSO₃ (aq) Vigorous Stirring A->B Phase Transfer C Bisulfite Adduct (Solid Precipitate) B->C Crystallization D Filter & Wash (Removes Impurities) C->D Isolation E TMS-Cl in MeCN Nonaqueous Cleavage D->E Regeneration F Pure Target (Intact Ethyl Ester) E->F High Yield

Workflow of Bisulfite Adduct Purification and Nonaqueous Regeneration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15517709, Ethyl 4-(4-formylphenoxy)butanoate". PubChem. Available at:[Link]

  • Han, J., et al. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis". PMC (PubMed Central), August 19, 2024. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of "Ethyl 4-(4-formylphenoxy)butanoate" with other aldehyde-containing linkers

Advanced Bioconjugation Strategies: A Comparative Guide to Ethyl 4-(4-formylphenoxy)butanoate and Alternative Aldehyde Linkers As bioconjugation chemistries evolve, the demand for highly stable, site-specific, and orthog...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Bioconjugation Strategies: A Comparative Guide to Ethyl 4-(4-formylphenoxy)butanoate and Alternative Aldehyde Linkers

As bioconjugation chemistries evolve, the demand for highly stable, site-specific, and orthogonal linkers has never been greater. For researchers developing Antibody-Drug Conjugates (ADCs), targeted nanoparticles, and peptide-based therapeutics, the selection of the linker dictates the pharmacokinetic stability and safety profile of the final construct[1].

This guide provides an in-depth, objective comparison of Ethyl 4-(4-formylphenoxy)butanoate —a versatile, bifunctional aromatic aldehyde linker—against other prominent aldehyde-containing alternatives. By examining the mechanistic causality behind these chemistries, we establish a framework for selecting the optimal linker for your specific drug development workflow.

Mechanistic Insights: Aromatic vs. Aliphatic Aldehydes

The core utility of aldehyde linkers lies in the electrophilic nature of the carbonyl carbon, which readily reacts with nucleophiles like amines, hydrazines, and aminooxy groups[2]. However, the local chemical environment of the aldehyde drastically alters its reaction kinetics and the stability of the resulting bond.

  • Aromatic Aldehydes (e.g., Ethyl 4-(4-formylphenoxy)butanoate): This linker (PubChem CID 15517709) features a formyl group positioned para to an ether linkage on a benzene ring[3]. This push-pull electronic system stabilizes the aldehyde. When reacted with alpha-effect nucleophiles (such as aminooxy groups or hydrazines), it forms an oxime or hydrazone bond. Because this new double bond is conjugated with the aromatic π -system, the ground-state energy of the linkage is significantly lowered. This resonance stabilization renders the aromatic oxime highly resistant to hydrolysis, even in the acidic environment of the lysosome (pH ~4.5), eliminating the need for secondary reduction steps[1]. Furthermore, aromatic aldehydes are prime candidates for Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms an essentially irreversible C–C bond, providing unparalleled in vivo stability[4].

  • Aliphatic Aldehydes (e.g., m-PEG4-aldehyde): Commonly used for protein PEGylation, aliphatic aldehydes react with primary amines (like the ϵ -amine of lysine) to form a Schiff base (imine)[2]. Mechanistically, this C=N bond is hydrolytically unstable in aqueous environments. To achieve a stable linkage, the system requires reductive amination (typically using sodium cyanoborohydride, NaCNBH 3​ ) to convert the imine into a stable secondary amine[2][5]. This mandatory reduction step can be detrimental to sensitive biomolecules, potentially reducing critical disulfide bridges.

  • Alkynyl Aldehydes: A newer class of linkers designed for thiol-specific bioconjugation. They leverage proximity-driven thiol-Michael additions to conjugate to cysteine residues[6]. While highly selective, linkages formed via Michael addition can be susceptible to retro-Michael reactions in systemic circulation (similar to traditional maleimides), leading to premature payload release[6].

Comparative Performance Data

The following table synthesizes the reactivity profiles and stability metrics of these three distinct aldehyde linker classes to guide empirical selection.

Linker ClassRepresentative CompoundReactive HandleLigation TargetLigation Kinetics & ConditionsLinkage Stability (Plasma)
Aromatic Aldehyde Ethyl 4-(4-formylphenoxy)butanoateAryl-CHOAminooxy / HydrazineFast (Aniline catalyzed, pH 4.5–6.0)High (Resonance-stabilized Oxime/Hydrazone)
Aliphatic Aldehyde m-PEG4-aldehydeAlkyl-CHOPrimary AminesSlow (Requires reductive amination)High (Only post-reduction to secondary amine)
Alkynyl Aldehyde TMS-Alkynyl AldehydeAlkynyl-CHOThiols (Cysteine)Fast (Proximity-driven thiol-Michael)Moderate (Susceptible to retro-Michael release)

Experimental Workflows & Self-Validating Protocols

Ethyl 4-(4-formylphenoxy)butanoate is uniquely advantageous because its ethyl ester moiety acts as a built-in protecting group. It allows for aggressive upstream synthesis or payload attachment without prematurely reacting the aldehyde.

Bioconjugation Logic & Pathway

G A Ethyl 4-(4-formylphenoxy)butanoate (Aromatic Aldehyde + Ester) B Ester Hydrolysis (LiOH, THF/H2O) A->B Step 1 C Carboxylic Acid Intermediate B->C D NHS Activation (EDC/NHS) C->D Step 2 E Amine-Bearing Payload (e.g., Cytotoxin) D->E Step 3 F Payload-Linker Conjugate (Free Aromatic Aldehyde) E->F G Aminooxy/Hydrazine Target (e.g., Engineered Antibody) F->G Step 4 (pH 4.5-6.0) H Stable Oxime/Hydrazone Linkage (Bioconjugate) G->H Ligation

Orthogonal bioconjugation workflow utilizing Ethyl 4-(4-formylphenoxy)butanoate.

Protocol 1: Orthogonal Deprotection and Payload Conjugation

Objective: Convert the ethyl ester to an active NHS ester and conjugate a primary amine-bearing payload, preserving the aldehyde handle. Causality: The ester must be hydrolyzed under strictly controlled, mild basic conditions to prevent Cannizzaro-type disproportionation of the aldehyde group.

  • Saponification: Dissolve Ethyl 4-(4-formylphenoxy)butanoate in a 1:1 mixture of THF/H 2​ O. Add 1.2 molar equivalents of LiOH. Stir at 4°C for 2 hours.

    • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the ester spot and the emergence of a baseline spot confirms conversion. Quench with 1M HCl to pH 3 and extract with Ethyl Acetate.

  • Activation: Dissolve the isolated carboxylic acid intermediate in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of N-Hydroxysuccinimide (NHS). Stir for 4 hours at 25°C.

    • Self-Validation Check: Analyze an aliquot via LC-MS to confirm the mass shift corresponding to the NHS ester intermediate prior to proceeding.

  • Payload Coupling: Add the amine-bearing payload (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) directly to the reaction mixture. Stir for 6 hours.

    • Self-Validation Check: LC-MS must confirm the formation of the Payload-Linker conjugate, ensuring the aldehyde mass remains intact and unoxidized.

Protocol 2: Site-Specific Oxime Ligation & Stability Validation

Objective: Conjugate the aldehyde-bearing payload to an aminooxy-functionalized biomolecule (e.g., an engineered antibody). Causality: Oxime formation is highly pH-dependent. Operating at pH 4.5–5.5 protonates the aldehyde's carbonyl oxygen (increasing electrophilicity) while keeping the aminooxy group (pKa ~4.6) sufficiently unprotonated and nucleophilic.

  • Ligation Setup: Buffer exchange the aminooxy-protein into 100 mM Sodium Acetate buffer (pH 5.0). Add 10 mM aniline as a nucleophilic catalyst to accelerate the reaction.

  • Conjugation: Add 5–10 molar equivalents of the Payload-Linker conjugate (from Protocol 1) dissolved in DMSO. Ensure the final DMSO concentration remains <5% v/v to prevent protein denaturation. Incubate at 25°C for 12–24 hours.

    • Self-Validation Check: Monitor the reaction non-destructively via UV-Vis spectroscopy. The formation of the aromatic oxime introduces a distinct bathochromic (red) shift compared to the starting materials, allowing real-time kinetic tracking.

  • Purification: Remove unreacted payload and aniline via Size Exclusion Chromatography (SEC).

  • Plasma Stability Assay: Incubate the purified bioconjugate in human plasma at 37°C.

    • Self-Validation Check: Extract aliquots at Days 1, 3, and 7. Quantify the intact conjugate via LC-MS/MS. A successfully resonance-stabilized aromatic oxime will exhibit <5% free payload release over 7 days, validating the structural integrity of the linker[1][5].

Conclusion

While aliphatic aldehyde linkers like m-PEG4-aldehyde remain foundational for standard PEGylation[2][7], they fall short in applications requiring high physiological stability without the use of harsh reducing agents. Ethyl 4-(4-formylphenoxy)butanoate bridges this gap. By combining an orthogonally protected carboxylate with a resonance-stabilized aromatic aldehyde, it provides researchers with a highly controllable, self-validating system for generating next-generation, non-cleavable bioconjugates.

References

  • Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes ACS Publications URL:[4]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry PMC / NIH URL:[1]

  • Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 PubChem URL:[3]

  • A Comparative Guide to Bioconjugate Linker Stability: Evaluating m-PEG4-aldehyde Linkages Against Alternatives Benchchem URL:[5]

  • comparative analysis of different length PEG-aldehyde linkers Benchchem URL:[7]

  • The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide Benchchem URL:[2]

  • Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group Chinese Chemical Society URL:[6]

Sources

Comparative

A Researcher's Guide to Aromatic Aldehyde Reactivity in Bifunctional Linkers

In the intricate world of bioconjugation and the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of success.[1][2] These linke...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of bioconjugation and the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of success.[1][2] These linkers bridge the gap between a biomolecule and a payload, and their chemical properties dictate the stability, efficacy, and safety of the final conjugate.[2] Aromatic aldehydes are a cornerstone of many linker technologies, prized for their ability to form stable covalent bonds with nucleophiles on biomolecules. However, not all aromatic aldehydes are created equal. Their reactivity can be finely tuned by the electronic nature of substituents on the aromatic ring, a feature that can be harnessed to optimize conjugation strategies.

This guide offers an in-depth comparison of the reactivity of various aromatic aldehydes used in bifunctional linkers. We will explore the underlying principles governing their reactivity, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation endeavors.

The Electron Economy: How Substituents Modulate Aldehyde Reactivity

The reactivity of an aromatic aldehyde in the context of bioconjugation is fundamentally about the electrophilicity of its carbonyl carbon. This carbon atom is the target for nucleophilic attack by groups on a biomolecule, such as the amine of a lysine residue. The electron density at this carbonyl carbon is heavily influenced by substituents on the aromatic ring, which can either donate or withdraw electrons, thereby modulating its reactivity.[3][4]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) are electron-withdrawing. They pull electron density away from the aromatic ring through inductive and resonance effects. This, in turn, makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. The practical consequence is a faster reaction rate. For instance, para-nitrobenzaldehyde is significantly more reactive towards nucleophiles than unsubstituted benzaldehyde.[3][5]

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH3), amino (-NH2), and alkyl groups (-CH3) are electron-donating. They push electron density into the aromatic ring, which then delocalizes to the carbonyl carbon. This increased electron density makes the carbonyl carbon less electrophilic and, therefore, less reactive. As a result, aldehydes like para-methoxybenzaldehyde react more slowly with nucleophiles.[3][6]

This principle of "tuning" reactivity is a powerful tool in the design of bifunctional linkers, allowing for precise control over the kinetics of the conjugation reaction.

G cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG e.g., -NO2, -CN, -F AromaticRing_EWG Aromatic Ring EWG->AromaticRing_EWG Inductive/Resonance Withdrawal Aldehyde_EWG Aldehyde (C=O) AromaticRing_EWG->Aldehyde_EWG Decreased e- density Reactivity_EWG Increased Reactivity Aldehyde_EWG->Reactivity_EWG Increased Electrophilicity EDG e.g., -OCH3, -NH2 AromaticRing_EDG Aromatic Ring EDG->AromaticRing_EDG Inductive/Resonance Donation Aldehyde_EDG Aldehyde (C=O) AromaticRing_EDG->Aldehyde_EDG Increased e- density Reactivity_EDG Decreased Reactivity Aldehyde_EDG->Reactivity_EDG Decreased Electrophilicity

Figure 1. The influence of electronic effects on the reactivity of aromatic aldehydes.

A Tale of Two Reactions: Reductive Amination and Oxime Ligation

Two of the most widely employed bioconjugation reactions involving aromatic aldehydes are reductive amination and oxime ligation. The choice between them often depends on the desired stability of the linkage and the specific functional groups available on the biomolecule.

Reductive Amination: Forging a Stable C-N Bond

Reductive amination is a classic and robust method for forming a stable secondary or tertiary amine linkage between an aldehyde and a primary or secondary amine, respectively.[7][8] The reaction proceeds in two steps: the initial, reversible formation of a Schiff base (imine), followed by its irreversible reduction to a stable amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).[7][8] The rate-limiting step is typically the formation of the imine, which is directly influenced by the electrophilicity of the aldehyde.[8]

Table 1: Relative Reactivity of Substituted Benzaldehydes in Reductive Amination

Aromatic AldehydeSubstituent (para-position)Electronic EffectRelative Reaction Rate
4-Nitrobenzaldehyde-NO₂Strong EWG+++++
4-Cyanobenzaldehyde-CNStrong EWG++++
4-Fluorobenzaldehyde-FWeak EWG+++
Benzaldehyde-HNeutral++
4-Methylbenzaldehyde-CH₃Weak EDG+
4-Methoxybenzaldehyde-OCH₃Strong EDG-

This table presents a qualitative comparison of reaction rates. Actual rates are dependent on specific reaction conditions such as pH, solvent, and the nature of the amine.

Oxime Ligation: A Bioorthogonal Marvel

Oxime ligation is the reaction between an aldehyde or ketone and an aminooxy or hydrazide group to form a stable oxime or hydrazone linkage, respectively.[9][10][11][12] This reaction is highly chemoselective and can be performed under mild, physiological conditions without the need for a reducing agent, making it a "bioorthogonal" reaction.[13] The rate of oxime ligation is also accelerated by the presence of electron-withdrawing groups on the aromatic aldehyde.[9][11][12] Aniline has been shown to be an effective catalyst for this reaction, significantly increasing the reaction rate at neutral pH.[9][11][12][14]

G start Start: Aldehyde-Linker & Biomolecule with Amine step1 Step 1: Schiff Base (Imine) Formation (Reversible, pH-dependent) start->step1 step2 Step 2: Reduction with a reducing agent (e.g., NaBH3CN, STAB) step1->step2 end End: Stable Secondary/Tertiary Amine Linkage step2->end

Figure 2. A simplified workflow for a typical reductive amination reaction.

Experimental Protocols: Putting Theory into Practice

To facilitate the rational selection of an aromatic aldehyde linker, we provide a detailed protocol for a comparative reactivity study using reductive amination as a model reaction.

Objective: To quantitatively compare the reaction rates of a panel of para-substituted benzaldehydes with a model primary amine.

Materials:

  • 4-Nitrobenzaldehyde, 4-cyanobenzaldehyde, 4-fluorobenzaldehyde, benzaldehyde, 4-methylbenzaldehyde, and 4-methoxybenzaldehyde

  • Benzylamine (as a model primary amine)

  • Anhydrous methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vials with magnetic stir bars

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each aromatic aldehyde in anhydrous methanol.

    • Prepare a 10 mM stock solution of benzylamine in anhydrous methanol.

    • Prepare a 100 mM stock solution of NaBH₃CN in PBS.

  • Reaction Setup:

    • For each aldehyde, set up a reaction vial containing:

      • 500 µL of the 10 mM aldehyde stock solution.

      • 500 µL of the 10 mM benzylamine stock solution.

    • Initiate the reactions by adding 100 µL of the 100 mM NaBH₃CN stock solution to each vial.

    • Start a timer and stir the reactions at room temperature.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 450 µL of a 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (50:50) solution. This will stop the reaction and prepare the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Develop a gradient elution method that effectively separates the starting aldehyde, the benzylamine, and the corresponding N-benzylaniline product.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the product at each time point for each reaction.

    • Generate a standard curve for a known concentration of the product to convert peak area to concentration.

    • Plot the concentration of the product versus time for each aldehyde.

    • The initial slope of each curve represents the initial reaction rate. Compare these rates to determine the relative reactivity of the different aldehydes.

Expected Outcome: The reaction rates will follow the trend predicted by the electronic effects of the substituents, with 4-nitrobenzaldehyde reacting the fastest and 4-methoxybenzaldehyde the slowest. This experiment provides robust, quantitative data for comparing the reactivity of different aromatic aldehyde linkers.

Conclusion: A Strategic Choice for Optimal Bioconjugation

The reactivity of aromatic aldehydes in bifunctional linkers is a tunable parameter that can be strategically manipulated to achieve desired outcomes in bioconjugation. By understanding the influence of electron-withdrawing and electron-donating groups, researchers can select linkers that are tailored to the specific requirements of their application. For rapid conjugations, especially with sensitive biomolecules, highly reactive aldehydes with electron-withdrawing groups are advantageous. Conversely, for applications requiring slower, more controlled reactions, aldehydes with electron-donating groups may be more suitable. The experimental framework provided in this guide offers a practical approach to empirically determine the optimal linker for any given bioconjugation challenge, paving the way for the development of more effective and well-defined bioconjugates.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific protein bioconjugation. Bioconjugate Chemistry, 26(2), 176-192. [Link]

  • Shao, J., & Tam, J. P. (1995). Unprotected peptides as building blocks for the synthesis of peptide dendrimers with oxime, hydrazone, and thiazolidine linkages. Journal of the American Chemical Society, 117(14), 3893-3899. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Semantic Scholar. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oxime and Hydrazone Ligations: A Story of Discovery. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Organic Chemistry Tutor. (2024, February 11). EWG vs EDG Groups on Benzaldehyde Electrophilicity. YouTube. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. [Link]

  • Im, S., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]

  • Lee, J., et al. (2018). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. ResearchGate. [Link]

  • Abd-Elhady, M. F., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Molecules. [Link]

  • van der Vliet, K. M., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. [Link]

  • Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Chen, Y., et al. (2014). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. [Link]

  • Tummala, R., et al. (2016). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Journal of Mass Spectrometry. [Link]

  • Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). [Link]

  • Hudak, J. E., et al. (2011). Bifunctional “click” linkers. ResearchGate. [Link]

  • Le, N. H., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

Sources

Validation

A Comparative Guide to Cleavable Linkers in Drug Conjugates: From Established Workhorses to Emerging Strategies

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The precision of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), is criticall...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precision of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker that connects the targeting moiety to the potent payload.[1] An ideal linker must be a master of dual roles: steadfastly stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet exquisitely sensitive to the unique microenvironment of the target tissue to unleash the therapeutic payload with maximum effect.[2] Cleavable linkers, which are designed to break under specific physiological or chemical triggers, are the cornerstone of many successful ADCs in clinical use and development.[3][4]

This guide provides a comprehensive comparison of the major classes of cleavable linkers, evaluating their stability, cleavage mechanisms, and strategic applications. We will delve into the well-established hydrazone, disulfide, and peptide linkers, and also explore emerging strategies, including a discussion on aryl ether-based linkers, a class that would encompass a hypothetical "phenoxybutanoate" structure.

The Critical Role of the Cleavage Mechanism

The choice of a cleavable linker is dictated by the desired site of payload release, which in turn is determined by the biology of the target and the nature of the payload.[2] The three primary triggers for linker cleavage are pH, redox potential, and enzymatic activity. Each of these has been exploited to create linkers with distinct stability profiles and therapeutic windows.

Established Cleavable Linkers: A Head-to-Head Comparison

The most extensively studied and clinically validated cleavable linkers fall into three main categories: pH-sensitive hydrazones, redox-sensitive disulfides, and enzyme-labile peptide linkers.[4]

pH-Sensitive Hydrazone Linkers

Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5][] This pH differential provides a selective mechanism for intracellular drug release.

  • Cleavage Mechanism: Acid-catalyzed hydrolysis of the hydrazone bond.[7]

  • Stability: Early generation hydrazone linkers showed limited plasma stability, leading to premature drug release.[] However, the introduction of steric hindrance or electron-donating groups near the hydrazone bond has improved their stability in circulation.[9]

  • Advantages: Simple and well-understood chemistry. The rate of hydrolysis can be tuned by modifying the electronic properties of the linker.[]

  • Disadvantages: Can still be susceptible to hydrolysis in plasma, especially over extended periods, which can lead to off-target toxicity. Their stability can be highly variable and may not always correlate well between in vitro buffer stability and in vivo plasma stability.[4]

  • Clinical Example: Gemtuzumab ozogamicin (Mylotarg®) utilizes a hydrazone linker to release its calicheamicin payload.[]

Redox-Sensitive Disulfide Linkers

Disulfide linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.[10] The cytoplasm has a much higher concentration of reducing agents, such as glutathione (GSH), which can readily cleave disulfide bonds.

  • Cleavage Mechanism: Reduction of the disulfide bond to two thiol groups by intracellular reducing agents like glutathione.[]

  • Stability: Generally stable in the oxidizing environment of the bloodstream. The stability can be further enhanced by introducing steric hindrance around the disulfide bond.[11]

  • Advantages: Provides a highly specific release mechanism based on a distinct physiological difference between the intracellular and extracellular compartments. Can facilitate a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[]

  • Disadvantages: Can be susceptible to premature cleavage by circulating thiols, although this is less of a concern with sterically hindered designs. The efficiency of cleavage can depend on the levels of intracellular glutathione, which can vary between different cell types.

  • Clinical Example: Mirvetuximab soravtansine (ELAHERE™) employs a disulfide-containing linker.[12]

Enzyme-Labile Peptide Linkers

Peptide linkers are designed to be cleaved by specific proteases that are highly expressed in the lysosomes of tumor cells, such as cathepsin B.[12][13]

  • Cleavage Mechanism: Enzymatic hydrolysis of a specific peptide sequence by lysosomal proteases.[14]

  • Stability: Typically very stable in plasma due to the low activity of lysosomal proteases in circulation.[13] The Val-Cit (valine-citrulline) dipeptide is a widely used motif known for its high plasma stability and efficient cleavage by cathepsin B.[9][12]

  • Advantages: Offers high plasma stability and a well-defined release mechanism. The specificity of the peptide sequence for a particular protease provides an additional layer of selectivity.[9]

  • Disadvantages: The Val-Cit linker has shown susceptibility to cleavage by carboxylesterase Ces1C in mouse plasma, which can complicate preclinical evaluation.[12][15] It has also been reported to be cleaved by human neutrophil elastase, which could lead to off-target toxicity.[15]

  • Clinical Example: Brentuximab vedotin (Adcetris®) uses a Val-Cit linker to release its payload, monomethyl auristatin E (MMAE).[9]

Comparative Data Summary

The following table summarizes the key characteristics of the major cleavable linkers:

Linker TypeCleavage TriggerPrimary Site of CleavagePlasma StabilityKey AdvantagesKey DisadvantagesClinical Example(s)
Hydrazone Low pHEndosomes/LysosomesModerate to GoodTunable release kinetics, simple chemistry.[]Potential for premature release in circulation.[4]Gemtuzumab ozogamicin (Mylotarg®)[]
Disulfide High Glutathione (GSH) ConcentrationCytoplasmGood to ExcellentHigh intracellular specificity, potential for bystander effect.[]Susceptible to circulating thiols (less so with hindered designs).Mirvetuximab soravtansine (ELAHERE™)[12]
Peptide (e.g., Val-Cit) Lysosomal Proteases (e.g., Cathepsin B)LysosomesExcellentHigh plasma stability, specific release mechanism.[9][13]Species-specific plasma instability (mouse), potential off-target cleavage.[12][15]Brentuximab vedotin (Adcetris®)[9]

Visualizing Cleavage Mechanisms

Cleavage_Mechanisms Figure 1: Cleavage Mechanisms of Common Linkers cluster_pH pH-Sensitive (Hydrazone) cluster_Redox Redox-Sensitive (Disulfide) cluster_Enzyme Enzyme-Labile (Peptide) ADC_H ADC-Hydrazone-Payload Endosome Acidic Environment (Endosome/Lysosome, pH 4.5-6.5) ADC_H->Endosome Internalization Released_H Released Payload Endosome->Released_H Hydrolysis ADC_S ADC-S-S-Payload Cytoplasm Reducing Environment (Cytoplasm, High GSH) ADC_S->Cytoplasm Internalization Released_S Released Payload Cytoplasm->Released_S Reduction ADC_P ADC-Peptide-Payload Lysosome Lysosomal Proteases (e.g., Cathepsin B) ADC_P->Lysosome Internalization Released_P Released Payload Lysosome->Released_P Enzymatic Cleavage

Caption: Figure 1: Cleavage Mechanisms of Common Linkers

Emerging and Niche Linker Technologies

The quest for linkers with improved stability and more specific cleavage mechanisms is ongoing. Several novel strategies are under investigation:

  • β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of some tumor types. This approach offers the potential for high tumor selectivity.

  • Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by lysosomal sulfatases, offering another enzyme-based release strategy with excellent plasma stability.

  • Aryl Ether Linkers and the "Phenoxybutanoate" Concept: While a "phenoxybutanoate linker" is not a standard term in ADC literature, aryl ether bonds are found in some non-cleavable linkers due to their high stability.[16] However, the cleavage of phenoxybutyrate structures by cytochrome P450 enzymes has been observed in other contexts, such as herbicide metabolism. This raises the intriguing possibility of designing aryl ether-based linkers that could be cleaved by specific P450 enzymes overexpressed in certain tumors. Such a strategy is still exploratory and would require significant research to validate its feasibility and selectivity in a therapeutic context.

Experimental Protocol: Assessing Linker Stability in Human Plasma

A critical step in the development of any new linker is the evaluation of its stability in a biologically relevant matrix. The following is a representative protocol for an in vitro plasma stability assay.

Plasma_Stability_Workflow Figure 2: Workflow for Plasma Stability Assay Start Start: ADC Sample Incubate Incubate ADC in Human Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points (e.g., 0, 1, 6, 24, 48h) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile Precipitation) Timepoints->Quench Separate Separate Plasma Proteins (Centrifugation) Quench->Separate Analyze Analyze Supernatant by LC-MS/MS for Free Payload Separate->Analyze Quantify Quantify Released Payload vs. Time Analyze->Quantify End End: Determine Linker Half-life Quantify->End

Caption: Figure 2: Workflow for Plasma Stability Assay

Methodology:

  • Preparation: Prepare a stock solution of the ADC in a suitable buffer. Obtain fresh human plasma (with anticoagulant).

  • Incubation: Spike the ADC into the human plasma at a final concentration relevant to expected therapeutic levels. Incubate the mixture in a temperature-controlled environment at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Reaction Quenching and Protein Precipitation: Immediately quench the reaction and precipitate the plasma proteins by adding a cold organic solvent, such as acetonitrile (typically 3 volumes). Vortex the samples vigorously.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the released (free) payload. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the free payload.

  • Data Analysis: Plot the concentration of the released payload over time. Calculate the percentage of intact ADC remaining at each time point and determine the in vitro plasma half-life of the linker.

Causality Behind Experimental Choices:

  • Human Plasma: Using human plasma provides a more clinically relevant matrix than simple buffer solutions, as it contains a complex mixture of enzymes, proteins, and other molecules that could potentially cleave the linker.

  • 37°C Incubation: This temperature mimics physiological conditions in the human body.

  • LC-MS/MS Analysis: This analytical technique offers high sensitivity and specificity for quantifying the small molecule payload, allowing for accurate measurement of even low levels of premature release.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. The established hydrazone, disulfide, and peptide linkers each offer a unique set of advantages and disadvantages, and their selection should be carefully considered based on the specific application. While the "phenoxybutanoate linker" is not a recognized class, the exploration of novel cleavage strategies, including those based on aryl ether chemistry, highlights the dynamic nature of this field. As our understanding of tumor biology and linker chemistry deepens, we can expect the development of next-generation linkers with even greater stability, specificity, and therapeutic efficacy.

References

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Comparative

A Comparative Guide to Linker Performance: Ethyl 4-(4-formylphenoxy)butanoate vs. PEG Linkers in Bioconjugate Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success. Its chemical nature profoundly influences the stability, solubility, pharmacokinetics (PK), and ultimately, the efficacy and safety of the conjugate. This guide provides an in-depth comparison of a lesser-known aromatic linker, Ethyl 4-(4-formylphenoxy)butanoate, with the widely adopted polyethylene glycol (PEG) linkers.

The Central Role of the Linker in Drug Conjugates

A linker in a bioconjugate is not merely a spacer; it is a dynamic component that must maintain stability in systemic circulation to prevent premature drug release and off-target toxicity.[][2] Upon reaching the target cell, it should facilitate the efficient release of the active payload.[3] The physicochemical properties of the linker, such as its hydrophilicity or hydrophobicity, play a pivotal role in the overall characteristics of the bioconjugate.[]

PEG Linkers: The Gold Standard of Hydrophilicity

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[5] Their widespread use in bioconjugation stems from a unique combination of properties that address many of the challenges associated with delivering hydrophobic payloads.[6]

Key Advantages of PEG Linkers:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation.[] Hydrophilic PEG linkers create a hydration shell around the payload, significantly improving the solubility and stability of the entire ADC.[8]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers shields the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[8][9]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the antibody or payload, reducing the risk of an immune response.[8]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues caused by hydrophobic drugs, PEG linkers enable the attachment of a higher number of drug molecules per antibody, which can lead to enhanced potency.[8][10]

The length of the PEG chain can be precisely controlled to fine-tune the properties of the ADC. Monodisperse PEG linkers, with a uniform molecular weight, are often preferred to ensure the homogeneity of the final product.

Ethyl 4-(4-formylphenoxy)butanoate: An Aromatic, Potentially Hydrophobic Alternative

Ethyl 4-(4-formylphenoxy)butanoate is an aromatic compound with a distinct chemical structure.[11] While not as extensively characterized as a linker in the scientific literature as PEG, its structure provides insights into its potential properties and applications.

Structural Analysis and Inferred Properties:

  • Hydrophobicity: The presence of a benzene ring and a butyrate chain suggests that this linker is likely to be more hydrophobic than PEG linkers. This hydrophobicity could influence the overall solubility and pharmacokinetic profile of the resulting conjugate, potentially leading to faster clearance.[12]

  • Reactivity: The key functional group for conjugation is the terminal aldehyde (formyl group). Aldehydes can react with various nucleophiles, such as hydrazides or aminooxy groups, to form stable covalent bonds. This provides a specific and controllable method for payload attachment.

  • Cleavability: The ester and ether bonds within the structure could potentially be susceptible to cleavage under certain physiological conditions (e.g., by esterases or at low pH), which would classify it as a cleavable linker.[2][13][14] However, the stability of these bonds would need to be experimentally determined.

Head-to-Head Comparison: Ethyl 4-(4-formylphenoxy)butanoate vs. PEG Linkers

FeatureEthyl 4-(4-formylphenoxy)butanoate (Inferred)PEG Linkers (Established)
Hydrophilicity Likely HydrophobicHighly Hydrophilic
Impact on Solubility May decrease the solubility of the conjugateSignificantly increases the solubility of the conjugate
Potential for Aggregation Higher potential, especially with hydrophobic payloadsReduces aggregation of the conjugate[8]
Pharmacokinetics May lead to faster clearance and shorter half-life[12]Prolongs circulation half-life[8]
Drug-to-Antibody Ratio (DAR) May be limited by hydrophobicity-induced aggregationEnables higher DARs[10]
Conjugation Chemistry Aldehyde-based (e.g., with hydrazides, aminooxy groups)Various (e.g., maleimide for thiols, NHS ester for amines)
Cleavability Potentially cleavable (ester/ether bonds)Can be designed as cleavable or non-cleavable[]

Experimental Protocols for Linker Evaluation

To empirically compare the performance of these two linkers, a series of standardized experiments would be required.

Synthesis of Linker-Payload Conjugates

This involves the chemical synthesis of the linker attached to the desired payload, with a reactive handle for conjugation to the antibody.

Synthesis of Ethyl 4-(4-formylphenoxy)butanoate: This can be achieved through a Williamson ether synthesis by reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate.[15]

Antibody-Drug Conjugation

Protocol for Aldehyde-based Conjugation (for Ethyl 4-(4-formylphenoxy)butanoate):

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Dissolve the aldehyde-functionalized payload in an organic co-solvent (e.g., DMSO).

  • Add the payload solution to the antibody solution at a specific molar ratio.

  • If necessary, a catalyst such as aniline can be used to accelerate the reaction.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9]

Protocol for Maleimide-based Conjugation (for a typical PEG linker):

  • Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups.

  • Remove the excess reducing agent.

  • Dissolve the maleimide-functionalized PEG-payload in a suitable buffer.

  • Add the payload solution to the reduced antibody.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

  • Purify the ADC using SEC or HIC.[9]

experimental_workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_characterization Characterization Linker_Payload Linker-Payload Synthesis Antibody_Prep Antibody Preparation (e.g., reduction) Conjugation_Reaction Conjugation Reaction Linker_Payload->Conjugation_Reaction Antibody_Prep->Conjugation_Reaction Purification ADC Purification (SEC/HIC) Conjugation_Reaction->Purification DAR_Analysis DAR Analysis (HIC/MS) Purification->DAR_Analysis Stability_Assay Stability Assay (Plasma) Purification->Stability_Assay In_Vitro_Assay In Vitro Cytotoxicity Assay Purification->In_Vitro_Assay

Caption: Experimental workflow for ADC preparation and evaluation.

Characterization of ADCs
  • Drug-to-Antibody Ratio (DAR) Determination: HIC or mass spectrometry (MS) can be used to determine the average number of drug molecules conjugated to each antibody.

  • Stability Studies: The stability of the ADC is assessed by incubating it in plasma at 37°C and measuring the amount of released payload over time using techniques like HPLC or ELISA.

  • In Vitro Cytotoxicity Assays: The potency of the ADC is evaluated by treating cancer cells with varying concentrations of the ADC and measuring cell viability.

Logical Relationships and Pathways

linker_properties Linker_Choice Linker Choice Hydrophilicity Hydrophilicity Linker_Choice->Hydrophilicity e.g., PEG Hydrophobicity Hydrophobicity Linker_Choice->Hydrophobicity e.g., Ethyl 4-(4-formylphenoxy)butanoate Solubility ADC Solubility Hydrophilicity->Solubility Increases Aggregation ADC Aggregation Hydrophilicity->Aggregation Reduces Hydrophobicity->Solubility Decreases Hydrophobicity->Aggregation Increases PK_Profile Pharmacokinetic Profile (Half-life) Solubility->PK_Profile Improves Clearance Systemic Clearance Aggregation->Clearance Increases Efficacy Therapeutic Efficacy PK_Profile->Efficacy Impacts Clearance->PK_Profile Shortens

Caption: Impact of linker properties on ADC performance.

Conclusion

The choice of linker is a critical decision in the design of antibody-drug conjugates. PEG linkers have established themselves as a versatile and effective solution for overcoming the challenges associated with hydrophobic payloads, offering improved solubility, stability, and pharmacokinetic profiles.[8][10]

Ethyl 4-(4-formylphenoxy)butanoate, based on its chemical structure, represents a potentially more hydrophobic alternative. While its aldehyde functionality offers a specific conjugation chemistry, its impact on the overall properties of an ADC would likely contrast with that of a PEG linker. An ADC constructed with this linker might exhibit increased hydrophobicity, potentially leading to aggregation and faster clearance.[12]

Ultimately, the optimal linker choice depends on the specific properties of the antibody, the payload, and the desired therapeutic outcome.[] While PEG linkers offer a robust and well-validated platform, the exploration of alternative linkers like Ethyl 4-(4-formylphenoxy)butanoate could be valuable for specific applications where its unique properties might be advantageous. However, extensive experimental validation would be necessary to confirm its performance and suitability in a therapeutic context.

References

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavable and Non-cleavable linkers. Retrieved from [Link]

  • Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

  • SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]

  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • PMC. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]

  • Bio-Synthesis, Inc. (n.d.). PEGylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Retrieved from [Link]

  • Frontiers. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Retrieved from [Link]

  • BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. Retrieved from [Link]

  • AACR Journals. (2014, October 1). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. Retrieved from [Link]

Sources

Validation

Ethyl 4-(4-formylphenoxy)butanoate vs. Glutaraldehyde: A Comparative Guide to Cross-Linking and Bioconjugation Strategies

For decades, structural biologists and biochemists relied on brute-force chemical methods to stabilize proteins and fix tissues. Today, the landscape of drug development and targeted bioconjugation demands precision.

Author: BenchChem Technical Support Team. Date: March 2026

For decades, structural biologists and biochemists relied on brute-force chemical methods to stabilize proteins and fix tissues. Today, the landscape of drug development and targeted bioconjugation demands precision. This guide provides an in-depth, objective comparison between the traditional homobifunctional cross-linker Glutaraldehyde (GA) and the highly controlled, heterobifunctional precursor Ethyl 4-(4-formylphenoxy)butanoate (E4FB) [1].

By examining the chemical causality behind their reactivity, we will demonstrate why the field is shifting from random polymerization toward defined, directional conjugation.

Mechanistic Profiling & Chemical Causality

Glutaraldehyde (GA): The Chaotic Polymerizer

Glutaraldehyde is a homobifunctional aliphatic dialdehyde. When introduced to aqueous protein solutions, it targets the ϵ -amino groups of surface lysine residues to form Schiff bases[2].

The Causality of Randomness: Because GA possesses two identical reactive ends and is highly prone to spontaneous aldol condensation in water, it exists as a heterogeneous mixture of monomers and polymers. When it reacts with proteins, it does not simply form 1:1 bridges. Instead, it creates chaotic, multi-point attachments and complex quaternary pyridinium networks[2]. This makes GA excellent for bulk hydrogel formation or dead-tissue fixation, but highly detrimental to preserving the specific binding affinity of an antibody or the active site of an enzyme.

GA_Crosslinking GA Glutaraldehyde (GA) Aliphatic Dialdehyde Schiff Unstable Schiff Bases GA->Schiff + Amines (Fast) Polymer GA Polymers & Quaternary Pyridinium GA->Polymer Aqueous Polymerization ProtA Protein A (Lysine Amines) ProtA->Schiff Agg Randomly Cross-linked Protein Aggregate Schiff->Agg Rearrangement Polymer->Agg Multi-point Attachment

Fig 1. Glutaraldehyde induces random protein aggregation via Schiff bases and aqueous polymerization.

Ethyl 4-(4-formylphenoxy)butanoate (E4FB): The Precision Precursor

E4FB (CAS: 92991-64-5) is a heterobifunctional molecule featuring an unreactive ethyl ester and a highly specific aromatic aldehyde[1].

The Causality of Control: Unlike aliphatic aldehydes, aromatic aldehydes do not spontaneously polymerize in water. Furthermore, the ester group is completely inert to proteins until intentionally hydrolyzed and activated. This allows researchers to perform orthogonal bioconjugation. Once the ester is converted to an NHS-activated ester, it can be coupled to Protein A. The remaining aromatic aldehyde is then reacted with an aminooxy-modified Protein B. Because aromatic aldehydes undergo highly stable oxime ligation—especially when accelerated by a nucleophilic catalyst like aniline[3]—the result is a mathematically defined, 1:1 conjugate without the destructive smearing characteristic of GA.

E4FB_Workflow E4FB E4FB (Ester + Aromatic Aldehyde) Acid 4-(4-formylphenoxy)butyric acid E4FB->Acid Hydrolysis (NaOH) NHS NHS-Activated Linker Acid->NHS EDC/NHS Activation ProtA Aldehyde-Tagged Protein A NHS->ProtA + Protein A (Amine) Oxime Stable Oxime Conjugate (1:1 Defined) ProtA->Oxime + Aminooxy-Protein B (Aniline Catalysis)

Fig 2. E4FB enables directional, 1:1 heterobifunctional bioconjugation via oxime ligation.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reagents, allowing drug development professionals to select the appropriate tool based on structural requirements.

ParameterGlutaraldehyde (GA)Ethyl 4-(4-formylphenoxy)butanoate (E4FB)
Cross-linker Classification HomobifunctionalHeterobifunctional (Post-activation)
Reactive Moieties Aliphatic DialdehydeEthyl Ester & Aromatic Aldehyde
Target Functional Groups Primary Amines (Lysines)Amines (via NHS) & Aminooxy/Hydrazine
Conjugation Stoichiometry Random / PolymericControlled 1:1 or Defined Ratios
Aqueous Stability Prone to spontaneous polymerizationStable (requires chemical activation)
Optimal Ligation pH pH 7.4 – 8.0 (Amine reactivity)pH 4.5 – 6.0 (Oxime ligation)
Primary Applications Tissue fixation, insoluble enzyme matricesAntibody-Drug Conjugates (ADCs), live-cell tagging

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical rationale to troubleshoot deviations effectively.

Protocol A: Bulk Protein Cross-linking using Glutaraldehyde

Objective: Create an insoluble, highly cross-linked protein matrix.

  • Preparation: Dissolve 5 mg/mL of target protein in 100 mM Sodium Phosphate buffer, pH 7.5.

    • Causality: Amine reactivity requires unprotonated lysines (pKa ~10.5). A pH of 7.5 balances nucleophilic reactivity with native protein stability. Crucial: Never use Tris buffer; its primary amines will instantly quench the GA.

  • Initiation: Add electron-microscopy grade GA to a final concentration of 0.5% (v/v). Incubate for 2 hours at 25°C.

    • Causality: Using fresh, ampule-sealed GA prevents the introduction of pre-polymerized aggregates that cause immediate, non-uniform protein precipitation.

  • Quenching: Add 100 mM Glycine and incubate for 30 minutes.

    • Causality: The massive molar excess of glycine amines outcompetes the protein for unreacted GA, halting the cross-linking cascade.

  • Validation: Run an SDS-PAGE gel. A successful GA reaction is validated by the complete disappearance of the monomeric protein band and the appearance of a high-molecular-weight smear trapped at the top of the resolving gel.

Protocol B: Directional Bioconjugation using E4FB

Objective: Synthesize a defined 1:1 protein-protein conjugate.

  • Linker Hydrolysis: Dissolve E4FB in a 1:1 mixture of Ethanol and 1M NaOH. Stir for 2 hours at room temperature, then neutralize with HCl to precipitate 4-(4-formylphenoxy)butyric acid.

    • Causality: The ethyl ester is non-reactive. Base-catalyzed hydrolysis exposes the carboxylate required for downstream activation.

  • EDC/NHS Activation & Amine Coupling: Resuspend the acid in MES buffer (pH 6.0). Add 10 molar equivalents of EDC and Sulfo-NHS. Incubate for 15 minutes, then add to Protein A in PBS (pH 7.4) for 2 hours.

    • Causality: EDC is most efficient at pH 6.0, while the resulting NHS ester reacts optimally with protein amines at pH 7.4. Desalt the product to yield pure Aldehyde-tagged Protein A.

  • Aniline-Catalyzed Oxime Ligation: Combine Aldehyde-Protein A with an Aminooxy-modified Protein B in 100 mM Sodium Acetate buffer (pH 6.0). Add 10 mM aniline.

    • Causality: Aniline acts as a nucleophilic catalyst. It rapidly forms a Schiff base intermediate with the aromatic aldehyde, which is then swiftly displaced by the aminooxy group. This accelerates stable oxime formation by up to 400-fold at mildly acidic pH[3].

  • Validation: Analyze via LC-MS or SDS-PAGE. A successful E4FB conjugation is validated by a distinct, single shifted band (or mass peak) representing the exact combined mass of Protein A + Protein B, completely free of polymeric smearing.

References

  • Ethyl 4-(4-formylphenoxy)butanoate | CID 15517709 - PubChem (National Institutes of Health).
  • Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC (National Institutes of Health).
  • High efficiency labeling of glycoproteins on living cells - PMC (National Institutes of Health).

Sources

Comparative

Comparative Analysis of Ethyl 4-(4-formylphenoxy)butanoate Derivatives in Degrader Synthesis

Executive Summary In the rapidly expanding field of targeted protein degradation—encompassing Proteolysis Targeting Chimeras (PROTACs) and Autophagosome Tethering Compounds (ATTECs)—the selection of a heterobifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of targeted protein degradation—encompassing Proteolysis Targeting Chimeras (PROTACs) and Autophagosome Tethering Compounds (ATTECs)—the selection of a heterobifunctional linker is as critical as the choice of the target ligands themselves. Ethyl 4-(4-formylphenoxy)butanoate (EFPB) (CAS 92991-64-5)[1] has emerged as a highly reliable building block. Featuring an electrophilic benzaldehyde moiety for reductive amination and an ethyl ester for subsequent saponification and amide coupling, EFPB provides a rigid, electronically tuned vector. It is heavily utilized in synthesizing degraders targeting the androgen receptor[2] and in the development of LC3/GABARAP ligands for autophagosomal degradation[3].

This guide provides an objective, data-driven comparison of EFPB against its structural derivatives, detailing the mechanistic causality behind its performance and offering a self-validating protocol for bioconjugation.

Mechanistic Causality: Structural Variations and Reactivity

The chemical microenvironment of the linker dictates both the kinetics of assembly and the thermodynamic stability of the final conjugate. When selecting an aldehyde-ester linker, chemists typically evaluate three primary derivatives:

  • Ethyl 4-(4-formylphenoxy)butanoate (EFPB): Features an oxygen atom bridging the aromatic ring and the alkyl chain. The para-phenoxy ether oxygen donates electron density into the aromatic ring via resonance (+M effect). This slightly deactivates the formyl carbon, slowing the initial nucleophilic attack compared to alkyl-substituted analogues. However, this same resonance effect significantly increases the thermodynamic stability of the resulting Schiff base (imine), reducing the risk of premature hydrolysis before reduction.

  • Ethyl 4-(4-formylphenyl)butanoate (EFPhB): The carbon analogue (CAS 177736-20-8)[4] lacks the ether oxygen. The alkyl chain provides only a weak inductive (+I) electron-donating effect. Consequently, the aldehyde is more electrophilic (faster reaction kinetics), but the resulting imine is less stable.

  • Ald-PEG2-COOEt (Aliphatic PEG): Replaces the rigid aromatic core with a flexible, hydrophilic polyethylene glycol chain. While it improves aqueous solubility, it introduces a high entropic penalty upon ternary complex formation due to its extreme flexibility, often leading to reduced degradation efficacy in PROTACs.

Logic N1 Linker Class Selection N2 EFPB (Phenoxy Ether) N1->N2 N3 EFPhB (Alkyl Phenyl) N1->N3 N4 Ald-PEG2-COOEt (Aliphatic PEG) N1->N4 N5 Resonance (+M) stabilized High Imine Stability Rigid Vector N2->N5 N6 Inductive (+I) effect Fast Kinetics Moderate Stability N3->N6 N7 No aromatic rigidity High Hydrophilicity High Flexibility N4->N7

Caption: Logical selection matrix comparing EFPB with structural alternatives based on electronic and spatial properties.

Comparative Performance Data

The following table summarizes the physicochemical and kinetic profiles of the three linker alternatives to guide rational selection in drug design.

PropertyEthyl 4-(4-formylphenoxy)butanoate (EFPB)Ethyl 4-(4-formylphenyl)butanoate (EFPhB)Ald-PEG2-COOEt
Structure Type Aryl EtherAlkyl ArylAliphatic PEG
Electronic Effect Resonance (+M) deactivationInductive (+I) activationAliphatic (Neutral)
Aldehyde Reactivity ModerateHighVery High
Imine Stability HighModerateLow
Vector Rigidity High (Aromatic core)High (Aromatic core)Low (Flexible)
Aqueous Solubility LowVery LowHigh
Primary Application ATTECs[3], AR PROTACs[2]Rigid spacer explorationHighly soluble degraders

Experimental Workflow: Self-Validating Bioconjugation Protocol

To ensure high-fidelity synthesis of degrader molecules, the following protocol details the reductive amination and subsequent saponification of EFPB. Every step is designed with built-in causality and self-validation mechanisms.

Step 1: Imine Formation & Selective Reduction
  • Procedure: Dissolve the target ligand containing a primary amine (1.0 eq) and EFPB (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to adjust the apparent pH to ~5.5. Stir for 2 hours at room temperature. Once imine formation is confirmed, add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise and stir for 12 hours.

  • Causality: DCE is utilized instead of protic solvents (like MeOH) to minimize the competitive hydrolysis of the intermediate Schiff base. The mild acid catalyst protonates the aldehyde oxygen, lowering the LUMO energy and accelerating nucleophilic attack. STAB is selected over NaBH4 because it is mild enough to selectively reduce the protonated imine without reducing the unreacted aldehyde or the ethyl ester at pH 5.5, preventing over-alkylation.

  • Self-Validation System: Monitor the first phase via LC-MS. The intermediate imine will appear as [M+H-18]+ due to the loss of water. Do not add STAB until the aldehyde peak (1H NMR: singlet, ~9.8 ppm) is completely depleted.

Step 2: Ester Saponification
  • Procedure: Concentrate the reaction mixture in vacuo. Dissolve the crude secondary amine in a THF/H2O mixture (3:1 v/v). Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

  • Causality: The mixed solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide ion remain in a homogenous phase, preventing biphasic reaction stalling. LiOH is explicitly chosen over NaOH or KOH because the lithium cation coordinates with the oxygen atoms, providing a milder hydrolysis environment that prevents the epimerization of sensitive stereocenters on the attached ligand.

  • Self-Validation System: LC-MS will show the disappearance of the ethyl ester mass [M+H]+ and the appearance of the corresponding carboxylic acid [M-28+H]+. Upon completion, acidify the mixture to pH 3 with 1M HCl. The target carboxylic acid will precipitate out of the aqueous layer; this shift in solubility serves as a physical, visual validation of successful deprotection.

Pathway A Target Ligand (Primary Amine) C Imine Intermediate (Schiff Base) A->C B EFPB Linker (Aldehyde) B->C D Reductive Amination (STAB, pH 5.5) C->D E Secondary Amine Conjugate D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F G Carboxylic Acid Intermediate F->G I Amide Coupling (HATU/DIPEA) G->I H E3 Ligase Ligand (Amine) H->I J Final PROTAC/ATTEC Degrader I->J

Caption: Workflow for PROTAC/ATTEC assembly utilizing the EFPB bifunctional linker.

References

  • PubChem. "Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709". National Center for Biotechnology Information.
  • PubMed Central (PMC). "Critical assessment of LC3/GABARAP ligands used for degrader development". National Institutes of Health.
  • Google Patents. "WO2016118666A1 - Compounds and methods for the targeted degradation of the androgen receptor".
  • Guidechem. "ethyl 4-(4-formylphenyl)butanoate 177736-20-8".

Sources

Validation

Spectroscopic differentiation of "Ethyl 4-(4-formylphenoxy)butanoate" from its precursors

As a Senior Application Scientist, I frequently encounter challenges where researchers must validate the successful synthesis of bifunctional linkers. Ethyl 4-(4-formylphenoxy)butanoate is a classic example—a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges where researchers must validate the successful synthesis of bifunctional linkers. Ethyl 4-(4-formylphenoxy)butanoate is a classic example—a highly versatile intermediate used in the synthesis of PROTACs, ribonuclease targeting chimeras (RIBOTACs), and porphyrin derivatives.

Synthesized via a Williamson ether reaction between 4-hydroxybenzaldehyde (Precursor A) and ethyl 4-bromobutanoate (Precursor B), validating this molecule requires a robust spectroscopic approach to confirm that the SN​2 alkylation occurred without ester hydrolysis or aldehyde degradation.

This guide provides an objective, data-driven framework for differentiating the target product from its precursors using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Mechanistic Workflow and Validation Logic

The synthesis relies on the deprotonation of the phenolic hydroxyl group by a mild base, followed by a nucleophilic attack on the alkyl bromide. The spectroscopic validation must prove three structural changes:

  • Consumption of the phenol (Loss of -OH signals).

  • Formation of the ether linkage (Deshielding of the alkyl chain).

  • Retention of the terminal functional groups (Survival of both the ester and the aldehyde).

G A 4-Hydroxybenzaldehyde (Precursor A) C SN2 Alkylation (K2CO3, MeCN, Reflux) A->C B Ethyl 4-bromobutanoate (Precursor B) B->C D Ethyl 4-(4-formylphenoxy)butanoate (Target Molecule) C->D E NMR: Δδ 3.5 -> 4.11 ppm (Loss of OH) D->E F IR: Dual C=O stretches (1730 & 1685 cm⁻¹) D->F

Workflow for the synthesis and spectroscopic validation of Ethyl 4-(4-formylphenoxy)butanoate.

Comparative Spectroscopic Data

A. 1 H NMR Differentiation (The Causality of Chemical Shifts)

The most definitive proof of successful coupling is observed in the 1 H NMR spectrum. In Precursor B, the methylene protons adjacent to the bromine atom ( −CH2​−Br ) resonate at ~3.50 ppm. Upon successful etherification, oxygen replaces bromine. Because oxygen is significantly more electronegative than bromine, it exerts a stronger diamagnetic deshielding effect on the adjacent protons, shifting the triplet downfield to 4.11 ppm [1]. Furthermore, the broad phenolic −OH peak of Precursor A completely disappears.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl3​ )

Proton Assignment4-HydroxybenzaldehydeEthyl 4-bromobutanoateEthyl 4-(4-formylphenoxy)butanoate
Aldehyde (-CHO) 9.88 (s, 1H)N/A9.88 (s, 1H)
Phenol (-OH) ~6.0 (br s, 1H)N/AAbsent
Aromatic (Ar-H) 7.8 (d, 2H), 6.9 (d, 2H)N/A7.83 (d, 2H), 6.99 (d, 2H)
Ester ( −O−CH2​−CH3​ ) N/A4.1 (q, 2H)4.15 (q, 2H)
Alkyl Linkage ( −CH2​−X ) N/A3.50 (t, 2H, X=Br) 4.11 (t, 2H, X=O)
Alkyl Chain ( −CH2​−CO ) N/A2.50 (t, 2H)2.53 (t, 2H)

Data synthesized from established literature values for these compounds [1][2].

B. FT-IR Differentiation

Infrared spectroscopy provides rapid, orthogonal confirmation of functional group integrity. Precursor A exhibits a strong, broad band between 3200–3400 cm⁻¹ characteristic of hydrogen-bonded phenols. The target molecule will lack this band entirely. Crucially, the target molecule must display two distinct carbonyl ( C=O ) stretches : one for the conjugated aromatic aldehyde (~1685 cm⁻¹) and one for the aliphatic ester (~1730 cm⁻¹) [2].

Table 2: FT-IR Frequency Comparison

Functional Group4-HydroxybenzaldehydeEthyl 4-bromobutanoateEthyl 4-(4-formylphenoxy)butanoate
O-H Stretch 3200–3400 cm⁻¹ (Broad)N/AAbsent
C=O (Ester) N/A~1735 cm⁻¹~1730 cm⁻¹
C=O (Aldehyde) ~1670 cm⁻¹N/A~1685 cm⁻¹
C-O-C (Ether) N/AN/A~1250 cm⁻¹, ~1160 cm⁻¹
C. Mass Spectrometry (ESI-MS)

To rule out transesterification or aldol condensation side-products, Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized. The target molecule ( C13​H16​O4​ ) yields a precise [M+H]+ molecular ion peak at m/z 237.1 [1].

Self-Validating Experimental Protocol

To ensure the spectroscopic data is free of artifacts, the synthesis and workup protocols must be designed as a self-validating system. The following methodology incorporates chemical logic to prevent precursor contamination in the final analysis [3].

Step 1: Phenoxide Generation

  • Dissolve 4-hydroxybenzaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv). Causality Check: K2​CO3​ is chosen specifically because it is a mild base. It is strong enough to deprotonate the phenol (pKa ~7.6 due to the electron-withdrawing para-formyl group) but too weak to hydrolyze the ethyl ester of Precursor B. The solution will turn yellow, visually indicating phenoxide formation.

Step 2: SN​2 Alkylation

  • Add ethyl 4-bromobutanoate (1.1 equiv) dropwise to the stirring mixture.

  • Reflux the reaction for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4). The highly polar phenol spot will disappear, replaced by a higher Rf​ ether spot.

Step 3: Selective Workup (Critical for NMR Purity)

  • Cool the mixture and filter off the solid K2​CO3​ and KBr salts.

  • Concentrate the filtrate under vacuum and partition the residue between Ethyl Acetate and water.

  • Self-Validating Step: Wash the organic layer with dilute NaOH (0.1 M). Why? Any unreacted 4-hydroxybenzaldehyde will be deprotonated into a water-soluble phenoxide salt and extracted into the aqueous layer. This guarantees that the final 1 H NMR spectrum will not contain overlapping aldehyde or aromatic signals from the starting material.

  • Wash with brine, dry over anhydrous MgSO4​ , and evaporate the solvent to yield the product as a pale yellow/colorless oil [2].

Step 4: Spectroscopic Sample Preparation

  • NMR: Dissolve 10–15 mg of the purified oil in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • IR: Apply the neat oil directly to the ATR crystal of the FT-IR spectrometer.

References

  • Contents - Rsc.org (Chemical Communications) . Details the synthesis, 1 H NMR, 13C NMR, and MS characterization of ethyl 4-(4-formylphenoxy)butanoate.1

  • Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate - PrepChem.com . Provides detailed experimental procedures, yield data, and FT-IR/NMR peak assignments. 2

  • Stimulus-activated ribonuclease targeting chimeras for tumor microenvironment activated cancer therapy - PMC (Nature Communications) . Demonstrates the application of this specific synthesis route and workup in the development of advanced therapeutic chimeras. 3

Sources

Comparative

Comparative yield analysis of different "Ethyl 4-(4-formylphenoxy)butanoate" synthesis routes

In the landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is a cornerstone of innovation. Ethyl 4-(4-formylphenoxy)butanoate, a versatile building block, is no except...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is a cornerstone of innovation. Ethyl 4-(4-formylphenoxy)butanoate, a versatile building block, is no exception. Its unique structure, featuring both an aldehyde and an ester functional group linked by an ether, makes it a valuable precursor for a variety of more complex molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their respective yields, mechanistic underpinnings, and practical considerations for laboratory implementation.

Introduction to Ethyl 4-(4-formylphenoxy)butanoate

Ethyl 4-(4-formylphenoxy)butanoate serves as a crucial intermediate in the synthesis of various organic compounds. The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification reactions. The phenoxy ether linkage offers a stable and relatively rigid connection. This combination of functionalities makes it a valuable starting material in drug discovery and the development of novel materials.

This guide will explore and compare three prominent synthetic strategies for the preparation of Ethyl 4-(4-formylphenoxy)butanoate:

  • The Williamson Ether Synthesis: A classic and widely used method for ether formation.

  • The Mitsunobu Reaction: A powerful tool for the conversion of alcohols to a variety of functional groups, including ethers.

  • Phase-Transfer Catalysis (PTC): A technique that facilitates reactions between reactants in immiscible phases.

Each route will be examined for its synthetic efficiency, ease of execution, and the chemical principles that govern its outcome.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and straightforward method for the preparation of both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1][3]

Mechanistic Rationale

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate via the Williamson ether synthesis begins with the deprotonation of 4-hydroxybenzaldehyde. A base, typically a carbonate like potassium carbonate (K(_2)CO(_3)), is used to generate the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl 4-bromobutanoate, displacing the bromide leaving group and forming the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions that can occur with secondary and tertiary halides.[1][4]

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Reactants 4-Hydroxybenzaldehyde + Ethyl 4-bromobutanoate Reaction Reaction Mixture (Stirring, Reflux) Reactants->Reaction Base K2CO3 (Base) Base->Reaction Solvent Solvent (Butanone or DMF) Solvent->Reaction Workup Aqueous Workup (Extraction, Washes) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Ethyl 4-(4-formylphenoxy)butanoate Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of Ethyl 4-(4-formylphenoxy)butanoate.

Experimental Protocol

A common procedure for the Williamson ether synthesis of Ethyl 4-(4-formylphenoxy)butanoate is as follows[5]:

  • A solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as butanone or DMF is prepared in a round-bottom flask.[5][6]

  • Anhydrous potassium carbonate (1.1-1.5 eq) is added to the solution, and the mixture is stirred to facilitate the formation of the potassium salt of the phenol.[5][6]

  • Ethyl 4-bromobutanoate (1.0-1.2 eq) is added to the reaction mixture.[5][6]

  • The reaction mixture is heated to reflux and stirred for a period of 6 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[5][6]

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The filtrate is then subjected to an aqueous workup, which typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.[6]

  • The organic layer is dried over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by vacuum distillation or silica gel column chromatography, to yield the final product.[5][6]

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the formation of esters, ethers, and other functional groups from an alcohol.[7][8] This reaction is particularly noteworthy for its ability to proceed under mild conditions and with a predictable inversion of stereochemistry at the alcohol center, although the latter is not a factor in this specific synthesis.[9][10]

Mechanistic Rationale

The Mitsunobu reaction involves the activation of the alcohol (in this case, the hydroxyl group of 4-hydroxybenzaldehyde) with a combination of a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The reaction begins with the nucleophilic attack of PPh(_3) on DEAD, forming a betaine intermediate. This intermediate then deprotonates the phenol, creating a phenoxide ion pair. The alcohol to be alkylated, in this case, ethyl 4-hydroxybutanoate (hypothetically formed from the corresponding bromo-ester for the purpose of this reaction), is then activated by the phosphonium salt, converting the hydroxyl group into a good leaving group. Finally, the phenoxide ion acts as the nucleophile, displacing the activated hydroxyl group in an S(_N)2 fashion to form the desired ether.[7]

Diagram of the Mitsunobu Reaction Workflow

Mitsunobu_Reaction Reactants 4-Hydroxybenzaldehyde + Ethyl 4-hydroxybutanoate Reaction Reaction Mixture (0°C to RT) Reactants->Reaction Reagents PPh3 + DEAD/DIAD Reagents->Reaction Solvent Anhydrous Solvent (THF) Solvent->Reaction Workup Removal of Byproducts (Filtration/Crystallization) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Ethyl 4-(4-formylphenoxy)butanoate Purification->Product

Caption: A plausible workflow for the Mitsunobu synthesis of Ethyl 4-(4-formylphenoxy)butanoate.

Plausible Experimental Protocol
  • To a solution of 4-hydroxybenzaldehyde (1.0 eq), ethyl 4-hydroxybutanoate (1.0 eq), and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added a solution of DEAD or DIAD (1.2 eq) in THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

  • The crude product is then purified by silica gel column chromatography to afford the desired ether.

Route 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[12][13] This methodology can lead to increased reaction rates, milder reaction conditions, and simplified workup procedures.[14]

Mechanistic Rationale

In the context of synthesizing Ethyl 4-(4-formylphenoxy)butanoate, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase.[12] The reaction would be set up with 4-hydroxybenzaldehyde and a base (e.g., NaOH) in water, and ethyl 4-bromobutanoate in an organic solvent (e.g., dichloromethane or toluene). The quaternary ammonium cation pairs with the phenoxide anion, and this ion pair is sufficiently lipophilic to be soluble in the organic phase. Once in the organic phase, the phenoxide is highly reactive and readily undergoes the S(_N)2 reaction with the ethyl 4-bromobutanoate to form the ether product. The catalyst then returns to the aqueous phase to repeat the cycle.

Diagram of the Phase-Transfer Catalysis Workflow

PTC_Synthesis Aqueous_Phase Aqueous Phase: 4-Hydroxybenzaldehyde + NaOH Reaction Biphasic Reaction (Vigorous Stirring) Aqueous_Phase->Reaction Organic_Phase Organic Phase: Ethyl 4-bromobutanoate Organic_Phase->Reaction Catalyst Phase-Transfer Catalyst (e.g., TBAB) Catalyst->Reaction Workup Phase Separation & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Ethyl 4-(4-formylphenoxy)butanoate Purification->Product

Caption: Workflow for the Phase-Transfer Catalysis synthesis of Ethyl 4-(4-formylphenoxy)butanoate.

Plausible Experimental Protocol

Based on general principles of phase-transfer catalysis for ether synthesis[15], a plausible protocol is as follows:

  • A mixture of 4-hydroxybenzaldehyde (1.0 eq), an aqueous solution of sodium hydroxide (2.0-3.0 eq), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 eq) is prepared in a round-bottom flask.

  • An organic solvent such as dichloromethane or toluene is added, followed by ethyl 4-bromobutanoate (1.0-1.2 eq).

  • The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to reflux for several hours, with reaction progress monitored by TLC or GC.

  • After the reaction is complete, the phases are separated.

  • The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Comparative Analysis

The choice of a synthetic route is often a balance between yield, cost, safety, and ease of operation. The following table provides a comparative summary of the three discussed routes.

ParameterWilliamson Ether SynthesisMitsunobu Reaction (Plausible)Phase-Transfer Catalysis (Plausible)
Reported/Expected Yield 67% (in Butanone)[5]Moderate to High (typically 60-90%)High (often >90%)
Reaction Conditions Reflux temperature (6-12 h)0 °C to room temperature (12-24 h)Room temperature to reflux (several hours)
Key Reagents 4-hydroxybenzaldehyde, ethyl 4-bromobutanoate, K(_2)CO(_3)4-hydroxybenzaldehyde, ethyl 4-hydroxybutanoate, PPh(_3), DEAD/DIAD4-hydroxybenzaldehyde, ethyl 4-bromobutanoate, NaOH, PTC catalyst
Advantages Well-established, reliable, uses relatively inexpensive reagents.Mild reaction conditions, high functional group tolerance.Mild conditions, high yields, simple workup, catalyst is used in small amounts.
Disadvantages Requires elevated temperatures, moderate yield.Stoichiometric amounts of expensive and toxic reagents (PPh(_3), DEAD/DIAD), produces stoichiometric byproducts that can be difficult to remove.[7]Requires vigorous stirring, catalyst can sometimes be difficult to remove completely.
Workup/Purification Filtration, extraction, and distillation/chromatography.Can be challenging due to the removal of triphenylphosphine oxide and the reduced azodicarboxylate.Simple phase separation and extraction, followed by distillation/chromatography.

Logical Comparison of Synthesis Routes

Comparative_Logic cluster_Williamson Williamson Ether Synthesis cluster_Mitsunobu Mitsunobu Reaction cluster_PTC Phase-Transfer Catalysis W_Yield Yield: 67% Decision Optimal Route Selection W_Yield->Decision W_Cond Conditions: Reflux W_Pros Pros: Established, Inexpensive Reagents W_Cons Cons: Moderate Yield, High Temp M_Yield Yield: Moderate-High (Est.) M_Yield->Decision M_Cond Conditions: Mild (0°C - RT) M_Pros Pros: Mild Conditions M_Cons Cons: Expensive/Toxic Reagents, Byproduct Removal P_Yield Yield: High (Est.) P_Yield->Decision P_Cond Conditions: Mild (RT - Reflux) P_Pros Pros: High Yield, Mild Conditions, Simple Workup P_Cons Cons: Vigorous Stirring Needed

Caption: A decision-making framework for selecting a synthesis route for Ethyl 4-(4-formylphenoxy)butanoate.

Conclusion and Recommendations

For the synthesis of Ethyl 4-(4-formylphenoxy)butanoate, the Williamson ether synthesis stands as a robust and cost-effective method, with a documented yield of 67%.[5] It is a reliable choice for routine laboratory preparations.

The Mitsunobu reaction , while mechanistically elegant and proceeding under mild conditions, presents significant drawbacks in terms of reagent cost, toxicity, and the complexity of byproduct removal. For this particular target molecule, where stereochemical inversion is not a concern, the advantages of the Mitsunobu reaction are less pronounced.

Phase-Transfer Catalysis emerges as a highly attractive alternative. Although a specific protocol for this exact molecule requires development, the general principles of PTC suggest the potential for high yields under mild conditions with a simplified workup. For researchers looking to optimize the synthesis of Ethyl 4-(4-formylphenoxy)butanoate, particularly on a larger scale, developing a PTC-based route would be a worthwhile endeavor.

Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including scale, cost constraints, and available equipment. However, for a balance of efficiency and practicality, the Williamson ether synthesis remains the established benchmark, while Phase-Transfer Catalysis offers a promising avenue for process improvement.

References

  • PrepChem. Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. [Link]

  • Adusumalli, S. R., & Rawal, D. G. (2021). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Khan, I., & Ali, A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Scribd. Synthesis of Ethyl Butanoate via Esterification. [Link]

  • PubChem. Ethyl 4-(4-formylphenoxy)butanoate. [Link]

  • Mąkosza, M. (2000). Phase-transfer catalysis. A general, efficient and environmentally friendly methodology of performing reactions in which organic and inorganic anions react with organic substrates. Pure and Applied Chemistry, 72(7), 1399-1403.
  • The Royal Society of Chemistry. Contents. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of phase transfer catalyst in the synthesis of cyhalofop butyl. [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

Sources

Validation

Publish Comparison Guide: Ethyl 4-(4-formylphenoxy)butanoate vs. Succinimidyl (NHS) Esters in Bioconjugation

Executive Summary In the field of bioconjugation, N-hydroxysuccinimide (NHS) esters have long served as the gold standard for amine-reactive crosslinking and labeling[1]. However, their inherent susceptibility to aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of bioconjugation, N-hydroxysuccinimide (NHS) esters have long served as the gold standard for amine-reactive crosslinking and labeling[1]. However, their inherent susceptibility to aqueous hydrolysis and their tendency to neutralize the positive charge of target amines often lead to heterogeneous mixtures and altered protein solubility[2],[3].

Ethyl 4-(4-formylphenoxy)butanoate (E4FPB) , an aldehyde-bearing bifunctional linker, offers a highly stable, chemoselective alternative. By leveraging reductive amination rather than nucleophilic acyl substitution, E4FPB eliminates reagent hydrolysis, preserves the target protein's native isoelectric point (pI), and enables precise, site-directed labeling[3]. This guide objectively compares the mechanistic performance of E4FPB against traditional NHS esters and provides self-validating protocols for drug development professionals and application scientists.

Mechanistic Foundations: Amidation vs. Reductive Amination

To understand the advantages of E4FPB, one must examine the fundamental causality behind the two competing chemistries.

NHS Esters: Nucleophilic Acyl Substitution

NHS esters react with unprotonated primary amines (such as the ϵ -amine of lysine or the N-terminal α -amine) to form a stable amide bond, releasing N-hydroxysuccinimide as a leaving group[4].

  • The Flaw: The reaction requires a slightly alkaline pH (typically 7.5–9.0) to ensure the target amines are deprotonated and nucleophilic[2],[5]. In this aqueous, alkaline environment, water acts as a competing nucleophile, leading to rapid, irreversible hydrolysis of the NHS ester[2]. At pH 8.5, the half-life of an NHS ester can be measured in minutes, requiring massive molar excesses of the reagent to drive the reaction to completion[3].

E4FPB: Reductive Amination

E4FPB contains a reactive formyl (aldehyde) group. Aldehydes react with primary amines to form an intermediate imine (Schiff base)[2],[6].

  • The Advantage: Unlike NHS esters, aldehydes do not undergo irreversible hydrolysis in water[2]. The Schiff base formation is reversible; however, the addition of a mild reducing agent, such as sodium cyanoborohydride (NaCNBH 3​ ), selectively reduces the imine to a highly stable secondary amine[6],[3]. This allows for long incubation times without reagent degradation.

Mechanism Protein Protein-NH2 (Primary Amine) Amide Amide Linkage (Neutral) Protein->Amide + NHS (pH 8) Schiff Schiff Base (Reversible) Protein->Schiff + E4FPB (pH 6.5-8) NHS NHS Ester (Highly Reactive) Hydrolysis Hydrolyzed NHS (Dead End) NHS->Hydrolysis H2O (competing) NHS->Amide E4FPB E4FPB (Aldehyde) (Stable in H2O) E4FPB->Schiff SecAmine Secondary Amine (Positively Charged) Schiff->SecAmine NaCNBH3

Reaction pathways: NHS ester amidation vs E4FPB reductive amination.

Key Advantages of E4FPB over NHS Esters

Aqueous Stability & Hydrolysis Resistance

NHS esters are notoriously moisture-sensitive. They must be stored desiccated and dissolved in anhydrous organic solvents (DMF or DMSO) immediately prior to use,[5]. In contrast, the aldehyde group of E4FPB is completely inert to water. This zero-hydrolysis profile means researchers can use lower molar equivalents of the linker, reducing the risk of off-target hydrophobic aggregation.

Isoelectric Point (pI) Preservation

Lysine residues contribute significantly to a protein's positive surface charge, which maintains aqueous solubility. NHS ester amidation converts the positively charged amine into a neutral amide, lowering the protein's pI and often inducing precipitation[3]. Reductive amination with E4FPB yields a secondary amine, which remains protonated at physiological pH, perfectly preserving the native charge state and structural integrity of the biomolecule[3].

Tunable Chemoselectivity

Because lysines make up roughly 5.6% to 8% of an average protein's composition, NHS esters inevitably create highly heterogeneous, randomly labeled mixtures[1],[7]. E4FPB allows for pH-driven site-selectivity. By lowering the reaction pH to 6.5, the N-terminal α -amine (pKa ~7.8) remains partially unprotonated and reactive, while the highly basic lysine ϵ -amines (pKa ~10.5) are fully protonated and shielded[1].

Orthogonal Bifunctionality

E4FPB is not a dead-end label; it is a bifunctional linker. Once the aldehyde is conjugated to a protein via reductive amination, the ethyl butanoate ester remains intact. This ester can be selectively saponified to a free carboxylic acid, which can then be activated (e.g., via EDC/NHS) to conjugate a second molecule, enabling the modular construction of Antibody-Drug Conjugates (ADCs) or complex biosensors.

Comparative Data Analysis

ParameterSuccinimidyl (NHS) EstersEthyl 4-(4-formylphenoxy)butanoate (E4FPB)
Reaction Chemistry Nucleophilic Acyl SubstitutionReductive Amination
Linkage Formed Amide bondSecondary amine
Target Amine Charge Neutralized (Loss of positive charge)Preserved (Retains positive charge)
Aqueous Half-Life Minutes to hours (pH dependent)Infinite (Aldehydes do not hydrolyze)
Optimal Reaction pH 7.5 – 9.0 (Alkaline required)6.5 – 8.5 (Tunable for selectivity)
Reagent Equivalents High (10x – 50x to combat hydrolysis)Low (2x – 10x, driven by equilibrium)
Heterogeneity High (Indiscriminate lysine labeling)Low to Moderate (Tunable to N-terminus)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems. Every critical choice is explained, and a validation checkpoint is included to verify success before downstream application.

Workflow cluster_NHS NHS Ester Workflow cluster_E4FPB E4FPB (Aldehyde) Workflow N1 1. Dissolve NHS Ester (Dry DMF/DMSO) N2 2. Mix with Protein (pH 8.0-8.5) N1->N2 N3 3. Incubate 1-2h (Rapid Hydrolysis) N2->N3 N4 4. Amide Bond Formed (Positive Charge Lost) N3->N4 E1 1. Dissolve E4FPB (Aqueous/Co-solvent) E2 2. Mix with Protein (pH 6.5-8.0) E1->E2 E3 3. Add NaCNBH3 (Reducing Agent) E2->E3 E4 4. Incubate 2-18h (Zero Hydrolysis) E3->E4 E5 5. Secondary Amine Formed (Charge Retained) E4->E5

Workflow comparison between NHS Ester amidation and E4FPB reductive amination.
Protocol A: Standard NHS Ester Conjugation (Control)

Causality Note: This protocol uses pH 8.3 to ensure lysine ϵ -amines are sufficiently deprotonated to act as nucleophiles[5].

  • Buffer Exchange: Prepare the target protein at 2–5 mg/mL in 100 mM Sodium Bicarbonate buffer, pH 8.3. Crucial: Ensure the buffer is strictly free of primary amines (e.g., Tris or Glycine), which will competitively consume the NHS ester,[5].

  • Reagent Preparation: Dissolve the NHS ester in anhydrous, high-quality, dimethylamine-free DMF[5] immediately before use.

  • Conjugation: Add the NHS ester to the protein at a 10-fold molar excess. Incubate at room temperature for 1 hour.

  • Quenching: Add Tris-HCl (pH 7.4) to a final concentration of 50 mM and incubate for 15 minutes to quench unreacted NHS esters.

  • Validation Checkpoint: Perform Intact Mass Spectrometry (LC-MS). You should observe a highly heterogeneous Poisson distribution of mass shifts (+1, +2, +3, +4 labels), confirming the indiscriminate nature of NHS labeling[8].

Protocol B: E4FPB Reductive Amination (Advanced)

Causality Note: We utilize Sodium Cyanoborohydride (NaCNBH 3​ ) instead of Sodium Borohydride (NaBH 4​ ). NaBH 4​ is too aggressive and will prematurely reduce the E4FPB aldehyde to an unreactive alcohol. NaCNBH 3​ is mild and selectively reduces only the protonated Schiff base (imine) at physiological pH[6],[3].

  • Buffer Exchange: Prepare the target protein at 2–5 mg/mL in 100 mM Sodium Phosphate buffer. Adjust pH to 6.5 for N-terminal specific labeling, or pH 8.0 for global lysine labeling.

  • Reagent Preparation: Dissolve E4FPB (MW: 236.26 g/mol [9]) in DMSO to a 50 mM stock.

  • Conjugation: Add E4FPB to the protein at a 5-fold molar excess.

  • Reduction: Immediately add NaCNBH 3​ to a final concentration of 20 mM. Safety Note: Perform this step in a fume hood, as cyanoborohydride can release trace HCN gas at highly acidic pH (though it is stable at pH > 6).

  • Incubation: Incubate at room temperature for 4 to 18 hours. Because E4FPB does not hydrolyze, extended incubation safely drives the equilibrium toward the secondary amine product without requiring massive reagent excesses.

  • Validation Checkpoint (Self-Validation): Purify via size-exclusion chromatography (e.g., Sephadex G-25) into PBS. Perform Intact LC-MS.

    • Expected Result: A precise mass shift of +218.1 Da per E4FPB molecule conjugated (236.26 Da [E4FPB] - 18 Da[H 2​ O lost in Schiff base] - 2 Da [H 2​ added during reduction]).

    • Troubleshooting: If no mass shift is observed, the NaCNBH 3​ may have degraded (it is highly hygroscopic); prepare a fresh reducing stock.

References

  • Source: nih.
  • Title: Ethyl 4-(4-formylphenoxy)
  • Source: thermofisher.
  • Source: creative-proteomics.
  • Source: vectorlabs.
  • Source: nih.
  • Source: glenresearch.
  • Source: tocris.
  • Source: lumiprobe.
  • Source: acs.

Sources

Comparative

Comparative Guide: "Ethyl 4-(4-formylphenoxy)butanoate" vs. Ketone-Derived Hydrazone Linkers in ADCs

Executive Summary In the design of Antibody-Drug Conjugates (ADCs), the linker technology dictates the delicate balance between systemic stability (safety) and intracellular payload release (efficacy). Hydrazone linkers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), the linker technology dictates the delicate balance between systemic stability (safety) and intracellular payload release (efficacy). Hydrazone linkers represent a classic class of acid-cleavable linkers, famously utilized in FDA-approved ADCs such as gemtuzumab ozogamicin (Mylotarg) and inotuzumab ozogamicin (Besponsa).

This guide provides an objective, data-driven comparison between aldehyde-derived linkers—specifically Ethyl 4-(4-formylphenoxy)butanoate (and its free acid derivative)—and the industry-standard ketone-derived linkers, such as 4-(4-acetylphenoxy)butanoic acid (AcBut) . By examining the steric and electronic causality behind their hydrolysis kinetics, this guide will demonstrate why ketone-derived hydrazones are heavily favored for lysosomal payload delivery over their aldehyde-derived counterparts[1].

Mechanistic Causality: The Chemistry of Hydrazone Hydrolysis

The fundamental mechanism of a hydrazone linker relies on its pH-dependent stability. In the neutral pH of systemic circulation (pH 7.4), the hydrazone bond must remain intact to prevent premature release of the highly toxic payload. Upon target-mediated endocytosis, the ADC is trafficked to the lysosome, where the acidic environment (pH 4.5–5.0) catalyzes the hydrolysis of the hydrazone bond, releasing the active drug[2].

Aldehyde vs. Ketone: Electronic and Steric Effects

The choice between an aldehyde precursor (Ethyl 4-(4-formylphenoxy)butanoate) and a ketone precursor (AcBut) fundamentally alters the thermodynamics and kinetics of the resulting hydrazone bond[3]:

  • Steric Strain Relief: Ketone-derived hydrazones possess a methyl group (from the acetyl moiety) instead of a hydrogen atom (from the formyl moiety) at the imine carbon. This added steric bulk creates ground-state destabilization. When the hydrazone is protonated in the lysosome, the transition state toward the tetrahedral intermediate relieves this steric strain, significantly accelerating the rate of hydrolysis[4].

  • Electronic Stabilization: The electron-donating nature of the methyl group in the ketone-derived hydrazone stabilizes the developing positive charge during the acid-catalyzed transition state. Aldehyde-derived hydrazones lack this stabilization, resulting in a higher activation energy for hydrolysis.

The Clinical Consequence: While the aldehyde-derived "formylphenoxy" linker forms an exceptionally stable hydrazone in circulation, it is too stable in the lysosome. The failure to efficiently cleave at pH 4.5 results in the payload remaining tethered to the degraded antibody fragments, drastically reducing the in vitro and in vivo cytotoxicity of the ADC[5]. In contrast, the ketone-derived AcBut linker provides the optimal "Goldilocks" cleavage rate—stable enough in plasma, but highly labile in the lysosome[6].

Visualizing the Cleavage Pathway

The following diagram illustrates the intracellular trafficking of the ADC and the divergent cleavage kinetics between aldehyde-derived and ketone-derived hydrazone linkers.

G cluster_cleavage Hydrazone Cleavage Kinetics ADC ADC (Systemic Circulation) pH 7.4 Target Target Cell Binding Antigen Recognition ADC->Target Binding Endosome Endosome pH ~6.0 Target->Endosome Internalization Lysosome Lysosome pH 4.5 - 5.0 Endosome->Lysosome Maturation Aldehyde Formylphenoxy (Aldehyde) Slow/Incomplete Cleavage Lysosome->Aldehyde Acidic Hydrolysis Ketone AcBut (Ketone) Rapid Cleavage Lysosome->Ketone Acidic Hydrolysis Release_Poor Suboptimal Payload Release (Reduced Efficacy) Aldehyde->Release_Poor Too Stable Release_Good Rapid Payload Release (Potent Cell Death) Ketone->Release_Good Optimal Lability

Intracellular trafficking of ADCs highlighting the differential lysosomal cleavage kinetics of hydrazone linkers.

Quantitative Data Comparison

The table below summarizes the comparative performance of ADCs conjugated with calicheamicin using either the aldehyde-derived (formylphenoxy) or ketone-derived (acetylphenoxy) linkers[1][7].

Parameter4-(4-Formylphenoxy)butanoate (Aldehyde)4-(4-Acetylphenoxy)butanoate (Ketone / AcBut)
Hydrazone Precursor Aldehyde (-CHO)Ketone (-COCH₃)
Hydrolysis Half-Life (pH 7.4, 37°C) > 96 hours (Highly Stable)~ 48 - 72 hours (Moderately Stable)
Hydrolysis Half-Life (pH 4.5, 37°C) ~ 48 hours (Slow Cleavage)~ 2 - 4 hours (Rapid Cleavage)
Relative in vitro IC₅₀ (Target+ Cells) 10x - 50x Higher (Less Potent)Baseline (Highly Potent)
Clinical Viability Poor (Trapped Payload)Validated (Mylotarg, Besponsa)

Note: Data represents aggregated kinetic profiles from literature evaluating calicheamicin-hydrazone conjugates. The AcBut linker demonstrates a superior therapeutic index due to its rapid lysosomal release profile.

Self-Validating Experimental Protocols

To objectively verify the performance differences between these linkers, the following self-validating protocols are provided. These workflows ensure that experimental artifacts (such as unconjugated free drug) do not confound the stability data.

Protocol A: Synthesis and Conjugation of the Linker-Payload Complex

Note: Ethyl 4-(4-formylphenoxy)butanoate must first be saponified to its free acid form before activation.

  • Saponification: Dissolve Ethyl 4-(4-formylphenoxy)butanoate in a 1:1 mixture of THF/Methanol. Add 2.0 equivalents of 1M NaOH and stir at room temperature for 2 hours. Neutralize with 1M HCl, extract with ethyl acetate, and dry to yield 4-(4-formylphenoxy)butanoic acid.

  • Hydrazone Formation: Dissolve the linker acid (1.5 eq) and the payload containing a hydrazide moiety (e.g., calicheamicin dimethyl hydrazide, 1.0 eq) in anhydrous ethanol containing 5% acetic acid. Stir at 37°C for 18 hours[7].

  • NHS Activation: Purify the resulting hydrazone via silica gel chromatography. Dissolve the purified complex in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 2.0 eq) and EDC·HCl (2.0 eq). Stir for 4 hours at room temperature to form the amine-reactive OSu ester[6].

  • Antibody Conjugation: Buffer exchange the monoclonal antibody into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0). Add 5-8 molar equivalents of the NHS-linker-payload complex (dissolved in DMSO, final DMSO <10% v/v). Incubate for 2 hours at 22°C.

  • Purification: Remove unreacted linker-payload using a PD-10 desalting column or tangential flow filtration (TFF). Validation Check: Analyze the final ADC by Size-Exclusion Chromatography (SEC) to ensure <2% free drug and <5% high-molecular-weight aggregates.

Protocol B: pH-Dependent Stability and Cleavage Assay

This protocol directly compares the hydrolysis kinetics of the aldehyde-derived vs. ketone-derived ADCs.

  • Buffer Preparation:

    • Plasma Mimic: 1X PBS, pH 7.4.

    • Lysosome Mimic: 100 mM Sodium Acetate, 50 mM NaCl, pH 4.5.

  • Incubation: Dilute the purified ADCs to 1.0 mg/mL in both buffers. Incubate the samples in a thermomixer at 37°C.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 2, 4, 8, 24, 48, and 72 hours. Immediately quench the pH 4.5 samples by adding 10 µL of 1M Tris-HCl, pH 8.5 to halt hydrolysis.

  • Extraction & Analysis: Add 2 volumes of ice-cold acetonitrile to precipitate the antibody. Centrifuge at 15,000 x g for 10 minutes.

  • Quantification: Inject the supernatant into an LC-MS/MS system configured for Multiple Reaction Monitoring (MRM) of the free payload.

  • Data Interpretation: Plot the concentration of released payload over time. The ketone-derived ADC should exhibit a steep release curve at pH 4.5 (plateauing within 8-12 hours), whereas the aldehyde-derived ADC will show a blunted, slow-release trajectory.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 4-(4-formylphenoxy)butanoate

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 4-(4-formylphenoxy)butanoate (CAS No. 92991-64-5).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 4-(4-formylphenoxy)butanoate (CAS No. 92991-64-5). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes established safety protocols and regulatory standards to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

  • Aldehyde Group: The formyl (-CHO) group suggests the compound may be a respiratory irritant and potentially toxic.[1] Aldehydes as a class can be reactive and require careful handling.[2][3]

  • Ester Group: The ethyl butanoate moiety suggests the compound is a non-halogenated organic solvent. Simple esters can be flammable, though the high molecular weight and boiling point of this compound likely reduce its volatility compared to smaller esters like ethyl acetate.[4]

  • Phenoxy Butyrate Core: A close structural analog, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, is classified as "Harmful if swallowed" and, critically, "Very toxic to aquatic life with long lasting effects."[5] This strongly indicates that Ethyl 4-(4-formylphenoxy)butanoate should be considered an environmental hazard.

Based on this analysis, the compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer. [6]

Parameter Assessment / Recommended Action Rationale / Supporting Data
Physical State Solid or liquid (predicted melting point ~39-43°C)Predicted data for the close analog Ethyl (4-formylphenoxy)acetate.[7]
Primary Hazards Environmental Hazard (Aquatic Toxicity), Potential Irritant, Potentially Harmful if Swallowed.Based on structural analogs and general aldehyde properties.[1][5]
Waste Classification Hazardous Chemical Waste, Non-Halogenated Organic Waste.Contains organic functional groups and poses an environmental risk.[5][8]
Disposal Route Collection for licensed hazardous waste disposal. DO NOT DRAIN DISPOSE. Ecotoxicity profile makes drain disposal unacceptable.[5]

Core Directive: The Disposal Workflow

The fundamental principle for disposing of Ethyl 4-(4-formylphenoxy)butanoate is to manage it as a segregated, non-halogenated hazardous waste stream. The entire process, from the point of generation to final pickup, must be documented and executed with precision.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal gen Waste Generation (e.g., reaction surplus, contaminated materials) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) gen->ppe Initiates Process container Select Compatible Waste Container (HDPE or Glass) ppe->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Date, Hazard Pictograms container->labeling Before first use storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage Secure when not adding waste pickup Request Waste Pickup (via EH&S Office) storage->pickup When container is full or storage time limit reached transport EH&S Transports to Central Accumulation Area pickup->transport final Final Disposal by Licensed Contractor (e.g., Incineration) transport->final

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(4-formylphenoxy)butanoate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Ethyl 4-(4-formylphenox...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Ethyl 4-(4-formylphenoxy)butanoate, while essential for progress, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Core Directive: Engineering Controls as the First Line of Defense

Before considering personal protective equipment, it is crucial to emphasize the foundational role of engineering controls. All handling of Ethyl 4-(4-formylphenoxy)butanoate, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[7][8] This primary containment measure is essential to minimize the inhalation of potentially harmful vapors.[2]

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling Ethyl 4-(4-formylphenoxy)butanoate, based on the known hazards of its functional groups.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber)Aldehydes can cause skin irritation and contact dermatitis.[1] Nitrile and butyl rubber offer good resistance to a broad range of chemicals, including aldehydes.[1] Latex gloves are not recommended as they may not provide adequate protection.[1]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield should be worn when there is a splash hazard.To protect the eyes from splashes and airborne particles. Aldehydes can be irritating to the eyes.[1][9]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[9][10]To protect the skin from accidental contact and contamination.
Respiratory Protection Generally not required when handling small quantities in a certified chemical fume hood.[7] If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent the inhalation of potentially toxic vapors. Aldehyde vapors can be harmful when inhaled.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Ethyl 4-(4-formylphenoxy)butanoate will minimize the risk of exposure. The following workflow is recommended:

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate After Reaction Completion cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of Ethyl 4-(4-formylphenoxy)butanoate.

Detailed Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a full-length lab coat, long pants, and closed-toe shoes.

    • Don the appropriate PPE as outlined in the table above, starting with gloves and then safety goggles.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.[7]

    • Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Carefully weigh the required amount of Ethyl 4-(4-formylphenoxy)butanoate on a tared weigh boat inside the fume hood.

    • Transfer the compound to the reaction vessel, taking care to avoid generating dust or splashes.

    • If dissolving in a solvent, add the solvent slowly to the solid.

    • Conduct the entire reaction within the confines of the fume hood.

  • Post-Handling and Cleanup:

    • Upon completion of the experiment, decontaminate all work surfaces with an appropriate solvent.

    • Thoroughly wash all glassware and equipment that came into contact with the chemical.

    • Segregate all waste materials as described in the disposal plan below.

    • Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Waste Management

All waste containing Ethyl 4-(4-formylphenoxy)butanoate must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Do not pour any waste containing this chemical down the drain.[8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these stringent safety protocols, you can confidently and safely advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]

  • Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.). Retrieved from [Link]

  • Aldehydes exposure analysis | RPS. (2022, September 29). Retrieved from [Link]

  • "butanoic acid" Search Result > Chemical Safety in Schools. (n.d.). Retrieved from [Link]

  • Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 - PubChem. (n.d.). Retrieved from [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 4-(4-formylphenoxy)butanoate
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Ethyl 4-(4-formylphenoxy)butanoate
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